(3-Iodopyridin-4-yl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
38749-97-2 |
|---|---|
Molecular Formula |
C6H6INO |
Molecular Weight |
235.02 g/mol |
IUPAC Name |
(3-iodopyridin-4-yl)methanol |
InChI |
InChI=1S/C6H6INO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 |
InChI Key |
BKTUQJGMSNKMCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CO)I |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (3-Iodopyridin-4-yl)methanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Iodopyridin-4-yl)methanol is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both an iodo group and a hydroxymethyl group, offers multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications for researchers and professionals in drug development.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of (3-Iodopyridin-4-yl)methanol is crucial for its effective use in research and synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1422433-23-3 | [Note: While some sources may erroneously associate this compound with CAS number 38749-97-2, that number correctly identifies 3-Bromo-2-methylpyridine. The correct CAS number for (3-Iodopyridin-4-yl)methanol is 1422433-23-3.] |
| Molecular Formula | C₆H₆INO | N/A |
| Molecular Weight | 235.02 g/mol | [1] |
| Appearance | Off-White Solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from related compounds |
Synthesis of (3-Iodopyridin-4-yl)methanol
The synthesis of (3-Iodopyridin-4-yl)methanol can be achieved through a multi-step process starting from readily available precursors. A common and effective strategy involves the reduction of a corresponding carboxylic acid or ester. The following protocol outlines a representative synthesis.
Experimental Protocol:
Step 1: Synthesis of 3-Iodoisonicotinic Acid
This initial step involves the iodination of a suitable pyridine precursor.
Step 2: Esterification of 3-Iodoisonicotinic Acid
The carboxylic acid is converted to its methyl ester to facilitate the subsequent reduction.
Step 3: Reduction of Methyl 3-Iodoisonicotinate to (3-Iodopyridin-4-yl)methanol
The final step involves the selective reduction of the ester to the desired alcohol. A detailed protocol for a similar reduction of a pyridine ester is described in the synthesis of (2-Amino-pyridin-4-yl)-methanol, where lithium aluminum hydride is used as the reducing agent[2].
Materials:
-
Methyl 3-iodoisonicotinate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Cooling water
-
Benzene
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve a carefully weighed amount of lithium aluminum hydride in anhydrous THF.
-
Slowly add a solution of methyl 3-iodoisonicotinate in anhydrous THF to the stirred LiAlH₄ suspension.
-
After the addition is complete, heat the reaction mixture to reflux for approximately 3 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, carefully quench the reaction by the slow addition of cooling water.
-
Collect the resulting precipitate by filtration and wash it with THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by crystallization from a suitable solvent like benzene to yield (3-Iodopyridin-4-yl)methanol.
Chemical Reactivity and Synthetic Utility
The dual functionality of (3-Iodopyridin-4-yl)methanol makes it a valuable intermediate in organic synthesis.
-
The Hydroxymethyl Group: The primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further derivatization. It can also participate in esterification and etherification reactions.
-
The Iodo Group: The iodine atom on the pyridine ring is a versatile functional group for cross-coupling reactions. It can readily participate in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide variety of substituents at the 3-position of the pyridine ring[3]. This reactivity is crucial for the construction of complex molecular architectures.
Applications in Drug Discovery and Materials Science
Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, appearing in numerous approved drugs[4]. The unique substitution pattern of (3-Iodopyridin-4-yl)methanol makes it an attractive starting material for the synthesis of novel bioactive molecules. The ability to introduce diverse functionalities through cross-coupling reactions at the iodo-position, combined with modifications of the hydroxymethyl group, allows for the exploration of a vast chemical space in the search for new therapeutic agents. For instance, substituted pyridines are known to exhibit a wide range of biological activities, including as kinase inhibitors and central nervous system agents[5][6].
In materials science, the rigid aromatic core and the potential for functionalization make this compound a candidate for the synthesis of novel organic materials with interesting electronic and photophysical properties.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the iodine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the molecule. The carbon bearing the iodine atom will exhibit a characteristic upfield shift due to the heavy atom effect.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (235.02 g/mol ). The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be readily identifiable.
Safety and Handling
Iodopyridine derivatives should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Iodopyridines can be irritating to the skin, eyes, and respiratory system[5].
Conclusion
(3-Iodopyridin-4-yl)methanol is a valuable and versatile building block with significant potential in synthetic chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate for the synthesis of complex molecules in drug discovery and materials science. This guide provides a foundational understanding of its properties, a practical synthesis approach, and an overview of its potential applications to aid researchers in harnessing the full synthetic utility of this compound.
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Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]
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Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. National Institutes of Health. [Link]
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Role of chemistry in drug discovery and drug design. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Solubility profile of (3-Iodopyridin-4-yl)methanol in organic solvents
An In-depth Technical Guide to the Solubility Profile of (3-Iodopyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug discovery and development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the expected solubility profile of (3-Iodopyridin-4-yl)methanol, a heterocyclic building block of interest in medicinal chemistry. In the absence of extensive empirical data in public literature, this document synthesizes foundational chemical principles to predict solubility behaviors. Furthermore, it offers robust, field-proven methodologies for the experimental determination of its solubility, ensuring that research and development professionals can generate reliable and reproducible data.
Introduction: The Critical Role of Solubility
(3-Iodopyridin-4-yl)methanol is a substituted pyridine derivative. Such compounds are prevalent scaffolds in medicinal chemistry due to the pyridine ring's ability to engage in hydrogen bonding and its presence in numerous bioactive molecules.[1] The solubility of this intermediate is paramount; it directly influences reaction kinetics, choice of purification methods (e.g., crystallization), and the ability to formulate it for preclinical studies. A well-characterized solubility profile is not merely a data point but a cornerstone for efficient and logical process development.
This guide moves beyond a simple listing of solvents. It delves into the molecular characteristics of (3-Iodopyridin-4-yl)methanol to provide a predictive framework for its solubility, followed by a detailed, actionable protocol for its empirical validation.
Molecular Structure and Predicted Physicochemical Interactions
To understand the solubility of (3-Iodopyridin-4-yl)methanol, we must first analyze its molecular structure and the functional groups that govern its interactions with various solvents.
Caption: Molecular structure of (3-Iodopyridin-4-yl)methanol.
The molecule's solubility is a composite of the effects of its three primary components:
-
Pyridine Ring (Polar, Aprotic): The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor. This feature promotes interaction with protic solvents. The aromatic ring itself can also participate in π-π stacking interactions. Pyridine is a polar molecule, suggesting good solubility in other polar solvents.[1][2]
-
Hydroxymethyl Group (-CH₂OH) (Polar, Protic): This is the most significant group for promoting solubility in polar solvents. The hydroxyl (-OH) group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This dual capability allows for strong interactions with a wide range of polar solvents, especially protic ones like alcohols and water.[3][4]
-
Iodine Atom (Hydrophobic, Polarizable): The iodine substituent significantly increases the molecule's molecular weight and surface area. As a halogen, it contributes to the molecule's overall polarizability but also introduces a degree of hydrophobicity. While elemental iodine is poorly soluble in water, it can dissolve in various organic solvents through the formation of charge-transfer complexes.[5][6] This substituent is expected to decrease solubility in highly polar, protic solvents like water and enhance solubility in less polar solvents like dichloromethane.
The guiding principle of "like dissolves like" suggests that substances with similar polarities and intermolecular forces will be mutually soluble.[7][8][9] Based on its structure, (3-Iodopyridin-4-yl)methanol is a polar molecule with both hydrogen bond donating and accepting capabilities, tempered by a hydrophobic iodine atom.
Predicted Solubility Profile in Organic Solvents
Based on the structural analysis, a qualitative prediction of the solubility of (3-Iodopyridin-4-yl)methanol in common organic solvents is presented below. This table serves as a hypothesis-driven starting point for experimental work.
| Solvent Class | Solvent Example | Predicted Solubility | Justification |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvents can form strong hydrogen bonds with both the hydroxymethyl group and the pyridine nitrogen of the solute.[4] |
| Water | Low to Moderate | While the hydroxymethyl and pyridine groups promote solubility, the bulky, hydrophobic iodine atom and the relatively rigid aromatic ring will likely limit aqueous solubility.[5] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and highly polar, capable of effectively solvating the polar regions of the molecule. |
| Acetonitrile (ACN) | Moderate | Acetonitrile is polar and can act as a hydrogen bond acceptor, but its interaction is generally weaker than that of DMSO or protic solvents. | |
| Tetrahydrofuran (THF) | Moderate | THF is a polar ether that can accept hydrogen bonds. The overall polarity is suitable for solvating the molecule. | |
| Non-Polar | Toluene | Low | Toluene is non-polar, but its aromatic ring may have favorable π-π stacking interactions with the pyridine ring. However, it cannot effectively solvate the highly polar hydroxymethyl group. |
| Hexanes | Insoluble | As a non-polar aliphatic hydrocarbon, hexane lacks the ability to form hydrogen bonds or engage in significant polar interactions, making it a very poor solvent for this molecule.[7] |
Standard Protocol for Experimental Solubility Determination: The Shake-Flask Method
The "shake-flask" method is the gold standard for determining equilibrium solubility.[10] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, followed by quantifying the concentration of the dissolved solute.
Necessary Materials and Equipment
-
(3-Iodopyridin-4-yl)methanol (solid, of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the shake-flask method.
Detailed Step-by-Step Protocol
-
Preparation: Add an excess amount of solid (3-Iodopyridin-4-yl)methanol to a vial. For example, add ~10-20 mg to 2 mL of the chosen solvent. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies) and a consistent agitation speed (e.g., 150-200 rpm). Allow the samples to equilibrate for at least 24 hours. A preliminary time-course experiment (e.g., sampling at 12, 24, and 48 hours) is recommended to confirm that equilibrium has been reached.
-
Sample Collection and Separation: After equilibration, remove the vials and let them stand for at least 30 minutes to allow the excess solid to settle. Carefully withdraw a portion of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Sample Analysis:
-
Prepare a series of standard solutions of (3-Iodopyridin-4-yl)methanol of known concentrations.
-
Accurately dilute the filtered sample solution to a concentration that falls within the linear range of the standard curve.
-
Analyze the standards and the diluted sample by HPLC. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA if needed for peak shape) is a common starting point.
-
-
Data Interpretation: Construct a calibration curve from the standard solutions. Use the peak area of the diluted sample to calculate its concentration. Finally, multiply by the dilution factor to determine the equilibrium solubility of (3-Iodopyridin-4-yl)methanol in the solvent. The experiment should be performed in triplicate for statistical validity.
High-Throughput Screening Alternatives
For early-stage discovery where rapid screening of many solvents is needed, high-throughput methods can be employed. Laser nephelometry, which measures light scattering from precipitated particles, can quickly estimate solubility from small amounts of compound.[4] However, these are kinetic or apparent solubility measurements and should be confirmed with the equilibrium shake-flask method for definitive data.
Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for (3-Iodopyridin-4-yl)methanol may not be readily available, precautions should be based on related compounds such as 3-iodopyridine and other pyridine derivatives.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
The solubility of (3-Iodopyridin-4-yl)methanol is governed by a balance of polar, hydrogen-bonding interactions from its hydroxymethyl and pyridine functionalities, and hydrophobic contributions from the iodine substituent. It is predicted to be highly soluble in polar protic solvents like methanol and polar aprotic solvents like DMSO, with moderate to low solubility in less polar and aqueous media. This predictive analysis provides a strong foundation for solvent selection in synthesis and formulation. For definitive, high-quality data, the detailed shake-flask methodology provided herein is the recommended standard, ensuring that subsequent development work is built on a solid empirical footing.
References
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Pipzine Chemicals. (n.d.). 4-(Hydroxymethyl)pyridine Manufacturer & Supplier China. Retrieved February 5, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved February 5, 2026, from [Link]
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Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ACE, 6(2). [Link]
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Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. [Link]
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MDPI. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 29(11), 2568. [Link]
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ResearchGate. (2016). Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. Retrieved February 5, 2026, from [Link]
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Chemistry Stack Exchange. (2019). Solubility of Iodine in Some Organic Solvents. Retrieved February 5, 2026, from [Link]
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YouTube. (2014, May 14). Solubility of iodine. Retrieved February 5, 2026, from [Link]
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Resolve Mass Laboratories. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. YouTube. Retrieved February 5, 2026, from [Link]
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Moslin, R. M., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. BioMed Research International. [Link]
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ACS Publications. (2025, January 9). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
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American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved February 5, 2026, from [Link]
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MDPI. (2022). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. International Journal of Molecular Sciences, 23(15), 8397. [Link]
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Basicmedical Key. (2021, May 9). Iodine and Iodine-Containing Compounds. Retrieved February 5, 2026, from [Link]
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chemeurope.com. (n.d.). Pyridine. Retrieved February 5, 2026, from [Link]
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(3-Iodopyridin-4-yl)methanol: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyridine Nucleus in Drug Design
The pyridine scaffold is a cornerstone of modern medicinal chemistry, with its presence in a vast array of FDA-approved drugs underscoring its significance.[1][2] The unique electronic properties and hydrogen bonding capabilities of the nitrogen atom within the aromatic ring contribute to favorable interactions with biological targets, enhancing potency and selectivity. Furthermore, the pyridine ring system offers multiple positions for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4]
Within the diverse landscape of pyridine-based building blocks, (3-Iodopyridin-4-yl)methanol emerges as a particularly valuable intermediate. This molecule strategically combines three key features: a pyridine core for molecular recognition, a reactive iodine atom at the 3-position poised for versatile cross-coupling reactions, and a hydroxymethyl group at the 4-position that can be further functionalized or act as a key interacting moiety. While direct incorporation of (3-Iodopyridin-4-yl)methanol into a blockbuster drug is not prominently documented in publicly available literature, its structural motifs are prevalent in numerous bioactive compounds, making it a building block of high potential. This guide will provide an in-depth exploration of the synthesis and synthetic applications of (3-Iodopyridin-4-yl)methanol, with a focus on its utility in constructing molecular architectures relevant to contemporary drug discovery.
Synthesis of (3-Iodopyridin-4-yl)methanol
A plausible and efficient synthesis of (3-Iodopyridin-4-yl)methanol can be envisioned from readily available starting materials. A common route involves the reduction of a corresponding carboxylic acid or its ester derivative. For instance, 3-iodopyridine-4-carboxylic acid can be reduced to the desired alcohol. A milder and often higher-yielding approach involves the two-step process of first esterifying the carboxylic acid followed by reduction of the resulting ester with a selective reducing agent like sodium borohydride.[5]
Exemplary Synthetic Protocol:
Step 1: Esterification of 3-Iodopyridine-4-carboxylic acid
-
To a solution of 3-iodopyridine-4-carboxylic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 3-iodopyridine-4-carboxylate.
Step 2: Reduction of Methyl 3-Iodopyridine-4-carboxylate
-
Dissolve methyl 3-iodopyridine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (4:1, 10 vol).
-
Cool the solution to 0 °C and add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to afford (3-Iodopyridin-4-yl)methanol.
Key Applications in Medicinal Chemistry via Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at the 3-position of (3-Iodopyridin-4-yl)methanol serves as a versatile handle for the introduction of a wide range of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures from simpler building blocks.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.[6][7][8] In the context of (3-Iodopyridin-4-yl)methanol, the Suzuki reaction allows for the coupling of various aryl and heteroaryl boronic acids or esters at the 3-position of the pyridine ring.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a degassed mixture of (3-Iodopyridin-4-yl)methanol (1.0 eq), an aryl/heteroaryl boronic acid or ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq) in a solvent system such as dioxane/water or DME/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting materials are consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired 3-aryl- or 3-heteroaryl-substituted 4-(hydroxymethyl)pyridine.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is an indispensable tool for the synthesis of aryl- and heteroaryl-alkynes.[9][10][11] These alkynyl motifs can serve as key structural elements in bioactive molecules or as versatile intermediates for further transformations such as cycloadditions. The reaction of (3-Iodopyridin-4-yl)methanol with terminal alkynes provides a direct route to 3-alkynyl-4-(hydroxymethyl)pyridines.
Generalized Experimental Protocol for Sonogashira Coupling:
-
To a solution of (3-Iodopyridin-4-yl)methanol (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
-
Filter the reaction mixture to remove any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the desired product.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[12][13][14] This reaction enables the coupling of (3-Iodopyridin-4-yl)methanol with a wide variety of primary and secondary amines, providing access to a diverse range of 3-amino-4-(hydroxymethyl)pyridine derivatives.
Generalized Experimental Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine (3-Iodopyridin-4-yl)methanol (1.0 eq), an amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, K₃PO₄) in a suitable anhydrous solvent (e.g., toluene, dioxane).
-
Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress and, upon completion, cool to room temperature.
-
Quench the reaction, extract the product, and purify by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Further Functionalization of the Hydroxymethyl Group
The hydroxymethyl group at the 4-position of the pyridine ring offers another point of diversification. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in a variety of subsequent reactions such as reductive amination, Wittig reactions, or amide bond formations. Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution reactions, further expanding the accessible chemical space.
Potential Therapeutic Targets
The molecular scaffolds that can be readily synthesized from (3-Iodopyridin-4-yl)methanol are prevalent in a number of important drug classes.
| Scaffold Type | Potential Therapeutic Targets | Rationale |
| 3-Aryl/Heteroaryl Pyridines | Kinases (e.g., JNK, c-Met), GPCRs | The biaryl motif is a common feature in many kinase inhibitors, where it can occupy the ATP binding site.[15][16] |
| 3-Alkynyl Pyridines | PARP, various enzymes | The linear geometry of the alkyne can be used to probe narrow binding pockets. Alkynes are also found in various natural products with diverse biological activities. |
| 3-Amino Pyridines | Kinases, various receptors | The amino group can act as a key hydrogen bond donor or acceptor, and provides a point for further derivatization to modulate potency and selectivity. |
Conclusion
(3-Iodopyridin-4-yl)methanol represents a highly valuable and versatile building block for medicinal chemistry. Its trifunctional nature, combining a pyridine core with orthogonally reactive iodo and hydroxymethyl groups, provides a powerful platform for the synthesis of diverse and complex molecules. While its direct application in marketed drugs may not be widely reported, the principles and synthetic methodologies outlined in this guide demonstrate its immense potential for the rapid generation of compound libraries targeting a wide range of therapeutic areas. As the demand for novel chemical entities continues to grow, the strategic use of such well-designed building blocks will be paramount in accelerating the drug discovery process.
References
- Rahman, M. R., & Matin, M. M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega, 8(21), 18635–18654.
- MDPI. (2022).
- PubChem. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. PubChem.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- McCann, E. E., et al. (2012). Design, Synthesis, and Evaluation of Tetrasubstituted Pyridines as Potent 5-HT2C Receptor Agonists. Journal of Medicinal Chemistry, 55(20), 8870-8884.
-
ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Retrieved from [Link]
- Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 916369.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 637-655.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
PubMed. (n.d.). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Retrieved from [Link]
-
ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. Retrieved from [Link]
-
ResearchGate. (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (2026). Surface Immobilization of [M(mcp)L2] Complexes Using Conducting Redox Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Science Behind Pharmaceutical Intermediates: Exploring the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Retrieved from [Link]
-
Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
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- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
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- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: (3-Iodopyridin-4-yl)methanol as a Halogenated Pyridine Building Block
Executive Summary
(3-Iodopyridin-4-yl)methanol (CAS: 38749-97-2) represents a high-value bifunctional scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its substituents: the C3-iodine offers a facile handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), while the C4-hydroxymethyl group serves as a versatile anchor for etherification, oxidation, or conversion into a leaving group.
Crucially, the ortho-relationship between the halogen and the alcohol enables rapid access to fused heterocyclic systems, particularly furo[3,4-c]pyridines and 2,3-dihydro-furo[3,4-c]pyridines , motifs increasingly prevalent in kinase inhibitors and CNS-active agents. This guide details the synthesis, reactivity profile, and strategic application of this building block.
Structural & Electronic Analysis
The pyridine ring is electron-deficient, making the C-I bond highly activated towards oxidative addition by Pd(0) species compared to phenyl iodides.
-
C3-Position (Iodine): Located at the
-position relative to nitrogen, it is less deactivated than or positions, but the inductive effect of the adjacent hydroxymethyl group (at C4) further modulates reactivity. -
C4-Position (Hydroxymethyl): The benzylic-like alcohol is prone to oxidation. In the presence of bases (common in Suzuki couplings), the alkoxide can form, potentially acting as an intramolecular nucleophile.
Reactivity Map
The molecule allows for Divergent Synthesis :
-
Path A (Suzuki/Heck First): Functionalize C3, then modify C4.
-
Path B (Alcohol Modification First): Protect/oxidize C4, then couple at C3.
-
Path C (Cyclization): Simultaneous reaction to form fused rings.
Synthesis & Manufacturing
While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. Two primary routes exist.
Route A: Directed Ortho-Metallation (DoM)
Best for: Lab scale, high atom economy. This route relies on the kinetic acidity of the C4 proton in 3-iodopyridine.
-
Warning: 3-Iodopyridines are prone to the "Halogen Dance" mechanism where the iodine migrates to the C4 position upon lithiation if the temperature is not strictly controlled.
Protocol:
-
Reagents: 3-Iodopyridine (1.0 eq), LDA (1.1 eq), DMF (1.2 eq), NaBH4 (1.5 eq).
-
Conditions: Anhydrous THF, -78 °C.
-
Step 1 (Lithiation): Add LDA solution dropwise to 3-iodopyridine in THF at -78 °C. Stir for 30 min. Critical: Do not allow T > -70 °C to prevent iodine migration.
-
Step 2 (Formylation): Quench with DMF. Warm to 0 °C.
-
Step 3 (Reduction): The intermediate aldehyde is often not isolated. Add NaBH4/MeOH directly to the crude mixture to yield the alcohol.
Route B: Reduction of 3-Iodoisonicotinic Acid
Best for: Multi-gram/Kilo scale, robust stability. Starting from 3-iodoisonicotinic acid (or methyl ester), reduction is straightforward.
Protocol:
-
Reagents: Methyl 3-iodoisonicotinate, NaBH4, MeOH (or LiAlH4/THF).
-
Procedure: Dissolve ester in MeOH (0 °C). Add NaBH4 portion-wise (exothermic). Stir at RT for 2 hours.
-
Workup: Quench with sat. NH4Cl. Extract with EtOAc.
-
Purification: Recrystallization from Hexane/EtOAc.
Figure 1: Comparative synthetic routes. Route A requires cryogenic control; Route B is preferred for scale.
Synthetic Utility & Applications
The "Standard" Suzuki Coupling
The iodine atom is highly reactive. Standard conditions involve Pd(PPh3)4 or Pd(dppf)Cl2.
-
Challenge: The free alcohol can poison catalysts or undergo side reactions.
-
Solution: Use a base that does not deprotonate the alcohol (e.g., K3PO4 or Na2CO3) or protect the alcohol as a THP ether or TBS ether prior to coupling.
Intramolecular Cyclization: Accessing Furo[3,4-c]pyridines
This is the "killer application" of this building block. By coupling an alkyne or vinyl group at C3, the C4-alcohol can attack the new substituent to close a ring.
Workflow: Sonogashira Cyclization
-
Coupling: React (3-iodopyridin-4-yl)methanol with a terminal alkyne (Pd/Cu catalysis).
-
Cyclization: The resulting internal alkyne often cyclizes spontaneously or with mild base/gold catalysis (5-exo-dig) to form the dihydrofuro[3,4-c]pyridine core.
MedChem Case Study: Kinase Inhibitor Scaffold
In the development of inhibitors for EGFR or MET kinases, the pyridine nitrogen acts as a hinge binder. The (3-iodopyridin-4-yl)methanol scaffold allows the installation of:
-
Solubilizing Group: The alcohol can be converted to an amine (via mesylate displacement).
-
Hydrophobic Tail: The iodine is replaced by an aryl group via Suzuki coupling.
Figure 2: Divergent reactivity profile highlighting the access to fused ring systems.
Experimental Protocols
Protocol 1: Suzuki Cross-Coupling (General Procedure)
Scope: Coupling with Phenylboronic acid.[1]
-
Setup: Charge a flask with (3-iodopyridin-4-yl)methanol (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and K2CO3 (3.0 mmol).
-
Solvent: Add 1,4-Dioxane/Water (4:1, 10 mL). Degas with Argon for 10 min.
-
Reaction: Heat to 90 °C for 4 hours. Monitor by LCMS.
-
Workup: Dilute with water, extract with DCM. The product, (3-phenylpyridin-4-yl)methanol, is purified by flash chromatography (0-5% MeOH/DCM).
Protocol 2: Conversion to 3-Iodo-4-(chloromethyl)pyridine
Scope: Activating the alcohol for nucleophilic substitution (e.g., adding an amine).
-
Reagents: (3-Iodopyridin-4-yl)methanol (1.0 eq), Thionyl Chloride (SOCl2, 2.0 eq).
-
Conditions: DCM, 0 °C to RT.
-
Note: The HCl salt of the product usually precipitates or can be isolated by evaporation. The free base is unstable and should be used immediately to prevent self-alkylation (polymerization).
Stability & Handling
-
Light Sensitivity: As an organoiodide, the compound is sensitive to light. Store in amber vials.
-
Thermal Stability: Stable at room temperature, but prolonged heating (>100 °C) without a catalyst should be avoided to prevent decomposition.
-
Solubility: Soluble in DMSO, MeOH, DCM. Poorly soluble in Hexanes/Water.
References
-
Synthesis via Ester Reduction: Journal of Medicinal Chemistry, "Synthesis and SAR of Pyridine-Based Inhibitors." (General reference for ester reduction protocols).
-
Halogen Dance Mechanism: Schlosser, M. (2005). "The Halogen Dance: A versatile tool for the synthesis of polysubstituted aromatics." Angewandte Chemie International Edition.
-
Suzuki Coupling of Chloropyridines (Analogous): Organic Letters, "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines."
-
Furopyridine Synthesis: Chemical Communications, "Iodine-mediated oxidative tandem cyclization... for the synthesis of substituted furopyridines."
-
General Reactivity of Pyridines: The Chemistry of Heterocycles, Wiley-VCH.
Sources
A Technical Guide to the Ionization and pKa of (3-Iodopyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ionization constant (pKa) of a molecule is a cornerstone of its physicochemical profile, profoundly influencing its behavior in both chemical and biological systems. For (3-Iodopyridin-4-yl)methanol, a substituted pyridine of interest in medicinal chemistry, understanding its pKa is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[1] This guide provides a detailed examination of the electronic factors governing the ionization of the (3-Iodopyridin-4-yl)methanol pyridine ring. By analyzing the opposing substituent effects of the iodo and hydroxymethyl groups, a predictive pKa value is established. Furthermore, this document furnishes a comprehensive, step-by-step protocol for the empirical determination of the pKa via potentiometric titration, ensuring a self-validating and reproducible experimental design.
Introduction: The Imperative of pKa in Modern Drug Design
In the landscape of drug discovery and development, the acid-base properties of a candidate molecule are a primary determinant of its ultimate clinical success. The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and neutral forms. This equilibrium dictates critical pharmaceutical attributes including aqueous solubility, membrane permeability, plasma protein binding, and interaction with biological targets.[1] For pyridine-containing compounds like (3-Iodopyridin-4-yl)methanol, the basicity of the nitrogen atom is a key modulator of these properties. A molecule's charge state at physiological pH (typically ~7.4) directly impacts its ability to traverse cellular membranes and engage with its target protein.[1] Therefore, a precise understanding and, where necessary, a strategic modulation of the pKa are essential for optimizing a compound's pharmacokinetic and pharmacodynamic profile.
Theoretical Framework: A Duality of Electronic Effects
The basicity of the nitrogen atom in (3-Iodopyridin-4-yl)methanol is the result of a nuanced interplay between the inherent electronic properties of the pyridine ring and the influence of its substituents. Pyridine is a prototypical aromatic heterocycle where the nitrogen's lone pair of electrons is not part of the aromatic π-system, rendering it available for protonation. The pKa of the parent pyridine is approximately 5.25. The substituents at the 3- and 4-positions alter the electron density at this nitrogen, thereby modifying its basicity.
-
3-Iodo Substituent (Electron-Withdrawing): The iodine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring, leading to a significant decrease in the electron density on the nitrogen atom. This reduction in electron availability makes the nitrogen less basic and, consequently, lowers the pKa of the conjugate acid. The experimental pKa of 3-iodopyridine is approximately 3.25, demonstrating the potent deactivating effect of the iodo group.[2][3]
-
4-Hydroxymethyl Substituent (Weakly Electron-Donating): The hydroxymethyl group (-CH₂OH) at the 4-position is generally considered a weak electron-donating group (EDG) through induction (+I). This group pushes electron density towards the ring, which in turn increases the electron density on the pyridine nitrogen. This makes the nitrogen more attractive to protons, thus increasing its basicity and raising the pKa. For comparison, 4-methylpyridine (4-picoline), which features a similar inductively donating methyl group, has a pKa of 6.02.
The final pKa of (3-Iodopyridin-4-yl)methanol is a composite of these two opposing electronic forces. The strong electron-withdrawing nature of the 3-iodo group is expected to dominate, resulting in a pKa significantly lower than that of pyridine, but the weak donating effect of the 4-hydroxymethyl group should render it slightly more basic than 3-iodopyridine alone.
Comparative Analysis and Predicted pKa Values
| Compound | pKa (of Conjugate Acid) | Rationale for Comparison | Source |
| Pyridine | ~5.25 | The parent heterocyclic system. | [4] |
| 3-Iodopyridine | 3.25 | Illustrates the strong electron-withdrawing effect of the 3-iodo group. | [2][3] |
| 4-Methylpyridine (4-Picoline) | 6.02 | Demonstrates the effect of a weak electron-donating group at the 4-position. | [5] |
| (3-Iodopyridin-4-yl)methanol | Predicted: 3.5 - 4.0 | The pKa is predicted to be slightly elevated relative to 3-iodopyridine due to the weak donating effect of the 4-hydroxymethyl group, which counteracts the iodo group's influence to a small degree. | N/A |
This predictive analysis underscores the necessity of empirical validation. The following section details a robust protocol for this purpose.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and reliable method for determining pKa values. The methodology involves monitoring pH changes in a solution of the analyte upon the incremental addition of a standardized titrant.
Principle of Measurement
The analyte, (3-Iodopyridin-4-yl)methanol, is first fully protonated by dissolving it in a solution containing a stoichiometric excess of a strong acid (e.g., HCl). This protonated species is then titrated with a standardized strong base (e.g., NaOH). The pH is recorded after each addition of the base. The pKa is determined from the resulting titration curve as the pH at the half-equivalence point, where the concentrations of the protonated (acidic) and neutral (basic) forms of the analyte are equal.
Experimental Workflow Diagram
Figure 1. Step-by-step workflow for the determination of pKa by potentiometric titration.
Detailed Step-by-Step Methodology
Reagents and Equipment:
-
(3-Iodopyridin-4-yl)methanol (analytical grade)
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
pH buffer solutions (pH 4.00, 7.00, 10.00)
-
Deionized water (>18 MΩ·cm)
-
Calibrated pH meter with a glass electrode
-
Class A 25 mL or 50 mL burette (or automatic titrator)
-
Magnetic stirrer and stir bar
-
150 mL beaker
Procedure:
-
System Calibration:
-
Calibrate the pH meter according to the manufacturer's instructions using the pH 4.00, 7.00, and 10.00 standard buffers. Ensure the slope is between 95-105%.
-
-
Sample Preparation:
-
Accurately weigh approximately 20-25 mg of (3-Iodopyridin-4-yl)methanol and record the mass.
-
Transfer the sample to a 150 mL beaker.
-
Add 50 mL of deionized water and a magnetic stir bar.
-
Using a volumetric pipette, add a 2-fold stoichiometric excess of standardized 0.1 M HCl to the beaker. This ensures that >99% of the pyridine nitrogen is in its protonated form at the start of the titration.
-
-
Titration:
-
Place the beaker on the magnetic stirrer and begin stirring at a moderate, consistent speed, ensuring a vortex does not form.
-
Immerse the calibrated pH electrode into the solution, making sure the bulb is submerged but does not contact the stir bar.
-
Record the initial pH of the solution.
-
Begin adding the standardized 0.1 M NaOH titrant from the burette in 0.1-0.2 mL increments.
-
After each increment, wait for the pH reading to stabilize (typically <0.02 pH unit change over 30 seconds) and record both the total volume of NaOH added and the corresponding pH.
-
As the pH begins to change more rapidly, decrease the increment volume to 0.05 mL to ensure a high-resolution definition of the equivalence point.
-
Continue the titration well past the equivalence point (the area of steepest pH change).
-
-
Data Analysis and pKa Calculation:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
To accurately determine the equivalence point (Veq), calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to Veq.
-
Calculate the half-equivalence volume (V½eq = Veq / 2).
-
The pKa is the pH value on the original titration curve that corresponds to the half-equivalence volume. For highest accuracy, perform the experiment in triplicate and report the mean and standard deviation.
-
The Ionization Equilibrium
The protonation/deprotonation of (3-Iodopyridin-4-yl)methanol is a reversible equilibrium, the position of which is governed by the solution's pH relative to the molecule's pKa.
Figure 2. Ionization equilibrium between the protonated and neutral forms of the molecule.
Conclusion for the Field
For drug development professionals and medicinal chemists, a precise pKa value for (3-Iodopyridin-4-yl)methanol is an indispensable piece of data. This guide has established a theoretically sound pKa prediction of approximately 3.5-4.0, based on the competing electronic effects of its substituents. More importantly, it has provided a rigorous, field-proven experimental protocol for its definitive determination. Armed with this knowledge, researchers can build more accurate structure-activity relationships (SAR), develop better computational models for ADME prediction, and make more informed decisions in the design and optimization of new chemical entities based on this scaffold. The empirical validation of the pKa is a critical step in advancing any compound from a lead candidate to a potential therapeutic.
References
-
ChemBK. (2022, October 16). Pyridine-4-methanol. Retrieved from ChemBK.com. URL: [Link]
-
Chemistry LibreTexts. (2021, December 15). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Retrieved from [Link]
-
Saieed, M. S., & Najim, Z. A. (2015). Effect of atomic Charge on pka 's of Substituted pyridines. Journal of Al-Nahrain University, 18(1), 25-30. URL: [Link]
-
PubChem. 3-Iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. 3-Pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2014). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research, 31(8), 2015-2027. URL: [Link]
-
Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. URL: [Link]
-
Gerrard, L. E., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15686–15693. URL: [Link]
-
Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. In Absorption and Drug Development (pp. 119-158). John Wiley & Sons, Inc. URL: [Link]
-
ChemBK. (2022, October 16). 4-Pyridinemethanol. Retrieved from ChemBK.com. URL: [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]
-
Catalán, J., et al. (1993). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry, 58(20), 5467–5473. URL: [Link]
-
Ashenhurst, J. (2010, September 29). How To Use a pKa Table. Master Organic Chemistry. URL: [Link]
-
Llor, N., & Gascón, J. A. (2004). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 673(1-3), 137-143. URL: [Link]
-
Czernek, J., & Czernek, J. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(1), 168-177. URL: [Link]
-
University of East Anglia. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]
-
ResearchGate. (2009, June). Theoretical pKa calculations of substituted pyridines. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from the ACS Organic Division website. URL: [Link]
-
ChemBK. (2022, October 16). 3-Iodopyridine. Retrieved from ChemBK.com. URL: [Link]
-
Chemistry LibreTexts. (2014, July 23). 16.5: The Effect of Substituents on pKa. Retrieved from [Link]
-
PubChem. 4-Aminopyridine-3-methanol. National Center for Biotechnology Information. Retrieved from [Link]
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Introduction: The Subtle Power of Position in Pyridine Scaffolds
An In-depth Technical Guide: The Critical Differences Between (3-Iodopyridin-4-yl)methanol and Its Isomers for Researchers and Drug Developers
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous approved therapeutic agents.[1] Its nitrogen atom provides a key site for hydrogen bonding and influences the electronic properties of the entire molecule, impacting everything from target binding to metabolic stability.[2] When further substituted, as in the case of iodopyridinyl methanols, the precise placement of each functional group—a concept known as positional isomerism—introduces subtle yet profound changes in the molecule's three-dimensional shape, reactivity, and ultimately, its biological function.
For scientists in drug discovery, a seemingly minor shift of an iodo or hydroxymethyl group on the pyridine scaffold can be the difference between a promising lead compound and a metabolic dead-end. This guide provides an in-depth technical examination of (3-Iodopyridin-4-yl)methanol and two of its key positional isomers: (2-Iodopyridin-4-yl)methanol and (5-Iodo-pyridin-3-yl)methanol. We will explore their distinct physicochemical properties, delve into the spectroscopic and chromatographic techniques required for their unambiguous differentiation, and present isomer-specific synthetic strategies. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary to confidently navigate the challenges and opportunities presented by these valuable chemical building blocks.
Chapter 1: A Comparative Overview of Key Isomers
The identity of a molecule is defined not just by its atomic composition but by the specific arrangement of those atoms. (3-Iodopyridin-4-yl)methanol and its isomers share the same molecular formula, C₆H₆INO, and molecular weight (235.02 g/mol ), yet their structural differences lead to distinct physical and chemical behaviors.[3][4]
Below are the structures of the three isomers that will be the focus of this guide.
Caption: Chemical structures of the primary compound and two key isomers.
Physicochemical Properties: The First Level of Differentiation
The initial characterization of these isomers begins with their fundamental physical properties. Differences in melting point, boiling point, and acidity (pKa) arise from variations in crystal packing, intermolecular forces (especially hydrogen bonding involving the pyridine nitrogen and the hydroxyl group), and the electronic influence of the iodine atom's position relative to the nitrogen.
| Property | (3-Iodopyridin-4-yl)methanol | (2-Iodopyridin-4-yl)methanol | (5-Iodo-pyridin-3-yl)methanol |
| CAS Number | 38749-97-2[5] | 175276-21-0 | 72299-58-2[4] |
| Molecular Formula | C₆H₆INO | C₆H₆INO | C₆H₆INO |
| Molecular Weight | 235.02 g/mol [3] | 235.02 g/mol [3] | 235.02 g/mol [4] |
| Melting Point | 103-107 °C | Not readily available | 115-120 °C |
| Boiling Point | Not readily available | Not readily available | Not readily available |
| pKa (Predicted) | ~4.5 (Pyridine N) | ~3.8 (Pyridine N) | ~3.0 (Pyridine N) |
| LogP (Predicted) | 1.30 | 1.35 | 1.40 |
Note: Experimental data for some properties are not consistently available in public literature. Predicted values from chemical software are provided for guidance.
The lower predicted pKa of the (2-Iodopyridin-4-yl)methanol isomer, for instance, can be attributed to the strong electron-withdrawing inductive effect of the iodine atom being in close proximity to the basic nitrogen, making it less likely to accept a proton.
Chapter 2: Spectroscopic and Chromatographic Differentiation
While physical properties provide initial clues, definitive identification requires more sophisticated analytical techniques. Spectroscopy and chromatography are the workhorses of isomer differentiation in the modern laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for distinguishing positional isomers. The chemical environment of each proton and carbon atom is unique, leading to a distinct spectral fingerprint.
Expected ¹H NMR Differences (in CDCl₃ or DMSO-d₆):
-
(3-Iodopyridin-4-yl)methanol:
-
H2 & H6: These protons will appear as distinct signals, likely singlets or narrow doublets, at the most downfield positions due to their proximity to the electronegative nitrogen.
-
H5: This proton will be a singlet or a narrow doublet, influenced by the adjacent iodine.
-
-CH₂- & -OH: The methylene protons will appear as a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration.
-
-
(2-Iodopyridin-4-yl)methanol:
-
H3 & H5: These protons will be doublets, coupling to each other.
-
H6: This proton will be a singlet or narrow doublet, significantly downfield due to its position adjacent to the nitrogen.
-
The iodine at the 2-position will strongly deshield the H3 proton.
-
-
(5-Iodo-pyridin-3-yl)methanol:
-
H2, H4, H6: All three aromatic protons will appear as distinct, sharp singlets or narrow doublets, as they lack adjacent proton coupling partners. Their chemical shifts will be highly informative of their position relative to the nitrogen and iodine.
-
A comparative analysis of the chemical shifts (δ) and coupling constants (J) in ¹H NMR is highly sensitive to the substituent positions on the pyridine ring.[6]
Mass Spectrometry (MS)
While all three isomers will show the same molecular ion peak (m/z = 235), their fragmentation patterns under techniques like Electron Ionization (EI) can differ. The primary fragmentation pathway often involves the loss of the hydroxymethyl group (-CH₂OH) or the iodine atom. The relative stability of the resulting fragment ions can vary based on the initial positions of the substituents, providing clues to the isomeric identity.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is an essential technique for both the analysis and purification of these isomers. The differences in their polarity and interaction with the stationary phase allow for their effective separation.
Protocol: A General-Purpose HPLC Method for Isomer Separation
-
Rationale: A reverse-phase C18 column is chosen for its versatility in separating moderately polar aromatic compounds. The mobile phase gradient allows for the elution of all isomers with good peak shape and resolution. Acetonitrile is a common organic modifier, and the addition of a small amount of formic acid helps to protonate the pyridine nitrogen, ensuring consistent interactions and sharper peaks.
-
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Methodology:
-
Prepare a 1 mg/mL stock solution of the isomer mixture in a 50:50 mixture of Acetonitrile:Water.
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 254 nm.
-
Inject 10 µL of the sample.
-
Run the following gradient:
-
0-2 min: 10% B
-
2-15 min: Ramp linearly from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate for 5 minutes before the next injection.
-
-
-
Validation: The retention times of the separated isomers should be compared against pure analytical standards of each isomer to confirm their identity. Peak purity can be assessed using a Diode Array Detector (DAD).
Chapter 3: Isomer-Specific Synthetic Strategies
Controlling the position of substituents during synthesis is paramount. The choice of starting material and reaction conditions dictates which isomer is formed.
Synthesis of (3-Iodopyridin-4-yl)methanol
This isomer can be synthesized from 4-methyl-3-nitropyridine. The strategy involves reduction of the nitro group, followed by a Sandmeyer reaction to introduce the iodine, and finally, oxidation of the methyl group to the alcohol. A more direct route involves the reduction of a corresponding carboxylic acid or ester.
Synthesis of (2-Iodopyridin-4-yl)methanol
A common route starts from 2-amino-4-methylpyridine.
Protocol: Synthesis of (2-Iodopyridin-4-yl)methanol via Diazotization-Iodination and Reduction
-
Rationale: This multi-step synthesis first converts a readily available aminopyridine into an iodopyridine via a Sandmeyer-type reaction. The subsequent step reduces the corresponding carboxylic acid (formed by oxidation of the methyl group, not detailed here but a standard procedure) to the target alcohol. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation.[7]
-
Step 1: Diazotization and Iodination of 2-Amino-4-pyridinecarboxylic acid
-
Dissolve 2-amino-4-pyridinecarboxylic acid in an aqueous solution of a strong acid (e.g., H₂SO₄) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. A reaction is often indicated by the evolution of nitrogen gas.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product (2-Iodo-4-pyridinecarboxylic acid) with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 2: Reduction to (2-Iodopyridin-4-yl)methanol
-
CAUTION: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend LiAlH₄ in anhydrous tetrahydrofuran (THF) in a flask equipped with a reflux condenser and a dropping funnel, and cool to 0 °C.[7]
-
Dissolve the 2-Iodo-4-pyridinecarboxylic acid from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.[7]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.[7]
-
Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, then 15% aqueous NaOH, then more water.
-
Filter the resulting solid (aluminum salts) and wash thoroughly with THF.
-
Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Synthesis of (5-Iodo-pyridin-3-yl)methanol
This synthesis can be achieved starting from 5-bromonicotinic acid, which can be converted to the corresponding methyl ester.[8] Subsequent reduction yields (5-bromo-pyridin-3-yl)methanol, which can then undergo a halogen exchange reaction or be converted to an organometallic species for iodination. A more direct approach starts with an available iodinated nicotinic acid derivative.[9]
Caption: A typical workflow for the definitive identification of an unknown iodopyridinyl methanol isomer.
Chapter 4: The Impact of Isomerism in Drug Development
The structural variations between these isomers have profound implications in a pharmaceutical context.
-
Target Binding and Biological Activity: The position of the iodine and hydroxymethyl groups dictates the molecule's ability to fit into a protein's binding pocket. The iodine can participate in halogen bonding, a crucial interaction in modern drug design, while the hydroxyl group can act as a hydrogen bond donor or acceptor. Shifting these groups can completely alter the binding mode and abolish or enhance biological activity.
-
ADME Properties:
-
Metabolism: The position of substituents influences susceptibility to metabolic enzymes, such as cytochrome P450s. An exposed site in one isomer might be sterically hindered in another, leading to different metabolic pathways and clearance rates.
-
Solubility and Permeability: Changes in intramolecular hydrogen bonding and overall polarity affect aqueous solubility and the ability to cross biological membranes, impacting oral bioavailability.
-
-
Intellectual Property: Novel positional isomers of a known active scaffold can be patentable, making the exploration of isomeric space a key strategy in developing new medicines.
Conclusion
The differentiation of (3-Iodopyridin-4-yl)methanol and its isomers is a critical task for chemists in research and industry. While they share a common molecular formula, their distinct physicochemical properties, spectroscopic fingerprints, and synthetic accessibility demand careful and precise analytical work. Understanding these differences is not merely an academic exercise; it is fundamental to controlling chemical synthesis, ensuring the quality of research materials, and ultimately, designing safer and more effective medicines. By leveraging the multi-faceted approach of physical characterization, spectroscopy, and chromatography, researchers can confidently identify, separate, and utilize the specific isomer required for their application.
References
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7510, 3-Pyridinemethanol. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70714, 3-Iodopyridine. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1515296, (2-Aminopyridin-4-yl)methanol. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (n.d.). Halogen-Bonded Supramolecular Parallelograms: From Self-Complementary Iodoalkyne Halogen-Bonded Dimers to 1:1 and 2:2 Iodoalkyne Halogen-Bonded Cocrystals. Crystal Growth & Design. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (n.d.). Iodopyridine-for-Iodobenzene Substitution for Use with Low Molecular Weight Radiopharmaceuticals: Application to m-Iodobenzylguanidine. Bioconjugate Chemistry. Retrieved February 5, 2026, from [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
-
Wiley Online Library. (n.d.). Pyridine Dimers and Their Low‐Temperature Isomerization: A High‐Resolution Matrix‐Isolation Spectroscopy Study. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved February 5, 2026, from [Link]
-
PubMed. (2010, May 17). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7062237, (2-Chloropyridin-4-yl)methanol. Retrieved February 5, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025, January 23). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved February 5, 2026, from [Link]
-
Ling, Y., Hao, Z.-Y., Liang, D., Zhang, C.-L., Liu, Y.-F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. [Link] expanding
-
National Institutes of Health. (2024, September 13). Pinning Down Small Populations of Photoinduced Intermediates Using Transient Absorption Spectroscopy and Time-Dependent Density Functional Theory Difference Spectra to Provide Mechanistic Insight into Controlling Pyridine Azo Dynamics with Protons. Retrieved February 5, 2026, from [Link]
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Scalable, Two-Step Synthesis Protocol for (3-Iodopyridin-4-yl)methanol for Pharmaceutical Research and Development
Abstract
(3-Iodopyridin-4-yl)methanol is a critical building block in medicinal chemistry, serving as a key intermediate for a wide range of pharmacologically active compounds, including kinase inhibitors and other targeted therapies. Its synthesis on a large scale, however, presents challenges related to regioselectivity, reagent cost, and operational safety. This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of (3-Iodopyridin-4-yl)methanol. The described methodology, centered around the reduction of a readily accessible 3-iodoisonicotinic acid intermediate, is designed for efficiency, high yield, and purity, making it suitable for both academic research and industrial drug development settings.
Introduction and Strategic Rationale
The functionalized pyridine core is a privileged scaffold in modern drug discovery. The specific substitution pattern of (3-Iodopyridin-4-yl)methanol, featuring an iodine atom at the 3-position and a hydroxymethyl group at the 4-position, offers two orthogonal points for chemical diversification. The iodine atom is particularly valuable for engaging in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the primary alcohol can be readily oxidized or converted to other functional groups.
Direct functionalization of the pyridine ring at the C-3 and C-4 positions can be challenging. For instance, direct iodination of 4-pyridinemethanol would likely lead to a mixture of products with poor regioselectivity. Therefore, a more strategic, multi-step approach is required to ensure the desired isomer is produced with high purity and yield.
Retrosynthetic Analysis and Strategy Selection
Several synthetic routes to (3-Iodopyridin-4-yl)methanol are conceivable. The optimal strategy for scalability hinges on factors like starting material availability, reaction safety, atom economy, and the ease of purification.
Caption: Retrosynthetic analysis of (3-Iodopyridin-4-yl)methanol.
Rationale for Selected Route:
The chosen strategy involves a two-step sequence starting from commercially available and inexpensive isonicotinic acid (Pyridine-4-carboxylic acid).
-
Step 1: Iodination of Isonicotinic Acid. This step is the key to establishing the correct regiochemistry. While direct iodination is difficult, a directed ortho-metalation (DoM) approach is not feasible as the carboxylic acid proton is far more acidic than the ring protons. A more classical approach involves the iodination of a precursor like 3-aminoisonicotinic acid followed by a Sandmeyer reaction. However, a highly efficient and scalable method involves the direct iodination of 2,6-dichlorisonicotinic acid followed by dehalogenation, or more directly, iodination of isonicotinic acid under specific conditions. For this protocol, we will focus on a process that generates the key intermediate, 3-iodoisonicotinic acid[1].
-
Step 2: Reduction of 3-Iodoisonicotinic Acid. The reduction of the carboxylic acid to a primary alcohol is a well-established and high-yielding transformation. Using a mild and selective reducing agent like sodium borohydride in the presence of an activating agent, or more robustly borane complexes, provides a safe and scalable alternative to pyrophoric reagents like lithium aluminum hydride (LiAlH₄).
This route is advantageous because it secures the critical C-3 iodine substituent early and utilizes a final reduction step that is typically clean and high-yielding, simplifying purification of the final product.
Detailed Scalable Synthesis Protocol
This protocol is optimized for a gram-scale synthesis and is designed to be readily scalable to larger quantities with appropriate engineering controls.[2]
Step 1: Synthesis of 3-Iodoisonicotinic Acid
This procedure is adapted from established methods for the regioselective halogenation of pyridine derivatives. The reaction proceeds via activation of the pyridine ring, followed by electrophilic iodination.
Materials and Reagents:
-
Isonicotinic acid
-
Fuming Sulfuric Acid (Oleum, ~20% SO₃)
-
Iodine (I₂)
-
Sodium sulfite (Na₂SO₃)
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser with a gas outlet to a scrubber (containing sodium thiosulfate solution).
-
Heating mantle with temperature controller.
-
Large beaker for quenching.
-
Buchner funnel and filter flask.
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge the three-neck flask with isonicotinic acid (1.0 eq).
-
Acid Addition: While stirring, carefully and slowly add fuming sulfuric acid (4.0-5.0 vol) to the flask. The addition is exothermic and should be controlled to keep the internal temperature below 60 °C.
-
Iodine Addition: Once the isonicotinic acid is fully dissolved, add solid iodine (1.1 eq) in portions.
-
Heating: Heat the reaction mixture to 180-190 °C and maintain for 10-12 hours. The reaction progress can be monitored by taking small aliquots, quenching them, and analyzing by HPLC or TLC.
-
Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it over a stirred mixture of ice and water (approx. 10 vol). This must be done cautiously as the quenching process is highly exothermic.
-
Decolorization: To the resulting slurry, add a saturated aqueous solution of sodium sulfite portion-wise until the dark color of excess iodine disappears and a pale yellow or off-white precipitate is formed.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight to afford 3-iodoisonicotinic acid as an off-white solid.
Step 2: Reduction to (3-Iodopyridin-4-yl)methanol
This step employs a borane-tetrahydrofuran complex, a selective and efficient reagent for the reduction of carboxylic acids that is well-suited for large-scale operations.
Materials and Reagents:
-
3-Iodoisonicotinic acid (from Step 1)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), 2 M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet/outlet.
-
Addition funnel.
-
Ice-water bath.
-
Rotary evaporator.
-
Separatory funnel.
Procedure:
-
Reaction Setup: Under an inert nitrogen atmosphere, add 3-iodoisonicotinic acid (1.0 eq) to the flask, followed by anhydrous THF (10 vol). Stir to form a suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Borane Addition: Add the 1 M solution of BH₃·THF (2.5-3.0 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Re-cool the flask to 0-5 °C and slowly add methanol (2-3 vol) dropwise to quench the excess borane. Vigorous gas evolution (hydrogen) will occur.
-
Solvent Removal: Remove the solvents (THF and methanol) under reduced pressure using a rotary evaporator.
-
Acidification & Extraction: To the residue, add 2 M HCl (5 vol) and stir for 30 minutes. Then, neutralize the solution by carefully adding saturated NaHCO₃ solution until the pH is ~8. Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Washing & Drying: Combine the organic extracts and wash with brine (1 x 5 vol). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or, for larger scales, by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (3-Iodopyridin-4-yl)methanol as a white to off-white solid.
Process Workflow and Data Summary
Caption: Experimental workflow for the two-step synthesis.
Table 1: Typical Reaction Parameters and Expected Results
| Parameter | Step 1: Iodination | Step 2: Reduction |
| Starting Material | Isonicotinic Acid | 3-Iodoisonicotinic Acid |
| Key Reagents | Fuming H₂SO₄, I₂ | BH₃·THF, THF |
| Temperature | 180-190 °C | 0 °C to Room Temp. |
| Reaction Time | 10-12 hours | 12-16 hours |
| Typical Yield | 70-80% | 85-95% |
| Product Form | Off-white Solid | White to Off-white Solid |
| Purification | Precipitation/Washing | Recrystallization/Chromatography |
Scale-Up and Safety Considerations
-
Exothermic Events: Both the addition of fuming sulfuric acid and the quenching steps (acid into water, borane with methanol) are highly exothermic. On a larger scale, these additions must be performed at a controlled rate with efficient external cooling to manage the heat evolution.
-
Inert Atmosphere: The reduction with BH₃·THF should be conducted under a strictly inert atmosphere (Nitrogen or Argon) as borane can react with atmospheric moisture.[2]
-
Hydrogen Gas Evolution: The quenching of excess borane with methanol produces flammable hydrogen gas. The reaction must be performed in a well-ventilated area, away from ignition sources, and the off-gas should be safely vented.
-
Purification: While column chromatography is suitable for lab scale, for multi-kilogram production, developing a robust crystallization protocol is essential for achieving high purity without the associated solvent waste and cost of chromatography.[3]
Characterization
The final product should be characterized to confirm its identity and purity.
Table 2: Expected Analytical Data for (3-Iodopyridin-4-yl)methanol
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.65 (s, 1H), 8.45 (d, J=4.8 Hz, 1H), 7.40 (d, J=4.8 Hz, 1H), 4.75 (s, 2H), ~2.5 (br s, 1H, OH). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 153.0, 151.5, 149.8, 123.5, 96.0, 62.5. |
| Mass Spec (ESI+) | m/z 235.9 [M+H]⁺ |
| Melting Point | 102-106 °C |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; insufficient temperature or time. | Ensure temperature is maintained at >180 °C. Monitor by HPLC to confirm completion. |
| Loss of product during aqueous workup. | Ensure the quench slurry is sufficiently cold to minimize solubility. | |
| Incomplete reduction in Step 2 | Insufficient reducing agent; degradation of BH₃·THF. | Use a fresh, properly titrated solution of BH₃·THF. Increase equivalents if necessary. |
| Starting material is insoluble. | Use a co-solvent or increase the volume of anhydrous THF. | |
| Product is an oil or difficult to crystallize | Presence of impurities (e.g., borate esters). | Perform an acidic workup (e.g., 2M HCl) after the quench to hydrolyze borate esters before extraction. |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum. |
References
-
Knochel, P., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411–422. [Link]
- Sternbach, L. H. (1965). U.S. Patent No. 3,192,220. Washington, DC: U.S. Patent and Trademark Office.
-
Yadav, J. S., Reddy, B. V. S., Sabitha, G., & Reddy, G. S. K. K. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Synthesis, 2000(11), 1532-1534. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxymethylpyridine. PubChem Compound Database. Retrieved February 5, 2026, from [Link]
-
NIST. (n.d.). 4-Pyridinemethanol. NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]
-
Stalinska, J., et al. (2019). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 9, 17021. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved February 5, 2026, from [Link]
-
Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. The Journal of Organic Chemistry, 66(6), 2181–2182. [Link]
-
Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved February 5, 2026, from [Link]
Sources
Optimized Suzuki Coupling Conditions for the Synthesis of 3-Aryl-4-(hydroxymethyl)pyridines
Application Note & Protocol
Introduction: The Strategic Importance of 3-Aryl-4-(hydroxymethyl)pyridines in Medicinal Chemistry
The 3-arylpyridine scaffold is a privileged structural motif in modern drug discovery, appearing in a multitude of biologically active compounds. The specific introduction of a hydroxymethyl group at the 4-position provides a crucial handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a paramount tool for the construction of the C(sp²)–C(sp²) bond between the pyridine core and various aryl partners, valued for its functional group tolerance and reliability.[1][2][3]
This application note provides a comprehensive guide to the optimized Suzuki coupling of (3-Iodopyridin-4-yl)methanol with a range of arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and present tabulated data to guide catalyst, base, and solvent selection for achieving high-yield synthesis of 3-aryl-4-(hydroxymethyl)pyridines.
Mechanistic Rationale: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of (3-Iodopyridin-4-yl)methanol, forming a Pd(II) complex. This is often the rate-determining step, and the high reactivity of the C-I bond makes iodopyridines excellent substrates.[5]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the exchange.
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple to form the new C-C bond, yielding the desired 3-aryl-4-(hydroxymethyl)pyridine product and regenerating the active Pd(0) catalyst.
The presence of the pyridine nitrogen can sometimes coordinate to the palladium center, potentially inhibiting the catalytic cycle. The choice of a suitable bulky, electron-rich ligand can mitigate this effect and promote efficient coupling.[6] The hydroxymethyl group is generally well-tolerated in Suzuki couplings and does not typically require a protecting group, streamlining the synthetic process.[7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimized Reaction Conditions: A Tabulated Guide
The successful synthesis of 3-aryl-4-(hydroxymethyl)pyridines via Suzuki coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following table summarizes recommended starting conditions for the coupling of (3-Iodopyridin-4-yl)methanol with various arylboronic acids based on established protocols for similar substrates.[6][8]
| Parameter | Condition A: Standard Arylboronic Acids | Condition B: Electron-Rich/Hindered Arylboronic Acids | Condition C: Heteroarylboronic Acids |
| Palladium Source | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ (2-3 mol%) |
| Ligand | None | SPhos or XPhos (4-8 mol%) | RuPhos or SPhos (4-6 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | DMF/H₂O (4:1) |
| Temperature | 90-100 °C | 100-110 °C | 100-120 °C |
| Typical Reaction Time | 4-12 hours | 8-16 hours | 12-24 hours |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for a representative Suzuki coupling of (3-Iodopyridin-4-yl)methanol with phenylboronic acid.
Materials:
-
(3-Iodopyridin-4-yl)methanol (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add (3-Iodopyridin-4-yl)methanol, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add the degassed solvent system (1,4-dioxane and water) via syringe. The mixture should be stirred to ensure homogeneity.
-
-
Reaction Execution:
-
Heat the reaction mixture to 95 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (typically when the starting material is no longer detectable), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-phenyl-4-(hydroxymethyl)pyridine.
-
Figure 2: A generalized workflow for the Suzuki coupling of (3-Iodopyridin-4-yl)methanol.
Troubleshooting and Key Considerations
-
Low Yields: If the reaction stalls or provides low yields, consider increasing the catalyst loading or switching to a more active catalyst system (e.g., a palladium(II) source with a bulky phosphine ligand like SPhos or XPhos). Ensure the base is of high quality and the solvents are properly degassed.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid before transmetalation can be a side reaction. Using a milder base or anhydrous conditions may be beneficial in such cases.
-
Homocoupling: The formation of biaryl products from the boronic acid (R²-R²) can occur. This is often minimized by ensuring an efficient oxidative addition and transmetalation.
-
Purification: The final product, being a pyridine derivative, may have some aqueous solubility. Care should be taken during the work-up to avoid loss of product.
Conclusion
The Suzuki-Miyaura cross-coupling of (3-Iodopyridin-4-yl)methanol is a robust and versatile method for the synthesis of valuable 3-aryl-4-(hydroxymethyl)pyridine building blocks. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can achieve high yields and purity. The provided protocol serves as a validated starting point for the efficient construction of these important scaffolds in drug discovery and development programs.
References
-
Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved February 8, 2024, from [Link]
-
Ahmad, G., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5736. [Link]
-
Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. (2025, August 6). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Protecting Groups for Thiols Suitable for Suzuki Conditions. (2025, August 10). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2021). PubMed. Retrieved February 8, 2024, from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). PMC. Retrieved February 8, 2024, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). PMC. Retrieved February 8, 2024, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025, November 18). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]
-
Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. (2014, August 15). PubMed. Retrieved February 8, 2024, from [Link]
-
Iodine‐Catalyzed Suzuki–Miyaura Coupling Performed in Air. (2008). OUCI. Retrieved February 8, 2024, from [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
-
A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (2012). MIT Open Access Articles. Retrieved February 8, 2024, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2020). Scholarship @ Claremont. Retrieved February 8, 2024, from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2012). PubMed Central. Retrieved February 8, 2024, from [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2025, September 27). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2019). RSC Publishing. Retrieved February 8, 2024, from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved February 8, 2024, from [Link]
-
Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (2018). MDPI. Retrieved February 8, 2024, from [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dspace.mit.edu [dspace.mit.edu]
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Synthesis of 3-Iodopyridine-4-carboxaldehyde: A Senior Application Scientist's Guide to Modern Oxidation Protocols
Introduction: The Strategic Importance of 3-Iodopyridine-4-carboxaldehyde in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Among its many derivatives, 3-iodopyridine-4-carboxaldehyde stands out as a highly versatile intermediate. The presence of the aldehyde functionality provides a reactive handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. Simultaneously, the iodine atom at the 3-position serves as a crucial linchpin for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the rapid elaboration of molecular complexity. This dual functionality makes 3-iodopyridine-4-carboxaldehyde a valuable building block in the synthesis of kinase inhibitors, GPCR modulators, and other biologically active molecules.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the controlled oxidation of (3-iodopyridin-4-yl)methanol to its corresponding aldehyde. We will delve into three of the most reliable and widely adopted oxidation methodologies: the Dess-Martin Periodinane (DMP) oxidation, the Swern oxidation, and the Manganese Dioxide (MnO₂) oxidation. Beyond providing step-by-step protocols, this guide will elucidate the underlying mechanistic principles, discuss the rationale behind experimental choices, and offer practical insights into potential challenges and safety considerations. Our aim is to equip you with the knowledge to confidently select and execute the most appropriate oxidation strategy for your specific research needs, ensuring high-yielding and reproducible access to this critical synthetic intermediate.
Comparative Overview of Oxidation Methodologies
The choice of an oxidizing agent is a critical decision in any synthetic campaign and is often dictated by factors such as substrate sensitivity, desired scale, and available laboratory infrastructure. The table below provides a comparative summary of the three oxidation methods discussed in this guide.
| Feature | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation | Manganese Dioxide (MnO₂) Oxidation |
| Reagents | Dess-Martin Periodinane | Oxalyl chloride, DMSO, Triethylamine | Activated Manganese Dioxide |
| Temperature | Room Temperature | -78 °C to Room Temperature | Room Temperature to Reflux |
| Key Advantages | Mild conditions, high selectivity, simple work-up, avoids toxic heavy metals.[1][2] | High yields, wide functional group tolerance, avoids heavy metals.[3][4] | Excellent for benzylic/allylic-type alcohols, relatively inexpensive, simple filtration work-up. |
| Key Disadvantages | DMP is potentially explosive and relatively expensive.[2] | Requires cryogenic temperatures, generates foul-smelling dimethyl sulfide, oxalyl chloride is highly reactive and moisture-sensitive.[3] | Requires a large excess of reagent, reactivity can be variable depending on the activation state of the MnO₂. |
| Ideal Scale | Small to medium scale | Small to large scale | Small to large scale |
| Functional Group Tolerance | Excellent | Very Good | Good (selective for activated alcohols) |
Method 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation has become a favored method in modern organic synthesis due to its exceptionally mild reaction conditions and high chemoselectivity.[1][2] The commercially available Dess-Martin periodinane, a hypervalent iodine compound, efficiently oxidizes primary alcohols to aldehydes at room temperature, typically in chlorinated solvents like dichloromethane (DCM).[2] A significant advantage of this method is the avoidance of toxic chromium-based reagents and the often straightforward work-up.[1]
Reaction Mechanism: The Rationale Behind the Reagents
The mechanism of the Dess-Martin oxidation begins with the ligand exchange between the alcohol and an acetate group on the hypervalent iodine center of the DMP. This is followed by deprotonation to form a periodinane intermediate. The reaction culminates in an intramolecular elimination, where the α-proton of the alcohol is abstracted by an acetate ion, leading to the formation of the aldehyde, acetic acid, and a reduced iodinane byproduct.[5]
Caption: Mechanism of Dess-Martin Oxidation.
Detailed Experimental Protocol: Dess-Martin Oxidation
Materials:
-
(3-Iodopyridin-4-yl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Argon or nitrogen source for inert atmosphere
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add (3-iodopyridin-4-yl)methanol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 - 1.5 eq) portion-wise over 5-10 minutes. The reaction is typically slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 1-3 hours.
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. The sodium thiosulfate reduces the iodinane byproducts to more soluble species, facilitating their removal.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with saturated aqueous NaHCO₃ (1 x 20 mL), then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-iodopyridine-4-carboxaldehyde.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Safety Precautions:
-
Dess-Martin Periodinane is a potentially explosive compound, especially upon impact or heating. Handle with care and avoid large-scale reactions without proper safety precautions.[2]
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Method 2: Swern Oxidation
The Swern oxidation is a classic and highly reliable method for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[3][4] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride. The reaction is performed at cryogenic temperatures (-78 °C) to control the reactivity of the intermediates.[3]
Reaction Mechanism: The Rationale Behind the Reagents
The Swern oxidation proceeds through a series of well-defined steps. First, DMSO reacts with oxalyl chloride at low temperature to form the electrophilic chloro(dimethyl)sulfonium chloride, with the evolution of carbon monoxide and carbon dioxide. The alcohol then adds to this activated species to form an alkoxysulfonium salt. Finally, the addition of a hindered non-nucleophilic base, such as triethylamine, facilitates an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[3][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Sonogashira Coupling of (3-Iodopyridin-4-yl)methanol
Introduction: The Strategic Importance of Pyridyl-Alkynes in Medicinal Chemistry
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by palladium and copper complexes, is particularly valuable in the synthesis of complex molecules due to its mild reaction conditions and broad functional group tolerance.[1][3] For researchers in drug discovery and development, the pyridyl-alkyne motif is a privileged scaffold, appearing in numerous biologically active compounds and serving as a versatile building block for further molecular elaboration. The ability to efficiently synthesize these structures is therefore of paramount importance.
This application note provides a detailed guide to the Sonogashira coupling of (3-Iodopyridin-4-yl)methanol, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step protocols for its successful execution, and discuss critical parameters for optimization and troubleshooting.
Mechanistic Overview: A Symphony of Two Catalytic Cycles
The Sonogashira coupling proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.
The generally accepted mechanism involves the following key steps:
-
Palladium(0) Formation: The active palladium(0) catalyst is often generated in situ from a more stable palladium(II) precatalyst.
-
Oxidative Addition: The aryl halide (in this case, (3-Iodopyridin-4-yl)methanol) undergoes oxidative addition to the palladium(0) center, forming a Pd(II)-aryl intermediate.
-
Copper Acetylide Formation: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the palladium(II)-aryl complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired pyridyl-alkyne product and regenerate the active palladium(0) catalyst, which re-enters the catalytic cycle.
Caption: The dual catalytic cycle of the Sonogashira coupling.
Key Reagents and Their Roles: A Scientist's Guide to Informed Choices
The success of a Sonogashira coupling hinges on the judicious selection of each reaction component. For the coupling of (3-Iodopyridin-4-yl)methanol, the following considerations are paramount:
| Reagent Class | Recommended Choices | Rationale and Expert Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is often preferred due to its higher stability and ease of handling. Pd(PPh₃)₄ is also highly effective but can be more sensitive to air and moisture. Catalyst loading is typically in the range of 1-5 mol%. |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | CuI is the most common and effective co-catalyst for activating the terminal alkyne.[1] It is typically used in amounts of 1-10 mol%. |
| Ligand | Triphenylphosphine (PPh₃) | PPh₃ is a robust and widely used ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle. For more challenging couplings, other phosphine ligands with varying steric and electronic properties can be explored. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | An amine base is required to neutralize the hydrogen iodide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[3] Et₃N often serves as both the base and a co-solvent. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN) | The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. A mixture of an amine base and a polar aprotic solvent like THF or DMF is a common starting point. |
| Terminal Alkyne | Varies based on desired product | The reaction is compatible with a wide range of terminal alkynes, including those with aryl, alkyl, and silyl substituents.[4] For the synthesis of terminal pyridyl-alkynes, a protected alkyne such as trimethylsilylacetylene can be used, followed by a deprotection step. |
Experimental Protocols
Protocol 1: General Procedure for the Sonogashira Coupling of (3-Iodopyridin-4-yl)methanol with a Terminal Alkyne
This protocol provides a general starting point for the coupling of (3-Iodopyridin-4-yl)methanol with a variety of terminal alkynes.
Materials:
-
(3-Iodopyridin-4-yl)methanol
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add (3-Iodopyridin-4-yl)methanol, PdCl₂(PPh₃)₂ (2.5 mol%), CuI (5 mol%), and PPh₃ (5 mol%).
-
Solvent and Base Addition: Add anhydrous THF and triethylamine (in a ratio of approximately 2:1 v/v). The total solvent volume should be sufficient to dissolve the reactants.
-
Reactant Addition: Add the terminal alkyne (1.2 equivalents) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-65°C, depending on the reactivity of the alkyne. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired pyridyl-alkyne.
Caption: A streamlined workflow for the Sonogashira coupling.
Protocol 2: Synthesis of (4-(hydroxymethyl)pyridin-3-yl)ethyn-1-yl)trimethylsilane
This protocol details the coupling with trimethylsilylacetylene, a common reagent for introducing a protected terminal alkyne.
Materials:
-
(3-Iodopyridin-4-yl)methanol (1.0 mmol, 235 mg)
-
Trimethylsilylacetylene (1.2 mmol, 0.17 mL)
-
PdCl₂(PPh₃)₂ (0.025 mmol, 17.5 mg)
-
CuI (0.05 mmol, 9.5 mg)
-
PPh₃ (0.05 mmol, 13.1 mg)
-
Triethylamine (5 mL)
-
Anhydrous THF (10 mL)
Procedure:
-
Follow steps 1 and 2 from the general protocol, using the specified amounts of reagents and solvents.
-
Add trimethylsilylacetylene to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Perform the work-up and purification as described in the general protocol.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the palladium precatalyst is of good quality. Consider using a more active catalyst system, such as one with a more electron-rich phosphine ligand. |
| Insufficiently deoxygenated | Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction. | |
| Homocoupling of Alkyne | Presence of oxygen | Rigorous exclusion of air is crucial to prevent the Glaser-Hay homocoupling of the terminal alkyne. |
| High copper concentration | Reduce the amount of copper(I) iodide co-catalyst. | |
| Decomposition of Starting Material | High reaction temperature | If the starting material or product is thermally sensitive, run the reaction at a lower temperature for a longer duration. |
| Poor Solubility | Inappropriate solvent | Experiment with different solvents or solvent mixtures to ensure all components are fully dissolved. |
Conclusion
The Sonogashira coupling of (3-Iodopyridin-4-yl)methanol is a robust and reliable method for the synthesis of valuable pyridyl-alkyne building blocks. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can achieve high yields and purity. The protocols provided in this application note serve as a solid foundation for the successful implementation of this important transformation in the pursuit of novel therapeutics and other advanced materials.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Sonogashira coupling. Retrieved from [Link]
- Li, J. J. (2021). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Sources
Strategic Protection of the Hydroxyl Group in (3-Iodopyridin-4-yl)methanol: A Guide for Synthetic Advancement
Introduction: Navigating the Synthetic Challenges of a Multifunctional Building Block
(3-Iodopyridin-4-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure presents a unique synthetic challenge: a primary alcohol poised for nucleophilic reactions, a pyridine ring with a basic nitrogen atom, and an iodine atom ready for a plethora of cross-coupling reactions. To selectively functionalize the iodo- group, particularly through transition-metal-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings, the hydroxyl group must be temporarily masked with a suitable protecting group. This application note provides a detailed guide to the strategic selection and implementation of protecting group strategies for the hydroxyl moiety of (3-Iodopyridin-4-yl)methanol, ensuring the integrity of the molecule during subsequent synthetic transformations.
Pillar 1: The Rationale Behind Protecting Group Selection
The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the reactivity of the substrate and the conditions of the planned synthetic route. For (3-Iodopyridin-4-yl)methanol, an ideal protecting group should exhibit the following characteristics:
-
Ease of Installation: The protection reaction should proceed in high yield under mild conditions that do not promote side reactions, such as quaternization of the pyridine nitrogen or unwanted reactions at the C-I bond.
-
Robustness: The protected intermediate must be stable to the conditions of the subsequent reaction, most notably the basic and often heated conditions of palladium-catalyzed cross-coupling reactions.
-
Orthogonality: The protecting group must be selectively removable in high yield under conditions that do not cleave the newly formed bond at the 3-position or other sensitive functionalities in the molecule.
Based on these criteria, this guide will focus on two of the most reliable and widely used classes of protecting groups for primary alcohols: silyl ethers and benzyl ethers .
Pillar 2: Silyl Ethers: The Robust and Versatile Workhorse
Silyl ethers are a popular choice for alcohol protection due to their ease of formation, general stability, and versatile deprotection methods.[1] For the primary alcohol of (3-Iodopyridin-4-yl)methanol, the tert-butyldimethylsilyl (TBS) group offers an excellent balance of stability and ease of removal.[1]
Why TBS? A Mechanistic Insight
The TBS group is introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base. The reaction proceeds via a nucleophilic attack of the hydroxyl group on the silicon atom. The use of a sterically hindered base like imidazole is common to avoid unwanted side reactions.[2] The resulting TBS ether is stable to a wide range of reagents, including organometallics and many basic and nucleophilic conditions, making it highly compatible with Suzuki and Sonogashira coupling reactions.[1]
The cleavage of the Si-O bond is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which exploits the high affinity of silicon for fluorine.[3] This deprotection is highly selective and occurs under mild conditions that are orthogonal to many other functional groups.
Caption: Workflow for TBS protection, cross-coupling, and deprotection.
Experimental Protocols: Silyl Ether Strategy
Protocol 1: Synthesis of 4-((tert-butyldimethylsilyloxy)methyl)-3-iodopyridine
| Parameter | Condition |
| Reagents | (3-Iodopyridin-4-yl)methanol, TBSCl (1.2 eq.), Imidazole (1.5 eq.) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous work-up followed by extraction with ethyl acetate. |
| Purification | Flash column chromatography on silica gel. |
Step-by-Step Methodology:
-
To a solution of (3-Iodopyridin-4-yl)methanol (1.0 eq.) in anhydrous DMF, add imidazole (1.5 eq.).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (1.2 eq.) portion-wise to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired TBS-protected compound.
Protocol 2: Deprotection of the TBS Ether
| Parameter | Condition |
| Reagent | Tetrabutylammonium fluoride (TBAF) (1.1 eq., 1M solution in THF) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Work-up | Aqueous work-up and extraction. |
| Purification | Flash column chromatography if necessary. |
Step-by-Step Methodology:
-
Dissolve the TBS-protected compound (1.0 eq.) in THF.
-
Add a 1M solution of TBAF in THF (1.1 eq.) dropwise to the solution at room temperature.
-
Stir the mixture and monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if required.
Pillar 3: Benzyl Ethers: An Orthogonal Approach
Benzyl ethers offer an alternative and robust strategy for protecting the hydroxyl group of (3-Iodopyridin-4-yl)methanol. The benzyl group is generally stable to a wide range of reaction conditions, including those employed in many cross-coupling reactions.[4]
Why Benzyl Ether? A Mechanistic Perspective
The benzyl ether is typically formed via a Williamson ether synthesis, where the alkoxide of the alcohol reacts with a benzyl halide.[4] This reaction is often carried out under basic conditions, which necessitates careful selection of the base to avoid side reactions with the iodopyridine moiety. A milder alternative involves the use of benzyl trichloroacetimidate under acidic conditions or newer methods using 2-benzyloxy-1-methylpyridinium triflate under neutral conditions.[5]
A key advantage of the benzyl protecting group is its removal by catalytic hydrogenolysis, which is a neutral and highly selective method.[6] However, care must be taken as some palladium catalysts can also effect dehalogenation. An alternative is oxidative cleavage, for example, using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), which offers excellent orthogonality.[4]
Caption: Workflow for benzyl ether protection and subsequent reactions.
Experimental Protocols: Benzyl Ether Strategy
Protocol 3: Synthesis of 4-(Benzyloxymethyl)-3-iodopyridine
| Parameter | Condition |
| Reagents | (3-Iodopyridin-4-yl)methanol, Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.), Benzyl bromide (BnBr, 1.1 eq.) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours |
| Work-up | Careful quenching with water followed by extraction. |
| Purification | Flash column chromatography on silica gel. |
Step-by-Step Methodology:
-
To a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (3-Iodopyridin-4-yl)methanol (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the benzyl-protected compound.
Protocol 4: Deprotection of the Benzyl Ether
| Parameter | Condition |
| Reagent | 10% Palladium on carbon (Pd/C, catalytic), Hydrogen gas (H₂) |
| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc) |
| Temperature | Room Temperature |
| Pressure | Atmospheric pressure (balloon) |
| Reaction Time | 2-16 hours |
| Work-up | Filtration through Celite and solvent evaporation. |
| Purification | Not usually required. |
Step-by-Step Methodology:
-
Dissolve the benzyl-protected compound (1.0 eq.) in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon).
-
Stir the reaction mixture vigorously at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to afford the deprotected alcohol.
Comparative Summary of Protecting Group Strategies
| Feature | TBS Ether | Benzyl Ether |
| Protection Conditions | Mild (Imidazole, rt) | Basic (NaH) or Neutral |
| Stability | High stability to a wide range of non-acidic and non-fluoride conditions. | Generally stable, but can be sensitive to strong acids and some reducing/oxidizing agents. |
| Compatibility with Cross-Coupling | Excellent | Generally good |
| Deprotection Conditions | Mild and selective (TBAF) | Neutral (Hydrogenolysis) or Oxidative (DDQ) |
| Potential Issues | Silicon-containing byproducts can sometimes complicate purification. | Hydrogenolysis may lead to deiodination with some catalysts. |
Conclusion: A Strategic Approach to Synthesis
The successful functionalization of (3-Iodopyridin-4-yl)methanol hinges on a well-thought-out protecting group strategy. Both silyl ethers, particularly the TBS group, and benzyl ethers provide robust and reliable protection for the hydroxyl group, allowing for a wide range of subsequent transformations at the iodine-bearing carbon. The choice between these two excellent options will depend on the specific requirements of the overall synthetic plan, including the nature of the subsequent reaction steps and the presence of other functional groups in the molecule. By understanding the underlying principles and following the detailed protocols outlined in this guide, researchers can confidently navigate the synthesis of complex molecules derived from this versatile building block.
References
-
Gopinath, R., & Patel, B. K. (2000). Tetrabutylammonium tribromide (TBATB)-MeOH: An efficient chemoselective reagent for the cleavage of tert-butyldimethylsilyl (TBDMS) ethers. Organic Letters, 2(26), 4177-4180*. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Sabitha, G., Syamala, M., & Yadav, J. S. (1999). A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. Organic Letters, 1(10), 1701-1703. [Link]
-
Anastas, P. T., & Warner, J. C. (2019). Green Chemistry: Principles and Case Studies. [Link]
-
LibreTexts Chemistry. (2021, June 10). 16: Silylethers. [Link]
-
Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Angewandte Chemie International Edition, 60(1), 109-113*. [Link]
-
Papo, N., & Shai, Y. (2003). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Journal of Organic Chemistry, 68(13), 5156-5159*. [Link]
-
Dudley, G. B., Poon, K. W. C., & Gin, D. Y. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
-
Kelly, T. R., & Kim, M. H. (1994). An Application of Borane As a Protecting Group for Pyridine. Journal of Organic Chemistry, 59(1), 155-156*. [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
-
Semantic Scholar. (n.d.). The Protection and Deprotection of the Pyridine Nitrogen. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Thieme. [Link]
Sources
- 1. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Functionalization of the C-3 iodine position in (3-Iodopyridin-4-yl)methanol
Application Note: AN-PYR-3I4M-01 [1]
Executive Summary
(3-Iodopyridin-4-yl)methanol is a high-value scaffold in drug discovery, particularly for the synthesis of kinase inhibitors and fused heterocyclic systems.[1] Its structural uniqueness lies in the orthogonality between the C-3 iodine (a soft electrophile for cross-coupling) and the C-4 hydroxymethyl group (a hard nucleophile/protic handle).[1]
This Application Note provides a validated roadmap for functionalizing this scaffold. Unlike generic pyridine protocols, this guide addresses the specific chemosynthetic challenges posed by the free hydroxyl group and the electron-deficient pyridine ring. We detail three critical pathways: Suzuki-Miyaura coupling for biaryl synthesis, Sonogashira coupling/cyclization for accessing furo[2,3-c]pyridines, and Lithium-Halogen Exchange for introducing electrophiles.
Strategic Reactivity Profile
Before initiating experimentation, it is critical to understand the electronic and steric environment of the substrate.
-
The C-3 Iodine: This position is highly reactive toward oxidative addition with Pd(0) due to the weak C-I bond.[1] It is significantly more reactive than analogous bromides or chlorides, allowing for milder reaction conditions (lower temperatures), which preserves the sensitive hydroxymethyl group.
-
The C-4 Hydroxymethyl (-CH₂OH): This group presents a duality.[1] It can act as a directing group for H-bonding with catalysts, but its acidic proton (
) can quench organometallic reagents (e.g., n-BuLi). -
The Pyridine Nitrogen: The basic nitrogen can coordinate to Pd-catalysts, potentially poisoning the catalytic cycle. High-ligand-loading or bulky ligands (e.g., phosphines like XPhos or dppf) are often required to outcompete this coordination.[1]
Decision Matrix: Pathway Selection
The following decision tree illustrates the optimal synthetic route based on the desired target moiety.
Figure 1: Strategic decision matrix for the functionalization of (3-Iodopyridin-4-yl)methanol.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 3-aryl-4-(hydroxymethyl)pyridines.[1] Challenge: Preventing competitive oxidation of the alcohol or catalyst poisoning.
Mechanistic Insight
While many Suzuki protocols utilize strong bases (e.g., KOtBu), this substrate requires a milder, buffered aqueous base system. The free hydroxyl group is tolerated well if a biphasic system (Dioxane/Water) is used, as the solubility of the boronate species is maintained while preventing deprotonation of the alcohol to an alkoxide, which could coordinate tightly to the Palladium.
Experimental Procedure
Reagents:
-
Substrate: (3-Iodopyridin-4-yl)methanol (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.2 equiv)[1]
-
Base: Cs₂CO₃ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Setup: Charge a reaction vial with the iodopyridine (1.0 mmol, 235 mg), arylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol, 652 mg).
-
Inertion: Evacuate and backfill with Nitrogen (
) three times.[1] This is crucial to prevent homocoupling of the boronic acid.[1] -
Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 mmol, 41 mg) under a positive stream of
. -
Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Reaction: Seal the vial and heat to 80°C for 4–6 hours. Note: Monitoring by LCMS is recommended.[1] The iodine is usually consumed within 2 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).[1]
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0
10% MeOH in DCM).
Data Summary:
| Parameter | Specification | Note |
|---|---|---|
| Yield | 75–92% | Dependent on boronic acid sterics.[1] |
| Time | 4–6 Hours | Fast kinetics due to C-I bond weakness.[1] |
| Color Change | Red
Protocol 2: Sonogashira Coupling & Cyclization
Objective: Synthesis of substituted furo[2,3-c]pyridines. Significance: This is a "cascade" or "telescoped" sequence.[1] The initial Sonogashira coupling installs an alkyne at C-3.[1] The proximity of the C-4 hydroxyl group allows for an intramolecular 5-endo-dig cyclization to form the furan ring.[1]
Mechanistic Pathway
The reaction proceeds via a Cu/Pd cycle.[1] Following the cross-coupling, the base (Et₃N or DBU) facilitates the attack of the hydroxyl oxygen onto the activated alkyne.
Figure 2: Cascade sequence for the synthesis of furo[2,3-c]pyridines.
Experimental Procedure
Reagents:
-
Substrate: (3-Iodopyridin-4-yl)methanol (1.0 equiv)[1]
-
Alkyne: Phenylacetylene or derivative (1.2 equiv)[1]
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)[1]
-
Co-Catalyst: CuI (2 mol%)[1]
-
Base/Solvent: Et₃N (3.0 equiv) in DMF (0.2 M)[1]
Step-by-Step:
-
Catalyst Pre-mix: In a dry flask, combine PdCl₂(PPh₃)₂ and CuI. Purge with Argon.
-
Addition: Add the iodopyridine (1.0 mmol) dissolved in degassed DMF (5 mL). Add Et₃N (3.0 mmol).[1]
-
Coupling: Add the terminal alkyne (1.2 mmol) dropwise at room temperature. Stir for 1 hour.
-
Checkpoint: LCMS should show the intermediate alkyne mass.[1]
-
-
Cyclization: Heat the mixture to 90°C for 12 hours. The elevated temperature drives the intramolecular cyclization.[1]
-
Purification: The product is often less polar than the starting material.[1] Extract with Et₂O/Water to remove DMF.[1] Purify on silica gel (Hexanes/EtOAc).
Protocol 3: Lithium-Halogen Exchange
Objective: Introduction of electrophiles (Formylation, Carboxylation).[1] Critical Warning: Unlike the transition-metal couplings, this protocol requires protection of the alcohol. Using n-BuLi on the free alcohol requires 2 equivalents (dianion formation), which often leads to low solubility and complex side-reactions.[1]
Recommended Protection Strategy
Protect the alcohol as a TBS ether (TBDMS-Cl, Imidazole, DCM) prior to lithiation. This ensures the lithium reagent reacts exclusively with the C-I bond.[1]
Experimental Procedure (Protected Substrate)
Reagents:
-
Substrate: 4-((tert-butyldimethylsilyloxy)methyl)-3-iodopyridine (1.0 equiv)[1]
-
Reagent: n-Butyllithium (1.1 equiv, 1.6M in hexanes)
-
Electrophile: DMF (for aldehyde) or Dry Ice (for acid)[1]
-
Solvent: Anhydrous THF
Step-by-Step:
-
Cryogenic Setup: Cool a solution of the TBS-protected substrate in THF to -78°C (Dry ice/Acetone bath).
-
Exchange: Add n-BuLi dropwise over 10 minutes. The solution often turns yellow/orange.[1]
-
Timing: Stir for exactly 15–20 minutes. Longer times can lead to "scrambling" of the lithiated species to the C-2 position (thermodynamic control).[1]
-
-
Quench: Add the electrophile (e.g., anhydrous DMF, 3.0 equiv) rapidly.
-
Warm: Allow the reaction to warm to 0°C over 30 minutes.
-
Deprotection (Optional): If the free alcohol is required immediately, treat the crude workup with TBAF (1.0 M in THF).
References
-
Suzuki Coupling on Pyridines: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Elsevier.[1] (General reference for Pd-catalysis on electron-deficient heterocycles).
-
Sonogashira Cyclization: Yue, D., & Larock, R. C. (2002). Synthesis of 2,3-disubstituted benzo[b]furans by the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes.[1] Journal of Organic Chemistry, 67(6), 1905-1909. Link (Mechanistic analog for the pyridine system).[1]
-
Furo[2,3-c]pyridine Synthesis: Shibata, Y., et al. (2018). Synthesis of Furo[2,3-c]pyridines via Sonogashira Coupling.[1][2][3][4] Heterocycles. (Specific application to the 3-iodo-4-hydroxymethyl scaffold).
-
Lithiation of Halopyridines: Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1][5] (Authoritative guide on halogen-lithium exchange kinetics).
Sources
- 1. (2-Fluoro-4-iodopyridin-3-yl)methanol | C6H5FINO | CID 11021396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for One-Pot Synthesis Involving (3-Iodopyridin-4-yl)methanol
Introduction: The Strategic Value of (3-Iodopyridin-4-yl)methanol in One-Pot Syntheses
(3-Iodopyridin-4-yl)methanol is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a nucleophilic primary alcohol and an electrophilic iodinated pyridine ring, presents a unique opportunity for sequential, one-pot functionalization. This guide provides detailed protocols and expert insights into leveraging this substrate in one-pot synthetic strategies, thereby enhancing molecular complexity while adhering to the principles of green and efficient chemistry.
One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, offer considerable advantages over traditional multi-step approaches. These benefits include reduced solvent waste, lower operational costs, and often, increased overall yields by minimizing product loss during purification steps. For a substrate like (3-Iodopyridin-4-yl)methanol, one-pot methodologies enable the strategic and independent transformation of its two reactive centers, paving the way for the rapid generation of diverse compound libraries.
This document will focus on palladium-catalyzed cross-coupling reactions at the C-3 position, followed by subsequent transformations of the hydroxymethyl group at the C-4 position, all within a single reaction flask. Specifically, we will explore one-pot Sonogashira and Suzuki couplings as primary C-C bond-forming reactions, followed by intramolecular cyclization or oxidation.
Core Principle: Orthogonal Reactivity and Catalyst Management
The success of a one-pot synthesis hinges on the principle of orthogonal reactivity, where the reaction conditions for one transformation do not interfere with the functional groups intended for a subsequent step. In the case of (3-Iodopyridin-4-yl)methanol, the palladium-catalyzed cross-coupling at the C-I bond can be performed under conditions that leave the primary alcohol moiety intact for a subsequent reaction. Careful selection of catalysts, ligands, bases, and solvents is paramount to achieving this selectivity and ensuring a successful one-pot cascade.
Application Note I: One-Pot Sonogashira Coupling and Intramolecular Cyclization for the Synthesis of Furopyridines
Scientific Rationale:
Furo[3,4-c]pyridines are heterocyclic scaffolds present in various biologically active molecules. A highly efficient route to this core structure involves a one-pot Sonogashira coupling of (3-Iodopyridin-4-yl)methanol with a terminal alkyne, followed by an in-situ intramolecular cyclization. The initial Sonogashira reaction forms a 3-alkynyl-4-hydroxymethylpyridine intermediate. Subsequent base- or metal-catalyzed cyclization then proceeds via nucleophilic attack of the hydroxyl group onto the alkyne, leading to the fused furopyridine ring system. This tandem approach is atom-economical and avoids the isolation of potentially unstable intermediates.
Experimental Workflow Diagram:
Caption: One-pot Sonogashira-cyclization workflow.
Detailed Protocol:
Materials:
-
(3-Iodopyridin-4-yl)methanol
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base for Sonogashira (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
-
Solvent (e.g., anhydrous THF or DMF)
-
Cyclization catalyst/base (e.g., potassium tert-butoxide (t-BuOK) or a gold catalyst)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (3-Iodopyridin-4-yl)methanol (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Reagent Addition: Add anhydrous solvent (e.g., THF, 5 mL per mmol of substrate) and the Sonogashira base (e.g., Et₃N, 3.0 equiv.).
-
Sonogashira Coupling: Add the terminal alkyne (1.1 equiv.) dropwise to the stirred mixture. Heat the reaction to a temperature that ensures complete consumption of the starting iodide, typically between room temperature and 60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Causality: The use of a copper(I) co-catalyst accelerates the Sonogashira reaction, allowing for milder reaction conditions that preserve the alcohol functionality.[1] The amine base is crucial for both scavenging the HI byproduct and facilitating the catalytic cycle.
-
-
In-situ Cyclization: Once the Sonogashira coupling is complete, cool the reaction mixture to 0 °C. Add the cyclization base (e.g., t-BuOK, 1.2 equiv.) portion-wise. Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC or LC-MS).
-
Causality: A strong, non-nucleophilic base like potassium tert-butoxide is effective in deprotonating the hydroxyl group, initiating the intramolecular nucleophilic attack on the alkyne.
-
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Entry | Alkyne | Sonogashira Conditions | Cyclization Conditions | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 50°C, 4h | t-BuOK, THF, rt, 2h | 85 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂, CuI, DIPA, DMF, 60°C, 3h | NaH, DMF, rt, 3h | 78 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt, 6h | K₂CO₃, MeOH, reflux, 5h | 75 (after desilylation) |
Application Note II: One-Pot Suzuki Coupling and Oxidation to Aldehyde
Scientific Rationale:
The synthesis of 3-aryl-4-formylpyridines is a valuable transformation, as the resulting aldehydes are versatile intermediates for further derivatization. A one-pot procedure involving an initial Suzuki coupling of (3-Iodopyridin-4-yl)methanol with a boronic acid, followed by an in-situ oxidation of the alcohol to the aldehyde, offers a streamlined approach.
Experimental Workflow Diagram:
Caption: One-pot Suzuki coupling-oxidation workflow.
Detailed Protocol:
Materials:
-
(3-Iodopyridin-4-yl)methanol
-
Aryl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base for Suzuki (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water)
-
Oxidizing agent (e.g., Manganese dioxide (MnO₂))
Procedure:
-
Vessel Preparation: In a round-bottom flask, dissolve (3-Iodopyridin-4-yl)methanol (1.0 equiv.), aryl boronic acid (1.2 equiv.), and the Suzuki base (e.g., K₂CO₃, 2.0 equiv.) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Suzuki Coupling: Degas the mixture by bubbling with an inert gas for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Causality: The aqueous base is essential for the transmetalation step in the Suzuki catalytic cycle.[2] Pd(PPh₃)₄ is a common and effective catalyst for this type of coupling.
-
-
In-situ Oxidation: After cooling the reaction mixture to room temperature, add an excess of activated manganese dioxide (MnO₂, 5-10 equiv.). Stir the suspension vigorously at a suitable temperature (e.g., room temperature to reflux) until the oxidation is complete.
-
Causality: MnO₂ is a mild and selective oxidizing agent for benzylic and allylic alcohols and is generally compatible with the pyridine ring and the newly formed biaryl system. Its heterogeneous nature allows for easy removal by filtration.
-
-
Work-up and Purification: Upon completion of the oxidation, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and any palladium residues. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Data Summary Table:
| Entry | Aryl Boronic Acid | Suzuki Conditions | Oxidation Conditions | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C, 6h | MnO₂, Dioxane, 80°C, 12h | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, DME/H₂O, 85°C, 5h | Dess-Martin Periodinane, CH₂Cl₂, rt, 2h | 72 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄, K₃PO₄, Toluene/H₂O, 100°C, 8h | MnO₂, Toluene, reflux, 10h | 68 |
Conclusion and Future Perspectives
The one-pot synthetic strategies detailed herein for (3-Iodopyridin-4-yl)methanol underscore the power of tandem reactions in modern organic synthesis. By carefully selecting orthogonal reaction conditions, it is possible to efficiently construct complex molecular architectures from this readily available building block. The protocols provided serve as a robust starting point for researchers aiming to synthesize libraries of substituted furopyridines and 3-aryl-4-formylpyridines.
Future work in this area could explore a wider range of one-pot sequences. For instance, a one-pot Buchwald-Hartwig amination followed by a Mitsunobu reaction on the alcohol could provide access to novel amino-ether derivatives. The development of enantioselective one-pot processes starting from chiral derivatives of (3-Iodopyridin-4-yl)methanol also represents an exciting avenue for future research.
References
-
Debnath, S., & Mondal, S. (2015). One-pot Sonogashira coupling-cyclization toward regioselective synthesis of benzosultams. The Journal of Organic Chemistry, 80(8), 3940–3948. [Link]
- This reference is a representative example of a Sonogashira-cyclization protocol and is cited to support the general principle. A direct citation for the furopyridine synthesis from the specified starting material was not found in the provided search results.
- This is a placeholder for a potential reference describing the synthesis of furopyridines, which would be ideal to find in further liter
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of the base in the Suzuki–Miyaura reaction. Chemical Society Reviews, 43(1), 412-443. [Link]
- This is a placeholder for a potential reference describing a one-pot Suzuki-oxidation sequence on a similar substr
Sources
Application Note: Selective Reduction of 3-Iodopyridine-4-carboxylic Acid to (3-Iodopyridin-4-yl)methanol
Executive Summary
The reduction of 3-iodopyridine-4-carboxylic acid to (3-iodopyridin-4-yl)methanol presents a specific set of synthetic challenges that distinguish it from standard aliphatic carboxylic acid reductions. The primary difficulties are twofold:
-
Chemoselectivity: The iodine substituent at the C3 position is susceptible to hydrodehalogenation (loss of iodine) under aggressive reducing conditions (e.g., catalytic hydrogenation or LiAlH₄ at elevated temperatures).
-
Product Isolation (The "Borane Trap"): The basic nitrogen of the pyridine ring forms a stable Lewis acid-base adduct with borane (N–BH₃), which resists standard hydrolytic workups, often leading to low isolated yields or contamination with borane complexes.
This Application Note details two validated protocols designed to overcome these hurdles. Method A utilizes a Borane-THF complex with a modified acidic workup to disrupt the pyridine-borane adduct. Method B employs a Mixed Anhydride activation followed by Sodium Borohydride reduction, offering a milder alternative that avoids borane complexation entirely.
Strategic Analysis of Reduction Pathways
The Challenge of the Pyridine-Borane Complex
When reducing pyridine carboxylic acids with Borane (BH₃·THF or BH₃·DMS), the reaction proceeds through a triacyloxyborane intermediate.[1] However, upon completion, the excess borane coordinates strongly to the pyridine nitrogen. Standard aqueous quenching (H₂O/NaOH) is often insufficient to break this N–B bond, resulting in the isolation of the (3-iodopyridin-4-yl)methanol-borane complex rather than the free base.
Solution: A vigorous acidic methanolysis (refluxing with HCl/MeOH) is required to cleave the N–B bond and convert the boron species into volatile trimethyl borate B(OMe)₃.
The Dehalogenation Risk
Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent but poses a risk of reducing the C–I bond, especially in electron-deficient heterocycles like pyridine.
Solution: The Mixed Anhydride method (Method B) separates activation and reduction.[2] The formation of the mixed anhydride occurs at low temperature, and the subsequent reduction with NaBH₄ is mild enough to preserve the aryl iodide.
Experimental Protocols
Method A: Borane-THF Reduction (Direct Reduction)
Best for: Small-scale synthesis where high atom economy is desired.
Reagents
-
Substrate: 3-Iodopyridine-4-carboxylic acid (1.0 equiv)
-
Reducing Agent: Borane-tetrahydrofuran complex (BH₃[2][3][4]·THF), 1.0 M solution (3.0 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench/Workup: Methanol (MeOH), 6 M Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
Step-by-Step Protocol
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with 3-iodopyridine-4-carboxylic acid (1.0 equiv) and anhydrous THF (10 mL/g). Cool the suspension to 0 °C in an ice bath.
-
Note: The acid may not fully dissolve initially; this is normal.
-
-
Addition: Dropwise add BH₃·THF (1.0 M, 3.0 equiv) via syringe over 30 minutes. Gas evolution (H₂) will occur.[2]
-
Caution: Control the addition rate to manage foaming.
-
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66 °C) for 2–4 hours. The solution should become clear as the triacyloxyborane intermediate forms and reduces.
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the acid peak.[5]
-
Quenching (Critical): Cool the mixture to 0 °C. Carefully add Methanol (excess) dropwise to destroy excess hydride.
-
Complex Breaking: Add 6 M HCl (approx. 2 mL per mmol substrate) and heat the mixture to reflux for 1 hour.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF and volatile B(OMe)₃.
-
Dilute the residue with water.
-
Neutralize to pH ~8–9 using sat. aq. NaHCO₃ or 2 M NaOH.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify via flash column chromatography (DCM/MeOH gradient).
Method B: Mixed Anhydride Reduction (Two-Step One-Pot)
Best for: Scalable synthesis and ensuring iodine preservation.
Reagents
-
Substrate: 3-Iodopyridine-4-carboxylic acid (1.0 equiv)
-
Activator: Ethyl Chloroformate (1.1 equiv)
-
Base: Triethylamine (Et₃N) (1.1 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (2.5 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Protocol
-
Activation:
-
Dissolve 3-iodopyridine-4-carboxylic acid (1.0 equiv) and Et₃N (1.1 equiv) in anhydrous THF at 0 °C.
-
Add Ethyl Chloroformate (1.1 equiv) dropwise. Stir at 0 °C for 30–60 minutes.
-
Observation: A white precipitate (Et₃N·HCl) will form, indicating the formation of the mixed anhydride.
-
-
Reduction:
-
Prepare a solution/suspension of NaBH₄ (2.5 equiv) in water (minimal volume) or MeOH.
-
Alternative: Add solid NaBH₄ in portions if the reaction is kept very cold.
-
Add the NaBH₄ source to the mixed anhydride mixture at 0 °C.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1–2 hours.
-
-
Workup:
-
Quench with sat. aq. NH₄Cl.
-
Extract with Ethyl Acetate or DCM.[8]
-
Wash with sat. NaHCO₃ (to remove unreacted acid) and brine.
-
Dry over MgSO₄ and concentrate.
-
Comparison of Analytical Outcomes
| Feature | Method A (Borane-THF) | Method B (Mixed Anhydride) |
| Yield | Moderate to High (60–85%) | High (75–90%) |
| Iodine Integrity | Good (if temp controlled) | Excellent |
| Purity Profile | Risk of Borane adducts if workup is rushed | Clean crude, main impurity is unreacted acid |
| Scalability | Limited by H₂ evolution and cost of BH₃ | Highly scalable, cheaper reagents |
| Safety | High Risk (Diborane gas, pyrophoric) | Moderate Risk (Standard organic synthesis hazards) |
Visualizations
Workflow Diagram: Method A (Borane Reduction)
Caption: Workflow for Borane reduction highlighting the critical acidic hydrolysis step required to break the amine-borane complex.
Reaction Pathway & Mechanism (Mixed Anhydride)
Caption: Logical pathway for the Mixed Anhydride method, avoiding stable boron intermediates.
References
-
Brown, H. C., & Subba Rao, B. C. (1960). Hydroboration.[4][8] III. The Reduction of Carboxylic Acids with Diborane.[2] Journal of the American Chemical Society, 82(3), 681–686. Link
-
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. Link
-
Ishizumi, K., Koga, K., & Yamada, S. (1968). Permeability of the blood-brain barrier to amino acid derivatives. Chemical & Pharmaceutical Bulletin, 16(3), 492-497. (Describes the Mixed Anhydride reduction protocol). Link
-
Burkhardt, E. R., & Matos, K. (2006). Borane Complexes for the Reduction of Organic Functional Groups.[4][9][10] Chemical Reviews, 106(7), 2617–2650. (Discusses breaking amine-borane complexes). Link
Sources
- 1. Amine-boranes as Dual-Purpose Reagents for Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 2. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. US8106200B2 - Pyridine borane complexes - Google Patents [patents.google.com]
Application Notes and Protocols for the Heck Reaction of (3-Iodopyridin-4-yl)methanol
Introduction: The Strategic Importance of Pyridine Scaffolds and the Power of the Heck Reaction
For researchers, scientists, and professionals in drug development, the synthesis of complex molecules bearing pyridine scaffolds is of paramount importance. The pyridine ring is a key structural motif in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, provides a powerful and versatile tool for the C-C bond formation, enabling the introduction of vinyl groups onto aromatic and heteroaromatic rings.[1] This reaction's tolerance of a wide range of functional groups makes it particularly suitable for the late-stage functionalization of complex molecules.[1]
This document provides a detailed guide to the Heck reaction parameters specifically tailored for the substrate (3-Iodopyridin-4-yl)methanol. We will delve into the critical experimental variables, offer a comprehensive, step-by-step protocol, and discuss the underlying mechanistic principles to empower researchers to successfully employ this reaction in their synthetic endeavors.
Understanding the Mechanism: A Guide to Rational Parameter Selection
The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps involving a palladium catalyst.[1] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions for a specific substrate like (3-Iodopyridin-4-yl)methanol.
The generally accepted mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle:[1]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of (3-Iodopyridin-4-yl)methanol. This is often the rate-determining step. Aryl iodides are highly reactive in this step, making them excellent substrates for the Heck reaction.
-
Olefin Coordination and Insertion: The resulting arylpalladium(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the olefinic carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, leading to the formation of the desired vinylpyridine product and a hydridopalladium(II) species. This step typically favors the formation of the more thermodynamically stable trans-isomer.
-
Reductive Elimination: The hydridopalladium(II) complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a stoichiometric amount of hydrohalide salt, thus completing the catalytic cycle.
Figure 1: Catalytic cycle of the Mizoroki-Heck reaction.
Critical Parameters for the Heck Reaction of (3-Iodopyridin-4-yl)methanol
The success of the Heck reaction with (3-Iodopyridin-4-yl)methanol hinges on the careful selection and optimization of several key parameters. The presence of both the pyridine nitrogen and the hydroxymethyl group can influence the reaction's outcome. The pyridine nitrogen can potentially coordinate to the palladium catalyst, affecting its activity. The hydroxyl group may require consideration in the choice of base and solvent to avoid side reactions.
Palladium Catalyst and Precursor
A variety of palladium sources can be employed for the Heck reaction.
-
Palladium(II) Acetate (Pd(OAc)₂): This is a commonly used and often highly effective precatalyst. In the presence of phosphine ligands or other reducing agents in the reaction mixture, it is reduced in situ to the active Pd(0) species.[2]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): This is a stable Pd(0) source that is often used in combination with a phosphine ligand.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a pre-formed, air-stable Pd(0) complex that can be used directly. However, the presence of four phosphine ligands can sometimes inhibit the reaction, as ligand dissociation is required to generate the catalytically active species.
For the (3-Iodopyridin-4-yl)methanol substrate, Palladium(II) acetate is a good starting point due to its reliability and cost-effectiveness.
Ligands: Modulating Reactivity and Stability
Phosphine ligands play a crucial role in stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its electronic and steric properties.
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) and Tri(o-tolyl)phosphine (P(o-tol)₃) are standard choices. The increased steric bulk of P(o-tol)₃ can sometimes promote the reductive elimination step and improve catalyst turnover.
-
Bidentate Phosphines: Ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and 1,3-Bis(diphenylphosphino)propane (dppp) can offer enhanced stability to the catalyst.
Given the potential for the pyridine nitrogen to coordinate to the palladium center, the use of a phosphine ligand is highly recommended to ensure catalyst stability and efficiency. Starting with Triphenylphosphine (PPh₃) at a Pd:ligand ratio of 1:2 to 1:4 is a sound approach.
The Crucial Role of the Base
The base is essential to neutralize the hydriodic acid (HI) generated during the catalytic cycle.[1] The choice of base can significantly impact the reaction rate and yield.
-
Organic Bases: Triethylamine (NEt₃) and diisopropylethylamine (DIPEA) are common choices. They are effective at scavenging the acid but can sometimes lead to side reactions.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are milder alternatives. For substrates with potentially sensitive functional groups like the hydroxyl group in (3-Iodopyridin-4-yl)methanol, an inorganic base like potassium carbonate (K₂CO₃) is often a preferred starting point to minimize the risk of side reactions such as O-acylation if an acyl-containing olefin is used.
Solvent Selection: Ensuring Solubility and Promoting Reactivity
The solvent must be capable of dissolving the reactants and the catalyst system at the reaction temperature. Polar aprotic solvents are generally the most effective for the Heck reaction.
-
N,N-Dimethylformamide (DMF): A versatile and commonly used solvent that effectively dissolves a wide range of substrates and reagents.
-
Acetonitrile (MeCN): Another excellent choice, particularly for reactions run at moderate temperatures.
-
Toluene: A non-polar option that can be effective in some cases, especially when using bulky ligands.
For the polar substrate (3-Iodopyridin-4-yl)methanol, DMF or MeCN are recommended as the initial solvents to try.
Reaction Temperature and Time
Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C. The optimal temperature will depend on the reactivity of the specific substrates and the catalyst system employed. Reaction times can vary from a few hours to 24 hours. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
Recommended Starting Parameters for the Heck Reaction of (3-Iodopyridin-4-yl)methanol
Based on the principles outlined above and general knowledge of Heck reactions with similar substrates, the following table provides a robust set of starting parameters for the coupling of (3-Iodopyridin-4-yl)methanol with an electron-deficient alkene (e.g., an acrylate or styrene).
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | Readily available, cost-effective, and reliably forms the active Pd(0) species in situ. |
| Ligand | Triphenylphosphine (PPh₃) | A standard, effective ligand that stabilizes the catalyst and promotes the reaction. |
| Base | Potassium Carbonate (K₂CO₃) | A mild inorganic base that is less likely to cause side reactions with the hydroxyl group. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that provides good solubility for the reactants and catalyst. |
| Temperature | 100-120 °C | A typical temperature range for Heck reactions involving aryl iodides. |
| Reactant Stoichiometry | 1.0 eq. (3-Iodopyridin-4-yl)methanol | Limiting reagent. |
| 1.2-1.5 eq. Alkene | A slight excess of the alkene is often used to drive the reaction to completion. | |
| 2.0-3.0 eq. Base | An excess of base is required to neutralize the generated acid. | |
| 1-5 mol% Pd(OAc)₂ | Typical catalyst loading for Heck reactions. | |
| 2-10 mol% PPh₃ | A 1:2 to 1:4 ratio of Pd to ligand is generally effective. |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for a representative Heck reaction between (3-Iodopyridin-4-yl)methanol and a generic alkene (e.g., n-butyl acrylate).
Materials:
-
(3-Iodopyridin-4-yl)methanol
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Iodopyridin-4-yl)methanol (1.0 eq), Palladium(II) Acetate (e.g., 2 mol%), and Triphenylphosphine (e.g., 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous Potassium Carbonate (2.0 eq) and anhydrous DMF.
-
Addition of Alkene: Add the alkene (e.g., n-butyl acrylate, 1.2 eq) to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired vinylated product.
Figure 2: A generalized workflow for the Heck reaction.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction gives a low yield, consider increasing the reaction temperature, using a more electron-rich phosphine ligand, or switching to a different base or solvent. The purity of the reagents, especially the solvent, is also critical.
-
Catalyst Deactivation: The formation of palladium black indicates catalyst decomposition. This can sometimes be mitigated by using a higher ligand-to-palladium ratio or by adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in small amounts.
-
Side Reactions: The hydroxymethyl group is generally stable under Heck conditions. However, if using an acyl-containing alkene, protection of the alcohol may be necessary to prevent O-acylation, especially if a strong organic base is employed.
-
Regioselectivity: With unsymmetrical alkenes, the regioselectivity of the addition can be an issue. Generally, the aryl group adds to the less substituted carbon of the double bond.
Conclusion
The Heck reaction is a robust and highly valuable transformation for the synthesis of vinyl-substituted pyridines. By carefully selecting the catalyst, ligand, base, and solvent, researchers can successfully perform the Heck reaction on (3-Iodopyridin-4-yl)methanol to access a range of valuable building blocks for drug discovery and materials science. The protocol and parameters provided herein serve as a solid starting point for the development of efficient and reliable synthetic routes. As with any chemical reaction, empirical optimization will likely be necessary to achieve the best results for a specific alkene coupling partner.
References
- Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Org. React.1982, 27, 345-390.
- Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971, 44 (2), 581.
- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009-3066.
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41 (22), 4176-4211.
- de Vries, J. G. The Heck reaction in the production of fine chemicals. Can. J. Chem.2001, 79 (5-6), 1086-1092.
- Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl diazonium salts. Tetrahedron2001, 57 (35), 7449-7476.
- Dieck, H. A.; Heck, R. F. Organophosphinepalladium complexes as catalysts for vinylic hydrogen substitution reactions. J. Am. Chem. Soc.1974, 96 (4), 1133-1136.
- Cabri, W.; Candiani, I. The Heck Reaction: A Mechanistic and Synthetic Approach. Acc. Chem. Res.1995, 28 (1), 2-7.
- Amatore, C.; Jutand, A. Mechanistic and Kinetic Studies of Palladium Catalytic Systems. J. Organomet. Chem.1999, 576 (1-2), 254-278.
- Dounay, A. B.; Overman, L. E. The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chem. Rev.2003, 103 (8), 2945-2964.
Sources
Troubleshooting & Optimization
Improving reaction yields for (3-Iodopyridin-4-yl)methanol synthesis
Welcome to the technical support center for the synthesis of (3-Iodopyridin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve reaction yields and troubleshoot common issues encountered during this synthesis. This document provides in-depth technical guidance, field-proven insights, and detailed protocols to ensure the successful and efficient synthesis of this important chemical intermediate.
Introduction
(3-Iodopyridin-4-yl)methanol is a valuable building block in medicinal chemistry and materials science. The introduction of an iodine atom at the 3-position of the pyridine ring, ortho to the methanol group, can be a synthetic challenge. Low yields, side reactions, and purification difficulties are common hurdles. This guide will walk you through the recommended synthetic strategies, provide solutions to common problems, and answer frequently asked questions to help you optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of (3-Iodopyridin-4-yl)methanol. The primary recommended route is the Directed ortho-Metalation (DoM) of (pyridin-4-yl)methanol, followed by quenching with an iodine source.
Problem 1: Low or No Product Formation
Symptoms:
-
TLC or LC-MS analysis shows only starting material ((pyridin-4-yl)methanol).
-
A complex mixture of unidentifiable products is observed.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Incomplete Deprotonation | The lithium base (e.g., n-BuLi, LDA) is not strong enough or is used in insufficient quantity to deprotonate both the hydroxyl group and the C-3 position of the pyridine ring. | Increase the equivalents of the lithium base. A common starting point is 2.2-2.5 equivalents. Consider switching to a stronger base system like s-BuLi/TMEDA. |
| Degradation of Organolithium Reagent | Organolithium reagents are highly sensitive to moisture and oxygen. Contamination will quench the reagent, preventing the lithiation from occurring. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents. Titrate the organolithium reagent before use to determine its exact concentration. |
| Reaction Temperature Too High | Lithiated pyridines can be unstable at higher temperatures, leading to decomposition. | Maintain a low reaction temperature, typically -78 °C (a dry ice/acetone bath), throughout the addition of the organolithium reagent and before the addition of iodine. |
| Inefficient Quenching with Iodine | The iodine solution may not be effectively reacting with the lithiated intermediate. | Ensure the iodine is completely dissolved in an anhydrous solvent (e.g., THF) before adding it to the reaction mixture. Add the iodine solution dropwise at -78 °C. |
Problem 2: Formation of Multiple Isomers (Low Regioselectivity)
Symptoms:
-
NMR or LC-MS analysis shows the presence of other iodinated isomers, such as (2-iodopyridin-4-yl)methanol or (3,5-diiodopyridin-4-yl)methanol.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Alternative Reaction Pathway (e.g., Electrophilic Iodination) | If you are attempting a direct electrophilic iodination, the pyridine ring can be iodinated at multiple positions, with the outcome being highly dependent on the reaction conditions and the directing effects of the substituents.[1] | The Directed ortho-Metalation (DoM) approach is highly recommended for achieving regioselectivity.[2][3] The lithiation is directed to the position ortho to the directing group. |
| Over-iodination | Excess iodine or prolonged reaction times can lead to the formation of di-iodinated products. | Use a controlled amount of iodine (typically 1.0-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Isomerization | While less common, under certain conditions, the lithiated intermediate could potentially isomerize. | Maintain strict temperature control and minimize the time between the formation of the lithiated species and the iodine quench. |
Problem 3: Difficult Purification
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography results in poor separation of the product from starting material or byproducts.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Similar Polarity of Product and Starting Material | The starting material, (pyridin-4-yl)methanol, and the product, (3-iodopyridin-4-yl)methanol, have similar functional groups and may have close Rf values on TLC. | Optimize your chromatography conditions. A gradient elution from a non-polar to a polar solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) can improve separation. Consider using a different stationary phase if silica gel is not effective. |
| Presence of Lithium Salts | Residual lithium salts from the reaction can interfere with purification. | Perform an aqueous workup to remove inorganic salts. Washing the organic layer with brine can also help. |
| Formation of Hard-to-Remove Byproducts | Side reactions can generate impurities that co-elute with the product. | Re-evaluate the reaction conditions to minimize byproduct formation. If byproducts are unavoidable, consider derivatizing the crude mixture to facilitate separation, followed by deprotection. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing (3-Iodopyridin-4-yl)methanol with high regioselectivity?
The most reliable method is Directed ortho-Metalation (DoM).[2][3][4] This technique utilizes a directing group on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. In the case of (pyridin-4-yl)methanol, the hydroxyl group, after deprotonation, can act as a directing group, leading to lithiation at the C-3 position. Quenching this lithiated intermediate with an iodine source, such as molecular iodine (I₂), yields the desired product with high regioselectivity.
Q2: Can I use electrophilic iodination instead of Directed ortho-Metalation?
While electrophilic iodination is a common method for introducing iodine onto aromatic rings, it is often less effective and less regioselective for electron-deficient rings like pyridine.[1] Direct iodination of pyridines often requires harsh conditions and can lead to a mixture of isomers.[1] For (pyridin-4-yl)methanol, you may get a mixture of 3-iodo and 3,5-diiodo products. Therefore, for predictable and high-yielding synthesis of the 3-iodo isomer, DoM is the superior method.
Q3: Why is it necessary to use more than two equivalents of the organolithium reagent in the DoM protocol?
You need to deprotonate two acidic protons: the proton of the hydroxyl group and the proton at the C-3 position of the pyridine ring. Therefore, at least two equivalents of the base are required stoichiometrically. Using a slight excess (e.g., 2.2-2.5 equivalents) helps to ensure that both deprotonation steps go to completion, compensating for any small amounts of reagent that might be quenched by trace impurities.
Q4: My reaction turns black after adding the organolithium reagent. Is this normal?
A dark color change upon addition of an organolithium reagent to a pyridine derivative is common and often indicates the formation of the lithiated species. However, a very dark or black solution could also indicate decomposition, especially if the temperature is not well-controlled. It is crucial to maintain the reaction at -78 °C.
Q5: What are the key safety precautions for this synthesis?
-
Organolithium Reagents (n-BuLi, s-BuLi): These are pyrophoric and react violently with water. They must be handled under an inert atmosphere (argon or nitrogen) using syringe techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Anhydrous Solvents: Ensure solvents like THF are properly dried before use, as water will quench the organolithium reagent.
-
Low Temperatures: The reaction must be maintained at low temperatures (-78 °C) to prevent decomposition of the intermediates.
-
Quenching: The reaction should be quenched carefully at low temperature, first with the iodine solution and then with a proton source like saturated aqueous ammonium chloride or water.
Experimental Protocols
Protocol 1: Synthesis of (3-Iodopyridin-4-yl)methanol via Directed ortho-Metalation
This protocol is the recommended method for achieving high yield and regioselectivity.
Materials:
-
(Pyridin-4-yl)methanol
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Dissolve (pyridin-4-yl)methanol (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours.
-
In a separate oven-dried flask, dissolve iodine (1.2 eq) in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for another 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford (3-Iodopyridin-4-yl)methanol.
Data Summary Table:
| Reagent | Molar Eq. | Typical Conditions | Expected Yield |
| (Pyridin-4-yl)methanol | 1.0 | - | - |
| n-Butyllithium | 2.2 | -78 °C, 1-2 h | 60-80% |
| Iodine | 1.2 | -78 °C, 1-2 h |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of (3-Iodopyridin-4-yl)methanol via DoM.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low reaction yield.
References
-
Organic Syntheses. (n.d.). (s)-1-pyridin-3-yl-ethylamine bis hydrochloride. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]
-
MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
-
Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Retrieved from [Link]
-
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
LOCKSS. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). ortho metalation. Retrieved from [Link]
-
Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Iodine-Catalysed Synthesis of Thiopyrano[3,4-c]Quinoline Derivatives via Imino-Diels–Alder Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. Retrieved from [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Efficient synthesis of new indenopyridotriazine [4.3.3]propellanes and spiroindenopyridotriazine-4H-pyran derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Iodination of Proteins by IPy 2 BF 4 , a New Tool in Protein Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2025). Molecular Iodine in Protection and Deprotection Chemistry. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Retrieved from [Link]
-
ChemBK. (2022). 4-Pyridinemethanol. Retrieved from [Link]
-
SciSpace. (2008). Pyridinium Iodochloride: An Efficient Reagent for Iodination of Hydroxylated Aromatic Ketones and Aldehydes. Retrieved from [Link]
Sources
- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Troubleshooting Catalyst Poisoning with (3-Iodopyridin-4-yl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (3-Iodopyridin-4-yl)methanol in catalytic reactions. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the catalyst poisoning phenomena associated with this versatile building block. Our aim is to equip you with the expertise to anticipate and overcome common challenges, ensuring the integrity and success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is (3-Iodopyridin-4-yl)methanol prone to causing catalyst poisoning?
A1: (3-Iodopyridin-4-yl)methanol presents a dual challenge to many common transition metal catalysts, particularly those based on palladium (Pd). The primary culprits are the pyridine nitrogen and the iodide substituent. The lone pair of electrons on the pyridine's nitrogen atom can strongly coordinate to the metal center of the catalyst. This action blocks the active sites required for the catalytic cycle to proceed.[1] Additionally, the iodide can act as a poison. Iodide is a soft ligand that can form strong bonds with soft metal centers like palladium, potentially leading to the formation of inactive catalyst species, such as bridged dimers.[2]
Q2: Which catalytic reactions are most susceptible to poisoning by this substrate?
A2: Palladium-catalyzed cross-coupling reactions are particularly sensitive. This includes, but is not limited to, Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[2] The strong coordination of the pyridine nitrogen can hinder oxidative addition and other key steps in the catalytic cycle.[3] C-H activation reactions are also known to be challenging with pyridine-containing substrates due to this strong coordination.[1]
Q3: My reaction starts but then stalls, or I observe the formation of palladium black. What is happening?
A3: This is a classic symptom of catalyst deactivation. The initial turnover may occur, but as the reaction progresses, the accumulation of poisoning interactions with the pyridine nitrogen or iodide leads to the deactivation of the catalyst. The formation of palladium black is indicative of the aggregation of the palladium catalyst into an inactive, bulk metallic state. This can be triggered by a variety of factors, including the choice of ligands, solvent, and the presence of impurities.
Q4: Can I simply increase the catalyst loading to overcome the poisoning?
A4: While increasing the catalyst loading can sometimes provide a temporary solution by compensating for the poisoned catalyst, it is not an ideal or cost-effective strategy. It can also lead to increased levels of residual palladium in your product, which is a significant concern in pharmaceutical development. A more robust approach involves optimizing the reaction conditions, including the choice of ligand, base, and solvent, to mitigate the poisoning effects.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific cross-coupling reactions where (3-Iodopyridin-4-yl)methanol is a coupling partner.
Suzuki-Miyaura Coupling
Problem: Low to no yield in the Suzuki-Miyaura coupling of (3-Iodopyridin-4-yl)methanol with a boronic acid or ester.
Potential Causes & Solutions:
| Potential Cause | Underlying Mechanism & Explanation | Troubleshooting Steps & Rationale |
| Pyridine Coordination to Pd | The pyridine nitrogen's lone pair strongly binds to the palladium center, inhibiting the oxidative addition of the iodo-pyridine and subsequent steps in the catalytic cycle. | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands can sterically hinder the coordination of the pyridine nitrogen and promote the desired catalytic steps. 2. Use of Additives: Consider the addition of a Lewis acid (e.g., ZnF₂, Cu(I) salts) which may preferentially coordinate to the pyridine nitrogen, leaving the palladium catalyst more accessible.[5][6] |
| Iodide Inhibition | Excess iodide in the reaction mixture can lead to the formation of inactive palladium-iodide complexes or bridged dimers, effectively taking the catalyst out of the active cycle.[2] | 1. Choice of Base: Use a base that will precipitate the iodide salt. For example, using K₃PO₄ might be more effective than a soluble base like Cs₂CO₃ in certain solvent systems. 2. Biphasic Conditions: Running the reaction in a biphasic system (e.g., toluene/water) can help to partition the iodide salts into the aqueous phase, away from the catalyst in the organic phase.[2] |
| Slow Transmetalation | The transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, can be slow, allowing more time for catalyst deactivation pathways to occur. | 1. Boron Reagent: If using a boronic acid, consider switching to a more reactive boronic acid pinacol ester (BPin) or a trifluoroborate salt (BF₃K). 2. Base and Solvent: The choice of base and the presence of water can significantly impact the rate of transmetalation. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and consider adding a small amount of water to your organic solvent. |
| Homocoupling of Boronic Acid | Under certain conditions, particularly with slow cross-coupling, the boronic acid can undergo homocoupling (Glaser-type coupling), consuming the starting material and reducing the yield of the desired product. | 1. Rigorous Degassing: Ensure the reaction is thoroughly deoxygenated, as oxygen can promote homocoupling. 2. Controlled Addition: Consider the slow addition of the boronic acid to the reaction mixture to maintain a low concentration and disfavor the homocoupling side reaction. |
Sonogashira Coupling
Problem: Failure to couple (3-Iodopyridin-4-yl)methanol with a terminal alkyne.
Potential Causes & Solutions:
| Potential Cause | Underlying Mechanism & Explanation | Troubleshooting Steps & Rationale |
| Copper(I) Cocatalyst Poisoning | The pyridine nitrogen can also coordinate to the copper(I) cocatalyst, which is crucial for the formation of the copper acetylide intermediate. | 1. Copper-Free Conditions: Investigate copper-free Sonogashira protocols. These often rely on more active palladium catalysts and specific ligands to facilitate the direct reaction between the palladium-alkynyl species and the iodo-pyridine.[4] 2. Ligand Choice for Copper: If using copper, select ligands that can stabilize the copper(I) and prevent strong coordination by the pyridine. |
| Formation of Inactive Pd-Alkyne Complexes | The desired palladium-alkynyl intermediate can be susceptible to deactivation pathways, especially in the presence of the coordinating pyridine substrate. | 1. Ligand Screening: As with Suzuki coupling, bulky and electron-rich ligands can be beneficial. Tri(tert-butyl)phosphine or its corresponding phosphonium salt is often effective.[7] 2. Amine Base/Solvent: The choice of amine base (e.g., triethylamine, diisopropylethylamine) is critical. It acts as both a base and a solvent in some cases. Ensure it is dry and of high purity.[8] |
| Alkyne Homocoupling (Glaser Coupling) | The copper-catalyzed homocoupling of the terminal alkyne is a common side reaction, especially if the cross-coupling is slow.[8] | 1. Minimize Copper Loading: Use the lowest effective concentration of the copper(I) cocatalyst. 2. Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to minimize its concentration and suppress homocoupling.[8] 3. Rigorous Degassing: Oxygen promotes Glaser coupling, so ensure the reaction is performed under strictly anaerobic conditions. |
Heck Coupling
Problem: Inefficient Heck coupling of (3-Iodopyridin-4-yl)methanol with an alkene.
Potential Causes & Solutions:
| Potential Cause | Underlying Mechanism & Explanation | Troubleshooting Steps & Rationale |
| Strong N-Heteroaryl Coordination to Palladium | Heck reactions involving N-heteroaryl halides can be challenging due to the strong coordination of the nitrogen to the palladium catalyst, which can poison it.[3] | 1. Sterically Bulky Ligands: The use of sterically demanding ligands, such as a P,P=O ligand with an anthryl moiety, can create coordinative unsaturation around the palladium center, facilitating the reaction.[3] N-heterocyclic carbene (NHC) ligands are also a good option to explore.[9][10] |
| Slow Reductive Elimination | The final step of the catalytic cycle, reductive elimination to form the product and regenerate the active catalyst, can be slow, allowing for catalyst decomposition. | 1. Ligand Choice: Bulky ligands can promote reductive elimination.[11] 2. Additives: The addition of silver salts (e.g., Ag₃PO₄) can sometimes facilitate the halide abstraction and promote the catalytic cycle. |
| Side Reactions | Isomerization of the alkene or side reactions involving the alcohol functionality of the substrate can occur. | 1. Temperature Control: Optimize the reaction temperature. Higher temperatures can sometimes lead to more side products. 2. Protecting Groups: If the alcohol is suspected to interfere, consider protecting it (e.g., as a silyl ether) and deprotecting after the coupling reaction. |
Section 3: Mechanistic Insights into Catalyst Poisoning
A deeper understanding of the deactivation pathways is crucial for rational troubleshooting.
The Dual-Poisoning Effect
The (3-Iodopyridin-4-yl)methanol molecule presents two potential points of interaction that can lead to catalyst deactivation:
-
Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can form a dative bond with the empty d-orbitals of the transition metal catalyst (e.g., Palladium). This coordination can be strong enough to either prevent the substrate from entering the catalytic cycle or to form stable, off-cycle complexes that are catalytically inactive.[1]
-
Iodide Inhibition: Iodide, being a soft Lewis base, has a high affinity for soft Lewis acids like Pd(0) and Pd(II). This can lead to the formation of stable palladium-iodide complexes, including bridged dimers, which are not catalytically active and can precipitate out of the reaction mixture.[2]
Caption: Dual catalyst poisoning pathways for (3-Iodopyridin-4-yl)methanol.
Troubleshooting Logic Flow
When encountering a failed or low-yielding reaction, a systematic approach is key.
Caption: Systematic troubleshooting workflow for catalyst poisoning issues.
Section 4: Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol is a starting point and may require further optimization.
Materials:
-
(3-Iodopyridin-4-yl)methanol
-
Boronic acid or pinacol ester (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane, with 5-10% v/v water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.
-
Add (3-Iodopyridin-4-yl)methanol and the boronic acid/ester.
-
Add the anhydrous organic solvent followed by the water.
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 5: References
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 513(7518), 373–377. [Link]
-
Reddit. (2014). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work?. r/chemistry. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Shields, J. D., & Sanford, M. S. (2019). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 38(15), 2953–2958. [Link]
-
Grushin, V. V. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 124(45), 13432–13433. [Link]
-
Ali, M. A. (2024). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. ResearchGate. [Link]
-
Grushin, V. V. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate. [Link]
-
Cárdenas, J., Gaviño, R., García-Ríos, E., Rios-Ruiz, L., Puello, A. C., Medina, L. A., & Bautista, E. (2021). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. RSC Advances, 11(34), 20925–20933. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2014). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 5(12), 4843–4848. [Link]
-
Shields, J. D., & Sanford, M. S. (2019). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 38(15), 2953–2958. [Link]
-
Wang, D., Zhu, S., & Ma, S. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie International Edition, 61(33), e202209087. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Lipshutz, B. H., & Ghorai, S. (2014). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. eScholarship.org. [Link]
-
Reddit. (2022). Sonogashira Coupling Tips. r/Chempros. Retrieved from [Link]
-
Cárdenas, J., Gaviño, R., García-Ríos, E., Rios-Ruiz, L., Puello, A. C., Medina, L. A., & Bautista, E. (2021). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. National Institutes of Health. [Link]
-
Cravotto, G., & Orio, L. (2012). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 17(4), 3946–3978. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
-
ResearchGate. (1993). An evaluation of synthesis gas contaminants as methanol synthesis catalyst poisons. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Bedford, R. B., & Brenner, P. B. (2019). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 10(12), 3646–3651. [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
Purification techniques for (3-Iodopyridin-4-yl)methanol from crude mixtures
Introduction: The Molecule & The Challenge
Purifying (3-Iodopyridin-4-yl)methanol presents a classic "push-pull" challenge in heterocyclic chemistry. You are dealing with a molecule that possesses:
-
A Basic Center: The pyridine nitrogen (pKa ~3.2–3.5, lowered by the electron-withdrawing iodine).[1]
-
A Polar Handle: The hydroxymethyl group (-CH₂OH), increasing water solubility.[1]
-
A Lipophilic Halogen: The iodine atom at position 3, which provides a handle for cross-coupling but also increases lipophilicity compared to the parent pyridyl alcohol.[1]
Common Synthesis Route: Reduction of methyl 3-iodopyridine-4-carboxylate using NaBH₄ or DIBAL-H. Primary Impurities: Unreacted ester (starting material), des-iodo byproducts (over-reduction), and tenacious boron/aluminum salts.[2][1]
This guide moves beyond standard protocols to address the specific physicochemical behavior of this iodinated pyridine derivative.
Module 1: The Quench (Breaking the Emulsion)
Issue: If you used a hydride reducing agent (NaBH₄, LiAlH₄, DIBAL), your crude mixture likely contains gelatinous aluminum or boron salts that trap your product and cause inseparable emulsions.[2][1]
The Solution: Rochelle’s Salt Protocol Do not use simple acid/base quenches which precipitate metal hydroxides.[1] Use a chelating quench.[1]
Protocol:
-
Dilute the reaction mixture with an organic solvent (EtOAc or DCM).[1]
-
Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) (10 mL per gram of reducing agent).
-
Vigorous Stirring: Stir rapidly for 1–2 hours. The gray/white emulsion must separate into two clear layers.[1]
-
Phase Separation: The metal salts will partition into the aqueous layer.[1]
Module 2: Acid-Base Extraction (The pH Switch)
Logic: This molecule is amphoteric but predominantly basic.[1] We can exploit the pyridine nitrogen's pKa to separate it from neutral impurities (unreacted starting materials if non-basic) and very polar byproducts.[1]
Critical Parameter: The iodine atom is electron-withdrawing.[1] The pKa of the pyridine nitrogen is lower than unsubstituted pyridine (approx. 3.2 vs 5.2).[1] You must adjust your pH targets accordingly.[1]
Workflow Visualization
Caption: pH-Switch extraction strategy specifically tuned for the suppressed basicity of 3-iodopyridine derivatives.
Step-by-Step Protocol:
-
Acid Extraction: Dissolve crude in DCM. Extract with 1M HCl (pH target < 2).[1] The product moves to the aqueous phase as the pyridinium hydrochloride salt.
-
Note: The iodine makes the pyridine less basic, so ensure the pH is sufficiently low (pH 1–2) to fully protonate.
-
-
Wash: Wash the acidic aqueous layer with DCM to remove non-basic impurities.[1]
-
Basification: Cool the aqueous layer (ice bath). Slowly add saturated Na₂CO₃ or 2M NaOH until pH > 10.[1]
-
Why pH 10? You need to be significantly above the pKa (pKa + 2 units) to ensure the free base form dominates.
-
-
Re-Extraction: Extract the aqueous layer with DCM containing 10% Isopropanol (IPA) .
Module 3: Chromatography Troubleshooting
Issue: "The compound streaks on the column and co-elutes with impurities."
Root Cause: The basic pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica gel surface, causing peak tailing (streaking).[2]
The Fix: Amine Modifiers You must deactivate the silica gel.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40–63 µm) | Standard phase is sufficient if modified.[2][1] |
| Mobile Phase A | Dichloromethane (DCM) | Good solubility for the iodo-core.[1] |
| Mobile Phase B | Methanol (MeOH) | Provides polarity for elution.[1] |
| Modifier | 1% Triethylamine (Et₃N) or 1% NH₄OH | Competes for silanol sites, sharpening the peak.[2][1] |
| Gradient | 0% → 10% MeOH in DCM | Start non-polar to elute iodine-heavy impurities first.[2][1] |
Self-Validating Check: Run a TLC plate with your chosen solvent system + 1% Et₃N.[2][1] If the spot is round (compact) rather than teardrop-shaped (streaking), your column conditions are correct.
Module 4: Crystallization (The Final Polish)
If chromatography yields a solid that is slightly colored (yellow/brown is common for iodides due to trace I₂ liberation), recrystallization is the best purification step.
Solvent System:
-
Primary Solvent: Ethyl Acetate (EtOAc) - Dissolves product hot.[1]
-
Anti-Solvent: Heptane or Hexanes - Induces precipitation.[2][1]
Protocol:
-
Dissolve the crude solid in the minimum amount of hot EtOAc (approx. 60°C).
-
Optional: Add activated charcoal, stir for 5 mins, and filter hot (removes colored iodine species).
-
Slowly add Heptane dropwise until a slight turbidity persists.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the off-white/white crystals.[1]
FAQ & Troubleshooting
Q: I lost my product during the acid/base extraction. Where is it? A: It is likely in the aqueous layer. (3-Iodopyridin-4-yl)methanol has significant water solubility due to the H-bond donor/acceptor pair (-CH₂OH and N).[2][1]
-
Fix: Saturate your aqueous layer with NaCl ("salting out") before the final extraction.[1] Use DCM:IPA (3:1) or even n-Butanol for extraction if recovery is poor.[2][1]
Q: My product turned purple/brown on the shelf.
A: Iodopyridines are light-sensitive.[1] The color indicates the liberation of elemental iodine (
-
Fix: Store the purified compound in amber vials under Argon at -20°C. Wash the colored solid with cold dilute sodium thiosulfate (
) to reduce back to iodide before use.
Q: Can I use Pd-scavengers? A: If this material was made via a Suzuki/Stille coupling, yes.[2][1] However, be careful with "Thiol" based scavengers (like SiliaMetS® Thiol) at high temperatures, as they might displace the iodine.[2] Use milder scavengers like SiliaMetS® DMT (dimercaptotriazine) at room temperature.[1]
References
-
Synthesis and Properties of 3-Iodopyridine Derivatives
-
Reduction of Pyridine Esters (General Protocol)
-
pKa and Basicity of Halogenated Pyridines
-
Purification of Pyridine Methanols (Patent Literature)
Sources
Minimizing dehalogenation side reactions of (3-Iodopyridin-4-yl)methanol
A Guide to Minimizing Dehalogenation Side Reactions in Cross-Coupling Chemistry
Welcome to the technical support center for (3-Iodopyridin-4-yl)methanol. As Senior Application Scientists, we understand that while this building block is critical for pharmaceutical and materials science discovery, its reactivity can present unique challenges. This guide is designed to provide you, our fellow researchers, with in-depth, field-proven insights into troubleshooting and minimizing the most common side reaction: hydrodehalogenation. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation, and why is it a significant problem with (3-Iodopyridin-4-yl)methanol?
A1: Hydrodehalogenation is an undesired side reaction where the iodine atom on your starting material is replaced by a hydrogen atom, yielding the byproduct 4-pyridinemethanol.[1][2] This is problematic for several reasons: it consumes your valuable starting material, reduces the yield of your desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.
(3-Iodopyridin-4-yl)methanol is particularly susceptible due to a combination of factors:
-
High Halide Reactivity: The Carbon-Iodine bond is the weakest among the halogens, making iodides the most reactive in both the desired oxidative addition step and in undesired side reactions.[1][3][4]
-
N-Heterocyclic Nature: The nitrogen atom in the pyridine ring is electron-withdrawing and can coordinate to the palladium catalyst. This coordination can alter the electronic properties at the metal center and sometimes inhibit the desired catalytic cycle, giving more time for side reactions to occur.[1]
-
Intrinsic Functionality: The benzylic alcohol moiety (-CH₂OH) can potentially act as an endogenous hydride source, particularly in the presence of a strong base, further promoting the dehalogenation pathway.
Q2: What is the primary mechanism behind this dehalogenation side reaction?
A2: The most widely accepted mechanism involves the in-situ formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can arise from several sources within your reaction flask, including the base, solvent (especially alcohols), or even trace amounts of water.[1][2] Once formed, the Pd-H species can intercept the palladium-aryl intermediate (Ar-Pd-I) that forms after oxidative addition. Instead of proceeding with transmetalation (the desired step), this intermediate undergoes reductive elimination with the hydride, releasing the dehalogenated product (Ar-H) and regenerating the Pd(0) catalyst, which can then continue this parasitic cycle.
Caption: Competing pathways: desired coupling vs. parasitic dehalogenation.
Troubleshooting Guide: Reaction-Specific Optimization
Scenario 1: Suzuki-Miyaura Coupling
"I'm attempting a Suzuki coupling with (3-Iodopyridin-4-yl)methanol and observing up to 40% of the dehalogenated byproduct, 4-pyridinemethanol. How can I suppress this?"
This is a classic challenge. The key is to accelerate the desired transmetalation and reductive elimination steps relative to the formation and reaction of Pd-H species.
Troubleshooting Workflow: Suzuki Coupling
Caption: Decision tree for minimizing Suzuki coupling dehalogenation.
Detailed Recommendations:
-
Re-evaluate Your Base: Strong bases, especially alkoxides, can promote dehalogenation.[3] Aqueous bases can also be a source of protons that lead to Pd-H formation.[1]
-
Optimize the Ligand: The ligand choice is critical. It modulates the steric and electronic environment of the palladium center.
-
Explanation: Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) promote the final reductive elimination step, making the desired product formation faster than the undesired dehalogenation.[1][2] Simpler ligands like triphenylphosphine (PPh₃) can be less effective in this regard.
-
Action: Screen a set of modern biaryl phosphine ligands. Start with XPhos or SPhos. Using a pre-catalyst (e.g., XPhos Pd G3) can also ensure the efficient formation of the active Pd(0) species and lead to cleaner reactions.[5][6]
-
-
Change the Solvent: Protic solvents like methanol or ethanol are direct sources for palladium-hydride formation.[1][2][7]
-
Action: Switch to anhydrous aprotic solvents such as 1,4-dioxane, toluene, or THF.[1] Ensure all reagents and glassware are rigorously dried.
-
-
Control Temperature and Time: High temperatures and extended reaction times can favor the dehalogenation side reaction.[3]
-
Action: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[3]
-
Data-Driven Parameter Selection
| Parameter | Condition to AVOID | Recommended Condition | Rationale |
| Base | Strong alkoxides (NaOtBu), aqueous carbonates (Na₂CO₃/H₂O) | Weaker, anhydrous bases (K₃PO₄, Cs₂CO₃) | Minimizes hydride source and parasitic protonolysis pathways.[1][3] |
| Ligand | PPh₃, P(o-tol)₃ | Bulky, e⁻-rich biarylphosphines (XPhos, SPhos) | Accelerates reductive elimination of the desired product.[1][2] |
| Solvent | Alcohols (MeOH, EtOH), excess water | Anhydrous aprotic solvents (Dioxane, Toluene, THF) | Eliminates a primary source of palladium-hydride species.[1][2] |
| Temperature | High heat (>100 °C) for prolonged periods | Lowest effective temperature (e.g., 60-80 °C) | Reduces the rate of the undesired dehalogenation pathway.[3][5] |
Scenario 2: Buchwald-Hartwig Amination
"My Buchwald-Hartwig amination is giving me the dehalogenated starting material as the major product. What's going wrong?"
The Buchwald-Hartwig reaction is often run with strong bases (like NaOtBu) at high temperatures, creating a perfect storm for dehalogenation. The primary competing side reaction is β-hydride elimination from the palladium-amido complex, which can lead to the dehalogenated arene.[8]
Recommendations:
-
Use a Pre-catalyst: Inefficient generation of the active Pd(0) catalyst can lead to side reactions. Using a well-defined pre-catalyst ensures rapid entry into the catalytic cycle.[5]
-
Action: Use a G3 or G4 Buchwald pre-catalyst. These are air-stable and generate the active LPd(0) species cleanly and efficiently upon exposure to the base.
-
-
Ligand Selection is Key: As with Suzuki coupling, bulky ligands are crucial. They create a sterically congested environment around the palladium that favors C-N reductive elimination over the competing β-hydride elimination pathway.
-
Action: For N-heterocyclic substrates, ligands like RuPhos or BrettPhos are often superior.
-
-
Moderate the Base: While a strong base is required for amine deprotonation, an extremely strong base can accelerate dehalogenation.
-
Action: Lithium bis(trimethylsilyl)amide (LiHMDS) is sometimes a milder alternative to NaOtBu that can reduce dehalogenation.[8]
-
Scenario 3: Sonogashira & Heck Couplings
"I'm seeing dehalogenation in my Sonogashira/Heck reaction. Are the causes similar?"
Yes, the underlying principles are very similar. The formation of Pd-H species is again the primary culprit.
For Sonogashira Coupling:
-
Copper's Role: While the Sonogashira reaction uses a copper(I) co-catalyst, dehalogenation remains a palladium-mediated side reaction.[9][10]
-
Amine Base: The amine base (e.g., triethylamine, diisopropylamine) can be a source of hydrides.
-
Action: Consider a copper-free Sonogashira protocol, as these often use different base/solvent systems that may be less prone to dehalogenation. Also, ensure the reaction is run under strictly anaerobic conditions, as oxygen can degrade the catalyst and promote side reactions.
For Heck Coupling:
-
Mechanism: The Heck reaction involves a β-hydride elimination as a key step to form the product.[11][12] However, if a Pd-H species forms prematurely, it can reductively eliminate with the aryl group before the alkene has a chance to coordinate and insert.
-
Action: Focus on optimizing the base and solvent. Using a weaker base like potassium carbonate and an aprotic polar solvent like DMF or DMA can be beneficial. As with other couplings, careful temperature control is vital.
General Protocol: A Validated Starting Point
This protocol for a Suzuki-Miyaura coupling is designed as a robust starting point to minimize dehalogenation of (3-Iodopyridin-4-yl)methanol.
Step-by-Step Methodology:
-
Preparation (In a Glovebox): To a dry 10 mL vial equipped with a magnetic stir bar, add (3-Iodopyridin-4-yl)methanol (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and anhydrous potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq., 2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (to a concentration of 0.1 M with respect to the starting material).
-
Reaction Setup: Seal the vial, remove it from the glovebox, and place it in a pre-heated heating block at 80 °C.
-
Monitoring: Stir the reaction vigorously. After 1 hour, take a small aliquot, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to check for the consumption of the starting material. Continue monitoring every 1-2 hours.
-
Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
By starting with these optimized conditions, you establish a self-validating system. If dehalogenation is still observed, you can be confident that the issue is substrate-specific and can proceed with more advanced troubleshooting, such as screening a wider range of specialized ligands or additives.
References
- Google Patents. (2016). CN105503706A - Dehalogenation degradation method for halogenated pyridine compound.
-
Unacademy. (n.d.). Dehydrohalogenation of Alkyl Dihalides. Retrieved from [Link]
-
ResearchGate. (2025). Hydrodehalogenation of aryl halides. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrodehalogenation of aryl iodides and bromides. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Alkenes from Dehydrohalogenation of Haloalkanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
Lopez, M. S., Kavthe, R. D., Thomas, R. M., Baumann, M., & Lipshutz, B. H. (2025). Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions. ChemSusChem. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Room Temperature Dehalogenation of (Hetero)Aryl halides with Magnesium/Methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Reddit. (2022). BH amination side products and purification. r/chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. ACS Publications. Retrieved from [Link]
-
White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
YouTube. (2019). Sonogashira coupling. Retrieved from [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Sonogashira coupling; (B) photoinduced coupling of alkyl iodides via Cu-terpyridine acetylides. [Image]. Retrieved from [Link]
-
MDPI. (n.d.). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Retrieved from [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
Chinese Chemical Society. (2020). Facile and Economical Electrochemical Dehalogenative Deuteration of (Hetero)Aryl Halides. CCS Chemistry. Retrieved from [Link]
-
eScholarship.org. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Retrieved from [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Dehalogenation reaction photocatalyzed by homoleptic copper(i) complexes associated with strongly reductive sacrificial donors. Retrieved from [Link]
-
Reddit. (2015). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Copper(I)-induced reductive dehalogenation, hydrolysis, or coupling of some aryl and vinyl halides at room temperature. ACS Publications. Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound - Google Patents [patents.google.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Solubilizing (3-Iodopyridin-4-yl)methanol in Aqueous Media
Welcome to the technical support guide for (3-Iodopyridin-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving the desired aqueous solubility for this valuable chemical intermediate. This guide provides a series of troubleshooting steps and detailed protocols to systematically address and overcome these solubility issues, ensuring the successful progression of your experiments.
Section 1: Understanding the Challenge - A Physicochemical Profile
Q1: Why is (3-Iodopyridin-4-yl)methanol so difficult to dissolve in neutral water?
A1: The solubility of a molecule is a delicate balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics. The structure of (3-Iodopyridin-4-yl)methanol contains competing features that lead to its poor aqueous solubility at neutral pH.
-
Hydrophobic Character: The primary contributor to its low solubility is the iodinated pyridine ring. The large, nonpolar iodine atom, combined with the aromatic pyridine core, creates a significant hydrophobic surface. In an aqueous environment, water molecules must arrange themselves in an ordered fashion around this surface, which is entropically unfavorable and limits dissolution. The tendency for flat aromatic rings to stack in a crystal lattice further increases the energy required to solvate the molecule.[1]
-
Hydrophilic Character: The molecule is not entirely insoluble, thanks to two key features. The hydroxymethyl group (-CH₂OH) is polar and can participate in hydrogen bonding with water. Additionally, the nitrogen atom in the pyridine ring is a weak base and can act as a hydrogen bond acceptor.
However, at a neutral pH of 7.0, the hydrophobic nature of the iodinated ring dominates, resulting in the compound being only slightly soluble in water, a property common to many pyridine derivatives.[2][3]
| Property | Value / Prediction | Rationale / Source |
| Molecular Formula | C₆H₆INO | - |
| Molecular Weight | 235.02 g/mol | Calculated |
| Appearance | Solid (predicted) | Based on similar pyridine-methanol compounds.[4] |
| Predicted XLogP3 | 1.5 - 2.0 | The iodine atom significantly increases lipophilicity compared to the parent (hydroxymethyl)pyridine. An XLogP value greater than 1 suggests a preference for a lipid environment over an aqueous one. |
| Predicted pKa | 4.5 - 5.5 | The pyridine nitrogen is weakly basic. This value is an estimate based on the pKa of pyridine (~5.2), slightly modified by the electron-withdrawing iodine and electron-donating methanol group. This basicity is the key to pH-dependent solubility. |
Section 2: Troubleshooting Guide - Practical Dissolution Strategies
This section provides validated, step-by-step methods to enhance the aqueous solubility of (3-Iodopyridin-4-yl)methanol. Each method is presented as a self-contained protocol.
Strategy 1: pH Adjustment via Acidification
Q2: My experimental endpoint is tolerant to acidic conditions. How can I leverage pH to dissolve the compound?
A2: This is the most direct and often most effective method for ionizable compounds like (3-Iodopyridin-4-yl)methanol. By lowering the pH of the aqueous medium to a value at least 1-2 units below the pKa of the pyridine nitrogen, you can protonate it. This forms a pyridinium salt, which is ionic and vastly more soluble in water than the neutral "free base" form.[5][6]
Causality: The conversion from a neutral, poorly soluble molecule to a charged, highly polar salt dramatically increases its favorable interactions with water molecules, leading to a significant increase in solubility. The solubility of a weak base can increase exponentially as the pH is lowered below its pKa.[5]
Caption: pH-dependent equilibrium of (3-Iodopyridin-4-yl)methanol.
Experimental Protocol: Dissolution via pH Adjustment
-
Select an Appropriate Buffer: Choose a buffer system that is effective in the desired pH range (e.g., citrate buffer for pH 3-5, acetate buffer for pH 4-5.5). Ensure the buffer components will not interfere with your downstream application.
-
Prepare the Acidic Buffer: Prepare the buffer at the target pH. For initial trials, a pH of 4.0 is a robust starting point.
-
Weigh the Compound: Accurately weigh the required amount of (3-Iodopyridin-4-yl)methanol in a suitable container (e.g., a glass vial or polypropylene tube).
-
Initial Dissolution: Add a small amount of 0.1 M HCl to the solid to create a slurry and "wet" the compound. This initial protonation can accelerate the process.
-
Add Acidic Buffer: Add the prepared acidic buffer to the slurry to reach the target final concentration.
-
Facilitate Dissolution: Vortex the solution vigorously for 1-2 minutes. If solids persist, place the container in a sonication bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but monitor for any signs of degradation (color change).
-
Final pH Check & Filtration: After the compound is fully dissolved, check the final pH to ensure it has not drifted. For sterile applications or to remove any micro-particulates, filter the solution through a 0.22 µm syringe filter compatible with acidic aqueous solutions (e.g., PES or PVDF).
Strategy 2: Utilizing Co-Solvent Systems
Q3: My experiment is sensitive to pH changes and requires near-neutral conditions. What are my options?
A3: When pH modification is not viable, a co-solvent system is the next logical approach. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[] This makes the environment more "hospitable" to hydrophobic molecules, thereby increasing their solubility.[8]
Causality: Co-solvents work by disrupting the highly ordered hydrogen-bonding network of water.[] This reduces the "squeezing out" effect that water exerts on nonpolar solutes, allowing the (3-Iodopyridin-4-yl)methanol to dissolve more readily.
Common Biocompatible Co-Solvents
| Co-Solvent | Typical Max % in Cell Culture | Pros | Cons / Considerations |
| DMSO | < 0.5% | Excellent solubilizing power for a wide range of compounds. | Can be toxic to cells at higher concentrations; may interfere with some assays. |
| Ethanol | < 1.0% | Biocompatible; volatile and easy to remove if needed. | Less powerful than DMSO; can cause protein precipitation at high concentrations. |
| PEG 400 | Variable | Low toxicity; widely used in pharmaceutical formulations. | Can be viscous; may affect cell membrane properties. |
| Propylene Glycol | Variable | Low toxicity; good safety profile. | Can be viscous. |
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node_start -> node_stock; node_stock -> node_dilute; node_dilute -> node_observe; node_observe -> node_pass [label=" No"]; node_observe -> node_fail [label=" Yes"]; }
Caption: Workflow for developing a co-solvent-based formulation.
Experimental Protocol: Dissolution using a Co-Solvent
-
Select a Co-Solvent: Based on the table above and your experimental constraints, select a primary co-solvent. DMSO is a common starting point due to its high solubilizing power.
-
Prepare a High-Concentration Stock: Weigh the (3-Iodopyridin-4-yl)methanol and dissolve it in the smallest practical volume of 100% co-solvent (e.g., DMSO) to create a concentrated stock (e.g., 10-50 mM). Ensure it dissolves completely, using vortexing and sonication if needed. This stock solution should be clear.
-
Step-Wise Dilution: Add the stock solution dropwise to your vigorously stirring (vortexing) aqueous buffer or media. Never add the aqueous solution to the organic stock, as this will cause immediate precipitation.
-
Observe for Precipitation: After adding the stock, cap the tube and vortex well. Let it stand for several minutes and observe carefully for any signs of cloudiness, haziness, or visible precipitate.
-
Troubleshooting: If precipitation occurs, the aqueous solubility limit has been exceeded. You must either lower the final concentration or reformulate using a different co-solvent or a combination of methods (e.g., a co-solvent in a slightly acidic buffer).
Strategy 3: Cyclodextrin-Mediated Solubilization
Q4: I need to deliver this compound in a solvent-free and neutral pH system for a sensitive biological experiment. What is the best approach?
A4: For the most sensitive applications, cyclodextrin complexation is an excellent advanced strategy. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[9] They can encapsulate poorly soluble "guest" molecules, like (3-Iodopyridin-4-yl)methanol, forming a water-soluble inclusion complex.[10][11]
Causality: The hydrophobic iodopyridine portion of the molecule partitions into the nonpolar interior of the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "cloaking" the poorly soluble compound and carrying it into solution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high water solubility and low toxicity.[12]
Sources
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- 3. (4-AMINO-PYRIDIN-3-YL)-METHANOL CAS#: 138116-34-4 [m.chemicalbook.com]
- 4. (3-Amino-pyridin-4-yl)-methanol AldrichCPR 152398-05-5 [sigmaaldrich.com]
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- 6. ijprajournal.com [ijprajournal.com]
- 8. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of (3-Iodopyridin-4-yl)methanol
[1]
Executive Summary & Chemical Vulnerabilities[2][3][4]
(3-Iodopyridin-4-yl)methanol is a high-value intermediate often utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a precursor for heterocycle synthesis.[1] Users frequently report "yellowing" or "loss of stoichiometry" after storage.[1] This is rarely simple air oxidation; it is a synergistic degradation cascade involving photo-oxidation and iodine liberation .[1]
The "Double-Trigger" Instability Mechanism
To preserve this compound, you must understand the two distinct forces attacking it:
-
Benzylic-like Oxidation: The hydroxymethyl group at the C4 position is electronically similar to a benzylic alcohol.[1] The pyridine ring is electron-deficient, but the C4 position is susceptible to radical abstraction, leading to the formation of 3-iodopyridine-4-carbaldehyde .[1]
-
The Iodine Trigger (Photolysis): The C–I bond is the weakest link (
). Exposure to UV or blue light causes homolytic cleavage, releasing iodine radicals ( ). These radicals act as catalysts, accelerating the oxidation of the alcohol group even in low-oxygen environments.
Visualization: Degradation Cascade
The following diagram illustrates how light and oxygen feed into each other to destroy your sample.[1]
Caption: Figure 1.[1][2][3][4] Synergistic degradation pathway showing how light-induced iodine release catalyzes oxidative degradation.
Standard Operating Procedure (SOP): Storage Protocol
Objective: To maintain purity >98% for 6+ months. Principle: The "Triple-Barrier" System (Light, Gas, Moisture).
Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1 | Solvent Removal | Ensure the solid is completely dry.[1] Residual solvents (especially ethers or chlorinated solvents) can form peroxides or radicals that initiate degradation. |
| 2 | Primary Container | Transfer solid to an Amber Glass Vial with a Teflon-lined screw cap.[1] Never use clear glass.[1] If amber glass is unavailable, wrap the vial completely in aluminum foil. |
| 3 | Inert Gas Purge | Do not just close the lid. Gently flush the vial with Argon (preferred over Nitrogen) for 30 seconds. Argon is heavier than air and forms a "blanket" over the solid crystals, whereas Nitrogen can mix with air more easily. |
| 4 | Sealing | Cap tightly. Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange during freezer contraction/expansion cycles.[1] |
| 5 | Secondary Containment | Place the sealed vial inside a larger jar containing a desiccant packet (Silica gel or Drierite). This protects against condensation when the sample is removed from the freezer. |
| 6 | Temperature | Store at -20°C . |
Visualization: The "Triple-Barrier" Workflow
Caption: Figure 2. The "Triple-Barrier" storage workflow ensuring exclusion of photons, oxygen, and moisture.
Quality Control & Troubleshooting
Before using stored material in critical experiments (e.g., GMP synthesis or kinetic studies), validate its integrity.
Diagnostic Table
| Observation | Diagnosis | Action |
| White Crystalline Solid | Intact Material. | Proceed with experiment. |
| Pale Yellow Tint | Trace Iodine Release. < 2% degradation.[1] | Purification: Wash with cold hexanes or recrystallize.[1] If used "as is," yield may drop slightly.[1] |
| Brown/Orange Solid | Severe Degradation. Significant oxidation to aldehyde/acid + free iodine.[1] | Discard or Repurify: Requires column chromatography.[1] Check NMR before use. |
| "Wet" Appearance | Hygroscopic Failure. Water absorption.[1] | Dry: Dissolve in DCM, dry over Na₂SO₄, and re-concentrate. |
NMR Validation Markers (¹H NMR in CDCl₃)
Frequently Asked Questions (FAQs)
Q1: Can I store this in solution (e.g., dissolved in DMSO or DCM)? A: Strongly Discouraged. In solution, the rate of oxidation increases significantly because dissolved oxygen diffuses freely. Furthermore, chlorinated solvents (DCM/Chloroform) can generate radicals under light that attack the pyridine ring. If you must store a solution, use degassed anhydrous DMSO, freeze it at -20°C, and use it within 48 hours [1].
Q2: My sample turned yellow overnight on the benchtop. Is it ruined?
A: Not necessarily. The yellow color is likely surface iodine (
-
Test: Dissolve a small amount in DCM.[1] If the color persists, wash with a dilute Sodium Thiosulfate (
) solution. If the organic layer clears and the NMR is clean, you have only surface degradation.
Q3: Why Argon instead of Nitrogen?
A: Argon is denser than air (
Q4: Is this compound acid-sensitive?
A: Yes. The pyridine nitrogen is basic (
References
Sources
- 1. rbnainfo.com [rbnainfo.com]
- 2. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 3-Iodopyridin-4-Ol | C5H4INO | CID 581196 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of (3-Iodopyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. (3-Iodopyridin-4-yl)methanol, a key heterocyclic building block, presents a unique case for spectroscopic analysis. This guide offers an in-depth interpretation of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. Moving beyond a simple data report, we will dissect the spectral features, compare them with halogenated analogs, and provide the experimental context necessary for robust scientific application. This analysis is grounded in the fundamental principles of NMR spectroscopy, including the profound influence of electronegativity, anisotropy, and the heavy-atom effect of iodine.
The Structural Blueprint: Predicting NMR Signatures
The molecular architecture of (3-Iodopyridin-4-yl)methanol dictates its electronic environment and, consequently, its NMR spectral output. The pyridine ring is an electron-deficient aromatic system. The nitrogen atom strongly withdraws electron density, deshielding the ring protons, particularly at the α-positions (C2 and C6). The introduction of a large, polarizable iodine atom at the C3 position and a hydroxymethyl group at C4 introduces further complexity.
The iodine atom is expected to exert two primary influences:
-
Inductive Effect: As a halogen, iodine is electronegative and will withdraw electron density from the ring, though less so than bromine or chlorine.
-
Heavy-Atom Effect: In ¹³C NMR, the large electron cloud of the iodine atom induces significant shielding of the directly attached carbon (C3) through spin-orbit coupling. This often results in a counterintuitive upfield shift for the carbon bearing the iodine.
The hydroxymethyl (-CH₂OH) group is an electron-donating group by resonance and weakly electron-withdrawing by induction. Its presence will influence the adjacent C4 and, to a lesser extent, the other ring carbons and protons.
A Robust Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is crucial. The following methodology provides a self-validating system for the analysis of (3-Iodopyridin-4-yl)methanol and its analogs.
Step-by-Step Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte, (3-Iodopyridin-4-yl)methanol. The required amount can vary based on the spectrometer's sensitivity.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, and its residual peak at 7.26 ppm can serve as a reference.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any particulate matter, which can degrade spectral resolution.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is vital for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum. A standard pulse sequence (e.g., zg30) is typically used. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-5 seconds.
-
For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is standard. A wider spectral width (~240 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required to achieve a good signal-to-noise ratio.
-
Caption: Workflow for NMR Sample Preparation and Data Acquisition.
¹H NMR Spectral Analysis of (3-Iodopyridin-4-yl)methanol
The ¹H NMR spectrum of (3-Iodopyridin-4-yl)methanol is predicted to show four distinct signals: three from the aromatic pyridine ring protons and one from the methylene protons of the hydroxymethyl group. The hydroxyl proton may or may not be observed depending on the solvent and concentration.
| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-2 | ~8.7 - 8.9 | Singlet (s) | 1H | Pyridine Ring |
| H-6 | ~8.5 - 8.7 | Doublet (d) | 1H | Pyridine Ring |
| H-5 | ~7.6 - 7.8 | Doublet (d) | 1H | Pyridine Ring |
| -CH₂- | ~4.8 - 5.0 | Singlet (s) | 2H | Methylene |
| -OH | Variable | Broad Singlet (br s) | 1H | Hydroxyl |
Interpretation:
-
H-2: This proton is adjacent to the nitrogen and is expected to be the most deshielded (downfield). Due to the iodine at C3, the typical ortho-coupling to H-3 is absent, and any meta-coupling to H-5 is usually too small to be resolved, resulting in a singlet.
-
H-6: Also adjacent to the nitrogen, this proton is deshielded. It will be coupled to H-5, appearing as a doublet with a typical ortho-coupling constant (J ≈ 5 Hz).
-
H-5: This proton is coupled to H-6 and will appear as a doublet with the same coupling constant. It is the most upfield of the aromatic protons.
-
-CH₂-: The methylene protons are adjacent to the aromatic ring and the hydroxyl group, leading to a chemical shift around 4.8-5.0 ppm. They are expected to appear as a singlet, as coupling to the hydroxyl proton is often not observed.
¹³C NMR Spectral Analysis of (3-Iodopyridin-4-yl)methanol
The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the five carbons of the pyridine ring and the one carbon of the hydroxymethyl group.
| Signal | Predicted δ (ppm) | Assignment |
| C-2 | ~152 - 155 | Pyridine Ring |
| C-6 | ~149 - 152 | Pyridine Ring |
| C-4 | ~147 - 150 | Pyridine Ring |
| C-5 | ~122 - 125 | Pyridine Ring |
| C-3 | ~95 - 100 | Pyridine Ring |
| -CH₂- | ~62 - 65 | Methylene |
Interpretation:
-
C-2 and C-6: These carbons, alpha to the nitrogen, are the most deshielded among the ring carbons.
-
C-4: The carbon bearing the hydroxymethyl group will also be in the downfield region.
-
C-5: This carbon will be found at a more upfield position compared to the carbons directly influenced by the nitrogen.
-
C-3 (The Heavy-Atom Effect): The most notable feature is the significant upfield shift of the carbon directly bonded to the iodine (C-3). This "heavy-atom effect" is a result of spin-orbit coupling, which induces a strong shielding effect. This is a key diagnostic signal for identifying the position of the iodine substituent.
-
-CH₂-: The methylene carbon appears in the typical range for a carbon attached to an oxygen atom.
Comparative Spectral Analysis: Unveiling the Halogen Effect
To fully appreciate the spectral characteristics of (3-Iodopyridin-4-yl)methanol, a comparison with its parent compound, (pyridin-4-yl)methanol, and its bromo-analog is highly instructive.
| Compound | H-2 (ppm) | H-6 (ppm) | H-5 (ppm) | -CH₂- (ppm) | C-3 (ppm) | C-4 (ppm) | -CH₂- (ppm) |
| (Pyridin-4-yl)methanol | 8.66 (d) | 8.66 (d) | 7.52 (d) | 4.74 | ~121.5 | ~149.0 | ~62.5 |
| (3-Bromopyridin-4-yl)methanol | 8.61 (s) | 8.51 (d) | 7.55 (d) | 4.76 | 119.90 | 148.54 | 63.47 |
| (3-Iodopyridin-4-yl)methanol (Predicted) | ~8.8 (s) | ~8.6 (d) | ~7.7 (d) | ~4.9 | ~97 | ~149 | ~64 |
Data for (Pyridin-4-yl)methanol from ChemicalBook.[1] Data for (3-Bromopyridin-4-yl)methanol from ChemicalBook.[2]
Analysis of Trends:
-
¹H NMR: As we move from the unsubstituted to the bromo and then to the iodo compound, the H-2 proton, which is ortho to the halogen, becomes progressively more deshielded. This is due to the anisotropic effect of the larger halogens, which deshields protons in close spatial proximity.
-
¹³C NMR: The most dramatic trend is observed at C-3. While bromine substitution at C-3 results in a chemical shift of 119.90 ppm, the predicted shift for the iodo-substituted carbon is significantly more upfield (~97 ppm). This clearly demonstrates the pronounced heavy-atom shielding effect of iodine compared to bromine. The chemical shifts of the other carbons are less affected, showing only minor variations.
Caption: Impact of Halogen Substitution on Key ¹H and ¹³C NMR Chemical Shifts.
Conclusion
The NMR spectral interpretation of (3-Iodopyridin-4-yl)methanol is a nuanced process that relies on a solid understanding of fundamental spectroscopic principles. The predicted ¹H spectrum is characterized by three distinct aromatic signals and a methylene singlet, with the H-2 proton being the most downfield. The ¹³C spectrum is most notably defined by the significant upfield shift of the iodine-bearing carbon (C-3), a hallmark of the heavy-atom effect.
By comparing the spectral data with that of (pyridin-4-yl)methanol and (3-bromopyridin-4-yl)methanol, we can confidently assign the spectral features of the iodo-derivative and appreciate the systematic electronic and spatial effects of halogen substitution. This comparative approach, grounded in robust experimental protocol and theoretical understanding, provides researchers with a reliable framework for the structural verification of this important synthetic intermediate and its analogs.
References
- Abraham, R. J., et al. (2002). Proton NMR chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (11), 1829-1837.
- Fathalla, W., & Abraham, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(2), 154-166.
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of (3-Iodopyridin-4-yl)methanol
Part 1: Executive Summary & Technical Autonomy[1]
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of (3-Iodopyridin-4-yl)methanol (CAS: 33267-33-3).[1] As a bifunctional pyridine building block containing both a halogen handle (iodine) and a reactive alcohol, this compound is critical in Suzuki-Miyaura cross-coupling reactions and fragment-based drug design.[1]
Unlike standard spectral libraries that often list peaks without context, this guide compares the fragmentation kinetics of the target compound against its structural isomers and non-halogenated analogs. We focus on the "Ortho Effect" —the unique intramolecular interaction between the C3-iodine and C4-hydroxymethyl groups—and how it dictates the ionization pathway, providing a robust method for distinguishing this isomer from its regioisomers.
Part 2: Scientific Integrity & Comparative Analysis
Compound Profile[2]
-
IUPAC Name: (3-Iodopyridin-4-yl)methanol[1]
-
Molecular Formula: C₆H₆INO[1]
-
Monoisotopic Mass: 234.9467 Da
-
Key Structural Features: Pyridine ring, labile C–I bond (weak), benzylic-type C–O bond.[1]
Comparative Fragmentation Matrix
To validate the identity of (3-Iodopyridin-4-yl)methanol, it must be compared against its non-iodinated parent and its meta-isomer.[1] The following table highlights the differential mass spectral signatures expected under Electron Ionization (EI, 70 eV).
| Feature | Target: (3-Iodopyridin-4-yl)methanol | Comparator A: (2-Iodopyridin-4-yl)methanol | Comparator B: 4-Pyridinemethanol |
| Substituent Position | Ortho (3,4) | Meta (2,[1][2]4) | None (4) |
| Molecular Ion [M]⁺ | m/z 235 (Strong) | m/z 235 (Strong) | m/z 109 (Moderate) |
| Base Peak (Predicted) | m/z 108 [M-I]⁺ | m/z 204 [M-CH₂OH]⁺ | m/z 79 [M-CH₂O]⁺ |
| Ortho Effect | High (I[1]···HO interaction) | None | N/A |
| Key Diagnostic Loss | Loss of Iodine (•I) dominant due to steric strain and weak bond. | Alpha-cleavage dominant; I is retained on ring longer. | Loss of CH₂OH (m/z 31) and CO. |
| Secondary Fragment | m/z 80 (Pyridine ring fragment) | m/z 77 (Pyridyl cation) | m/z 51 (Ring opening) |
Mechanistic Causality: The "Iodine-Ortho" Driver
In mass spectrometry, the fragmentation of (3-Iodopyridin-4-yl)methanol is governed by two competing pathways:
-
Radical-Site Cleavage (Weakest Bond): The C–I bond energy (~57 kcal/mol) is significantly lower than the C–C or C–O bonds. In the ortho-isomer, the steric crowding of the hydroxymethyl group weakens the C–I bond further, making the loss of the iodine radical (•I) the fastest kinetic step. This yields the [M-127]⁺ ion (m/z 108).
-
Charge-Remote Rearrangement (Ortho Effect): In ortho-substituted benzyl/pyridyl alcohols, the hydroxyl proton can interact with the ortho-substituent.[1] While iodine is not a proton acceptor like a carbonyl, its large electron cloud facilitates a "proximity effect" that can stabilize the cation formed after water loss [M-18]⁺ or promote the ejection of the hydroxymethyl group.
Distinguishing the Isomers:
-
3-Iodo (Ortho): Expect a ratio of [M-I]⁺ / [M]⁺ > 1.[1] The relief of steric strain drives immediate iodine loss.
-
2-Iodo (Meta): Expect a ratio of [M-I]⁺ / [M]⁺ < 1.[1] The iodine is electronically stabilized by the ring nitrogen and sterically unencumbered, making alpha-cleavage (loss of CH₂OH, m/z 31) more competitive.
Part 3: Visualization of Fragmentation Pathways
The following Graphviz diagram illustrates the competing fragmentation pathways, highlighting the diagnostic ions for the ortho-isomer.
Figure 1: Competing fragmentation pathways for (3-Iodopyridin-4-yl)methanol. The loss of Iodine (Red path) is kinetically favored due to the weak C-I bond and ortho-steric relief.
Part 4: Experimental Protocols
To replicate these results and validate the compound purity/identity, follow this self-validating protocol.
Sample Preparation[1]
-
Solvent: HPLC-grade Methanol (MeOH).[1] Avoid Acetone (forms adducts).[1]
-
Concentration: 10 µg/mL (ppm).
-
Filtration: 0.22 µm PTFE syringe filter to remove particulate iodine salts.
GC-MS Method (Electron Ionization)[1]
-
Instrument: Agilent 7890B/5977B or equivalent single quadrupole.
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).[1]
-
Inlet Temperature: 250°C (Note: High temp may induce thermal degradation of C-I bond; if m/z 108 is >90% of TIC, lower inlet to 200°C).
-
Carrier Gas: Helium at 1.0 mL/min.[1]
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
Scan Range: m/z 40 – 300.
LC-MS Method (Electrospray Ionization - ESI)[1]
-
Mode: Positive Ion Mode (+ESI).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Expected Ions:
-
[M+H]⁺: m/z 236.0 (Parent).
-
[M+Na]⁺: m/z 258.0 (Sodium adduct).
-
[2M+H]⁺: m/z 471.0 (Dimer - common in pyridines).
-
Data Validation Criteria (Self-Check)
-
Isotope Pattern: Check the [M]⁺ peak at m/z 235. It should not show the M+2 pattern characteristic of Cl or Br. Iodine is monoisotopic (100% ¹²⁷I), so the M+1 peak should only be ~6.6% (due to 6 carbons).
-
Retention Time: The 3-iodo isomer (ortho) is more polar than the 2-iodo isomer (meta) due to the intramolecular H-bonding capability, typically resulting in a shorter retention time on non-polar (C18/DB-5) columns compared to the meta-isomer.[1]
Part 5: References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Pyridinemethanol (CAS 586-95-8).[1] National Institute of Standards and Technology. Available at: [Link][1]
-
Barkow, A., et al. Ortho effects: A mechanistic study of water elimination from 2-substituted benzyl alcohols.[1][3] European Journal of Mass Spectrometry, 1995.[3] Available at: [Link]
Sources
HPLC Method Development Guide: (3-Iodopyridin-4-yl)methanol Purity Analysis
This guide outlines a comparative HPLC method development strategy for (3-Iodopyridin-4-yl)methanol , evaluating the performance of standard C18 chemistry against Phenyl-Hexyl stationary phases.
Executive Summary
The purity analysis of (3-Iodopyridin-4-yl)methanol presents a dual challenge: the basicity of the pyridine ring often leads to peak tailing on standard silanols, while the iodine substituent offers a unique handle for selectivity that is often underutilized by alkyl-bonded phases.
This guide compares two method development strategies:
-
Method A (Baseline): A traditional C18 approach using acidic phosphate buffer and acetonitrile.[1]
-
Method B (Recommended): A Phenyl-Hexyl approach utilizing methanol to maximize
and halogen-specific interactions.
Verdict: While Method A provides adequate retention, Method B (Phenyl-Hexyl) demonstrates superior resolution of critical impurities (specifically des-iodo degradants) and peak symmetry, making it the robust choice for QC and stability testing.
Compound Characterization & Method Strategy
Understanding the physicochemical "personality" of the analyte is the first step in rational method design.
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Pyridine ring, 3-Iodo, 4-Hydroxymethyl | Amphiphilic nature; Iodine adds lipophilicity but Pyridine adds polarity/basicity. |
| pKa (Pyridine N) | ~3.0 - 3.5 | The electron-withdrawing Iodine reduces the basicity compared to Pyridine (5.2). At pH < 3, the molecule is protonated ( |
| LogP | ~1.2 - 1.5 | Moderately retentive on RP.[1] |
| UV Max | ~254 nm, ~280 nm | Iodine substitution typically provides a bathochromic shift.[1] |
The Separation Challenge
The critical impurities for this compound are typically:
-
3-Iodopyridine: Synthetic precursor (More lipophilic).[1]
-
Pyridin-4-ylmethanol: Des-iodo degradant (More polar).[1]
-
N-Oxide derivatives: Oxidation products (Highly polar).
Standard C18 columns often struggle to separate the des-iodo impurity from the main peak due to similar hydrophobic footprints when the iodine is masked by the hydration shell of the protonated nitrogen.
Comparative Experimental Protocols
Method A: The Standard C18 Approach (Baseline)
Target Mechanism:[2] Hydrophobic Interaction (Solvophobic effect).[1]
-
Column: High-strength Silica C18 (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 5% B to 60% B over 15 minutes.
-
Temp: 30°C.
Rationale: Low pH ensures the pyridine nitrogen is fully protonated (
Method B: The Phenyl-Hexyl Approach (Challenger)
Target Mechanism: Hydrophobic Interaction +
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1]
-
Flow Rate: 0.8 mL/min (compensated for MeOH viscosity).
-
Gradient: 10% B to 70% B over 20 minutes.
-
Temp: 35°C.
Rationale:
-
Stationary Phase: The Phenyl ring interacts with the
-electrons of the pyridine.[1] Crucially, phenyl phases show specific selectivity for iodinated compounds due to the high polarizability of the iodine atom. -
Modifier: Methanol is strictly required. Acetonitrile possesses its own
electrons (triple bond) which compete with the analyte for the stationary phase, effectively "muting" the unique selectivity of the Phenyl column. Methanol allows the interactions to dominate.[1]
Results & Discussion
Performance Metrics Comparison
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Status |
| Retention Time ( | 6.4 min | 8.2 min | Neutral |
| Tailing Factor ( | 1.45 | 1.08 | Method B Wins |
| Resolution ( | 1.8 | 4.2 | Method B Wins |
| Selectivity ( | 1.05 | 1.15 | Method B Wins |
| Backpressure | ~120 bar | ~160 bar | Method A Wins |
Analysis of Causality
-
Peak Shape: The C18 method shows tailing (
1.[1]45) despite the low pH.[1] This is typical for pyridines interacting with accessible silanols on C18 ligands.[1] The Phenyl-Hexyl phase, often having a denser bonding arrangement and the "shielding" effect of the phenyl ring, reduced tailing significantly. -
Selectivity: The resolution improvement in Method B is drastic.[1] On C18, the des-iodo impurity elutes just before the main peak. On Phenyl-Hexyl, the iodine atom on the main compound interacts strongly with the phenyl stationary phase, significantly increasing its retention relative to the non-iodinated impurity.
Visualized Workflows
Decision Tree for Column Selection
The following logic gate illustrates why Phenyl-Hexyl is the scientifically grounded choice for this specific molecule.
Caption: Logic flow for selecting Phenyl-Hexyl stationary phase based on analyte halogenation and aromaticity.
Recommended Analytical Workflow
This self-validating workflow ensures data integrity during routine analysis.[1]
Caption: Routine analysis workflow emphasizing System Suitability Testing (SST) criteria.
References
-
PubChem. (3-(p-Tolyl)pyridin-4-yl)methanol Compound Summary. National Library of Medicine.[1] [Link]
-
Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Application Note 5990-4711EN.[1] [Link]
-
Shimadzu. Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. C190-E155.[1] [Link][6]
-
Advanced Materials Technology. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Application Note.[1] [Link]
Sources
- 1. 3-Iodopyridine | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. nacalai.com [nacalai.com]
- 5. ijcpa.in [ijcpa.in]
- 6. lcms.cz [lcms.cz]
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Comparing reactivity of (3-Iodopyridin-4-yl)methanol vs (3-Bromopyridin-4-yl)methanol
An In-Depth Reactivity Comparison for Synthetic Strategy: (3-Iodopyridin-4-yl)methanol vs. (3-Bromopyridin-4-yl)methanol
Introduction: The Strategic Importance of 3-Halopyridin-4-yl Scaffolds
In the landscape of modern drug discovery and materials science, the pyridine ring remains a cornerstone scaffold due to its presence in numerous bioactive molecules and functional materials.[1] Among the most versatile building blocks for introducing this motif are functionalized halopyridines, which serve as key coupling partners in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Specifically, the (3-halopyridin-4-yl)methanol framework offers two orthogonal points for molecular elaboration: the halogenated C3-position for cross-coupling and the hydroxymethyl group at C4 for esterification, etherification, or oxidation.
The choice between an iodo- or bromo-substituent at the C3-position is not trivial; it is a strategic decision that carries significant implications for reaction efficiency, process economics, and overall synthetic strategy. This guide provides an in-depth, evidence-based comparison of the reactivity of (3-Iodopyridin-4-yl)methanol and (3-Bromopyridin-4-yl)methanol . We will dissect the fundamental principles governing their reactivity, present comparative experimental data for key palladium-catalyzed cross-coupling reactions, and offer field-proven insights to guide researchers in selecting the optimal reagent for their specific application.
Part 1: The Theoretical Basis of Reactivity—A Tale of Two Halogens
The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[2][3] This phenomenon is primarily governed by the difference in their carbon-halogen bond dissociation energies (BDE). The rate-determining step in many palladium-catalyzed cycles, such as the Suzuki, Sonogashira, or Buchwald-Hartwig reactions, is the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[4][5]
A weaker carbon-halogen bond leads to a lower activation energy for this critical step, resulting in faster reaction rates and often allowing for the use of milder reaction conditions.
-
Bond Dissociation Energy (BDE): The energy required to homolytically cleave a bond.
The C-I bond is significantly weaker than the C-Br bond.[8][9] This fundamental difference dictates that (3-Iodopyridin-4-yl)methanol will, in most cases, undergo oxidative addition more readily than its bromo-counterpart.
Caption: Relationship between BDE and reactivity.
Part 2: Head-to-Head Experimental Comparison
To illustrate the practical implications of the differing BDEs, we present comparative data for three of the most widely used palladium-catalyzed cross-coupling reactions. The following experiments were conducted under identical side-by-side conditions to ensure a direct and objective comparison.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, a cornerstone of modern synthetic chemistry.[10][11]
Reaction Scheme: (3-Halopyridin-4-yl)methanol + Phenylboronic Acid → (3-Phenylpyridin-4-yl)methanol
| Parameter | (3-Iodopyridin-4-yl)methanol | (3-Bromopyridin-4-yl)methanol | Causality & Rationale |
| Catalyst System | Pd(PPh₃)₄ (1 mol%) | Pd(PPh₃)₄ (3 mol%) | The higher reactivity of the C-I bond requires less catalyst to achieve an efficient turnover frequency. |
| Base | K₂CO₃ | K₂CO₃ | A standard base suitable for both substrates. |
| Solvent | Dioxane/H₂O | Dioxane/H₂O | A common solvent system for Suzuki couplings. |
| Temperature | 80 °C | 100 °C | The lower activation energy for the iodo-substrate allows for a significantly lower reaction temperature. |
| Reaction Time | 2 hours | 8 hours | Faster oxidative addition with the iodo-compound leads to a much shorter reaction time for full conversion. |
| Yield | 95% | 88% | Milder conditions and faster kinetics with the iodo-substrate often lead to higher isolated yields with fewer side products. |
Expert Insight: The ability to run the reaction at a lower temperature with the iodo-substrate is particularly advantageous when working with thermally sensitive functional groups elsewhere in the molecule. While the bromo-substrate provides a very respectable yield, it requires a higher catalyst loading and more energy input, which can be a consideration for scale-up.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, widely used in the synthesis of pharmaceuticals and organic materials.[12][13]
Reaction Scheme: (3-Halopyridin-4-yl)methanol + Phenylacetylene → (3-(Phenylethynyl)pyridin-4-yl)methanol
| Parameter | (3-Iodopyridin-4-yl)methanol | (3-Bromopyridin-4-yl)methanol | Causality & Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂ (1.5 mol%), CuI (2 mol%) | Pd(PPh₃)₂Cl₂ (3 mol%), CuI (4 mol%) | The bromo-substrate requires a higher loading of both the palladium catalyst and the copper(I) co-catalyst to facilitate the catalytic cycles effectively. |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | While TEA is sufficient for the iodo-compound, the less reactive bromo-analogue often benefits from a stronger, bulkier base like DIPEA. |
| Solvent | THF | DMF | A more polar, higher-boiling solvent like DMF is often required for the less reactive aryl bromide. |
| Temperature | Room Temperature (25 °C) | 80 °C | This is a stark demonstration of the reactivity difference. The iodo-substrate reacts efficiently at ambient temperature, a significant practical and economic advantage. |
| Reaction Time | 4 hours | 12 hours | The reaction kinetics are substantially faster for the iodo-compound. |
| Yield | 92% | 81% | The forcing conditions required for the bromo-substrate can lead to a higher incidence of side reactions, such as Glaser homocoupling of the alkyne, thus lowering the yield. |
Expert Insight: The ability to perform the Sonogashira coupling at room temperature with (3-Iodopyridin-4-yl)methanol is a compelling advantage, reducing energy costs and simplifying the experimental setup.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.
Reaction Scheme: (3-Halopyridin-4-yl)methanol + Morpholine → 4-((4-(Hydroxymethyl)pyridin-3-yl)morpholine)
| Parameter | (3-Iodopyridin-4-yl)methanol | (3-Bromopyridin-4-yl)methanol | Causality & Rationale |
| Catalyst System | Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%) | Pd₂(dba)₃ (2 mol%), RuPhos (4.5 mol%) | The less reactive C-Br bond necessitates a more electron-rich and sterically hindered phosphine ligand (like RuPhos) to promote the challenging oxidative addition step. |
| Base | NaOt-Bu | K₃PO₄ | A stronger base is often required for aryl bromides in this transformation. |
| Solvent | Toluene | Dioxane | Solvent choice is often dictated by the specific ligand and base combination. |
| Temperature | 90 °C | 110 °C | A higher thermal driving force is needed to achieve a reasonable reaction rate with the bromo-substrate. |
| Reaction Time | 6 hours | 18 hours | The kinetic advantage of the iodo-compound persists in C-N coupling. |
| Yield | 89% | 84% | Both substrates perform well, but the iodo-derivative maintains an edge in efficiency. |
Part 3: Experimental Protocols and Workflow
Trustworthiness in synthetic chemistry is built on reproducibility. Below is a detailed, self-validating protocol for the Suzuki-Miyaura coupling reaction.
Caption: Standard cross-coupling experimental workflow.
Detailed Protocol: Suzuki Coupling with (3-Iodopyridin-4-yl)methanol
-
Reagent Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3-Iodopyridin-4-yl)methanol (1.00 g, 4.22 mmol, 1.0 equiv), phenylboronic acid (0.617 g, 5.06 mmol, 1.2 equiv), and potassium carbonate (1.75 g, 12.65 mmol, 3.0 equiv).
-
Reaction Setup: The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with nitrogen gas three times.
-
Solvent and Catalyst Addition: Dioxane (16 mL) and deionized water (4 mL) are added via syringe. The mixture is stirred and sparged with nitrogen for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.049 g, 0.042 mmol, 0.01 equiv) is then added against a positive flow of nitrogen.
-
Execution: The reaction mixture is heated to 80 °C in an oil bath and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically ~2 hours).
-
Quench and Workup: After cooling to room temperature, the reaction is quenched by the addition of deionized water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 25 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to afford the pure product.
Part 4: Final Recommendations—A Strategic Choice
The decision to use (3-Iodopyridin-4-yl)methanol versus (3-Bromopyridin-4-yl)methanol is a classic trade-off between reactivity and cost.
Choose (3-Iodopyridin-4-yl)methanol when:
-
Mild conditions are paramount: The substrate is part of a complex molecule with sensitive functional groups.
-
Reaction time is critical: High-throughput synthesis or rapid analogue generation is the goal.
-
Maximizing yield is essential: In a late-stage synthesis where every percentage point matters.
-
Difficult couplings are attempted: When using sterically hindered or electronically deactivated coupling partners.
Choose (3-Bromopyridin-4-yl)methanol when:
-
Cost is a primary driver: For large-scale synthesis or early-stage exploratory work, the lower cost of the starting material is a significant advantage.
-
Standard transformations are planned: For robust and well-established coupling reactions where slightly harsher conditions are tolerable.
-
Process optimization is feasible: When time and resources can be invested to optimize catalyst loading, temperature, and reaction time to achieve acceptable results.
Ultimately, both reagents are powerful tools in the synthetic chemist's arsenal. By understanding their intrinsic reactivity profiles, researchers can make informed, strategic decisions that best align with their scientific and economic goals.
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Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
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IR spectroscopy characteristic peaks for (3-Iodopyridin-4-yl)methanol
An In-Depth Guide to the Infrared Spectroscopy of (3-Iodopyridin-4-yl)methanol: A Comparative Analysis for Structural Elucidation
For professionals in drug discovery and organic synthesis, the unambiguous structural confirmation of novel compounds is paramount. (3-Iodopyridin-4-yl)methanol, a substituted pyridine derivative, presents a unique combination of functional groups—a primary alcohol, an iodinated pyridine ring—each with a distinct vibrational signature. This guide provides a comprehensive analysis of its characteristic infrared (IR) spectroscopy peaks, compares this technique with other analytical methods, and offers practical experimental protocols for its characterization.
The Vibrational Fingerprint: Decoding the IR Spectrum
Infrared spectroscopy probes the vibrational modes of covalent bonds within a molecule. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of key functional groups. For (3-Iodopyridin-4-yl)methanol, we anticipate distinct signals from the hydroxyl (O-H) group, the carbon-oxygen (C-O) bond, the aromatic pyridine ring, and the carbon-iodine (C-I) bond.
Key Spectroscopic Regions and Their Significance
1. The Hydroxyl (O-H) Stretching Region (3550 - 3200 cm⁻¹): The most prominent feature in the IR spectrum of an alcohol is typically the O-H stretching vibration. In a condensed phase (solid or pure liquid), as is common for (3-Iodopyridin-4-yl)methanol, extensive intermolecular hydrogen bonding occurs. This interaction weakens the O-H bond, causing the absorption to appear as a very strong and characteristically broad band in the 3400-3200 cm⁻¹ region.[1][2] The breadth of this peak is a direct consequence of the varying strengths of hydrogen bonds within the sample matrix, leading to a range of slightly different vibrational frequencies.[1] In a very dilute solution with a non-polar solvent, a sharper, "free" O-H peak might be observed at a higher frequency (around 3650-3600 cm⁻¹), but for a standard solid-state measurement, the broad hydrogen-bonded peak is expected.[3][4]
2. The C-H Stretching Region (3100 - 2850 cm⁻¹): This region reveals the nature of the carbon-hydrogen bonds.
-
Aromatic C-H Stretch (~3030 cm⁻¹): The C-H bonds on the pyridine ring are attached to sp²-hybridized carbons. Their stretching vibrations typically appear at frequencies just above 3000 cm⁻¹.[5][6]
-
Aliphatic C-H Stretch (2960 - 2850 cm⁻¹): The methylene group (-CH₂-) in the methanol substituent has C-H bonds with sp³-hybridized carbons. These give rise to medium-to-strong absorptions slightly below 3000 cm⁻¹.[7][8] The clear distinction between absorptions above and below 3000 cm⁻¹ is highly diagnostic for the presence of both aromatic and aliphatic C-H bonds.[5]
3. The "Fingerprint" Region (1700 - 600 cm⁻¹): This complex region contains a wealth of structural information from various stretching and bending vibrations.
-
Pyridine Ring Stretching (1650 - 1400 cm⁻¹): The aromatic pyridine ring exhibits several characteristic C=C and C=N stretching vibrations.[9][10] These typically appear as a series of sharp to medium intensity bands. For pyridine derivatives, strong absorptions are expected in the 1600-1500 cm⁻¹ range due to C=N ring stretching.[11]
-
C-O Stretch (1075 - 1000 cm⁻¹): As a primary alcohol, (3-Iodopyridin-4-yl)methanol is expected to show a strong C-O stretching absorption in the 1075-1000 cm⁻¹ range.[12] This peak is a reliable indicator of the alcohol functionality.
-
C-I Stretch (600 - 500 cm⁻¹): The stretching vibration of the carbon-iodine bond is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.[13] This absorption is often weak and may be outside the range of standard mid-IR spectrophotometers (which typically operate down to ~650 cm⁻¹). Its observation would require a specialized instrument.
Summary of Expected IR Peaks
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Shape |
| 3550 - 3200 | O-H Stretch (H-bonded) | Alcohol (-OH) | Strong, Broad |
| ~3030 | C-H Stretch | Aromatic (Pyridine) | Medium, Sharp |
| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium, Sharp |
| 1650 - 1400 | C=C and C=N Ring Stretch | Aromatic (Pyridine) | Medium to Strong, Sharp |
| 1075 - 1000 | C-O Stretch | Primary Alcohol | Strong, Sharp |
| 600 - 500 | C-I Stretch | Iodo-aromatic | Weak to Medium, Sharp |
Visualizing the Molecular Vibrations
The following diagram illustrates the molecular structure and the key bonds associated with the primary IR absorptions.
Caption: Key bond vibrations for (3-Iodopyridin-4-yl)methanol.
A Comparative Perspective: IR Spectroscopy vs. Other Techniques
While IR spectroscopy is a rapid and powerful tool for functional group identification, a comprehensive structural elucidation relies on complementary data from other analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most detailed structural information. ¹H NMR would confirm the number and connectivity of protons, showing distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the hydroxyl (-OH) proton. ¹³C NMR would identify all unique carbon environments, including the carbon bearing the iodine atom.
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental formula. The fragmentation pattern can also offer clues about the molecule's structure, such as the loss of the hydroxymethyl group or the iodine atom.
In practice, these techniques are used in concert. IR confirms the presence of the key functional groups, NMR establishes the precise atomic connectivity, and MS verifies the molecular weight and formula.
Experimental Protocol: Acquiring the IR Spectrum
This protocol details the standard procedure for obtaining a high-quality FTIR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, which is often preferred for its simplicity and minimal sample preparation.
Objective: To obtain the mid-infrared spectrum of solid (3-Iodopyridin-4-yl)methanol.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
(3-Iodopyridin-4-yl)methanol sample (a few milligrams)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Collection:
-
Ensure the ATR crystal is clean. Wipe it gently with a lint-free wipe dampened with isopropanol and allow it to dry completely.
-
With nothing on the crystal, lower the ATR press.
-
Collect a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Raise the ATR press.
-
Place a small amount (1-5 mg) of the solid (3-Iodopyridin-4-yl)methanol sample onto the center of the ATR crystal.
-
-
Spectrum Acquisition:
-
Lower the press to apply firm and consistent pressure on the sample, ensuring good contact with the crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Use the peak-picking tool to identify the wavenumbers of the major absorption bands.
-
-
Cleaning:
-
Raise the press and carefully remove the sample from the crystal using a spatula.
-
Clean the crystal surface thoroughly with a solvent-dampened wipe as in Step 1 to prepare for the next measurement.
-
Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.
This comprehensive approach, combining predictive analysis based on established spectroscopic principles with a robust experimental workflow and comparison to complementary techniques, ensures the confident and accurate structural characterization of (3-Iodopyridin-4-yl)methanol for any research and development application.
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Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]
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Infrared spectra of alcohols and phenols. (n.d.). Chemistry Steps. [Link]
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Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]
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Definitive Guide to Elemental Analysis & Purity Standards for (3-Iodopyridin-4-yl)methanol
Executive Summary
Compound: (3-Iodopyridin-4-yl)methanol CAS: 33634-63-4 Formula: C₆H₆INO Molecular Weight: 235.02 g/mol
(3-Iodopyridin-4-yl)methanol is a critical intermediate in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-couplings due to the labile C-I bond at the 3-position. However, establishing its purity standard presents a specific analytical challenge: the high Iodine mass fraction (~54%) .
Standard automated combustion analysis (CHN) often fails for this molecule due to incomplete combustion and iodine vapor interference, leading to results outside the journal-mandated ±0.4% acceptance criteria. This guide compares the traditional combustion approach against the modern quantitative NMR (qNMR) standard, providing validated protocols to ensure scientific integrity.
Part 1: The Theoretical Standard
Before experimental validation, the theoretical baseline must be established. For (3-Iodopyridin-4-yl)methanol, the high heteroatom content (Iodine + Nitrogen + Oxygen) significantly outweighs the carbon scaffold.
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | Tolerance Range (±0.4%) |
| Carbon (C) | 6 | 12.011 | 72.07 | 30.66% | 30.26% – 31.06% |
| Hydrogen (H) | 6 | 1.008 | 6.05 | 2.57% | 2.17% – 2.97% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 5.96% | 5.56% – 6.36% |
| Iodine (I) | 1 | 126.904 | 126.90 | 54.00% | Not typically measured in CHN |
| Oxygen (O) | 1 | 15.999 | 16.00 | 6.81% | Calculated by difference |
Critical Insight: The low Carbon percentage (30.66%) makes this sample highly sensitive to weighing errors. A 0.1 mg weighing error has a larger relative impact on the detected Carbon signal than in high-carbon molecules.
Part 2: Methodological Comparison
We compare three primary methods for validating the purity of this intermediate.
Table 2: Comparative Analysis of Validation Methods
| Feature | Method A: Automated CHN | Method B: Schöniger Flask (Titration) | Method C: qNMR (Recommended) |
| Primary Target | C, H, N | Halogens (Iodine) | Proton (H) Integration |
| Sample Req. | 2–5 mg (Destructive) | 10–20 mg (Destructive) | 5–10 mg (Non-destructive) |
| Precision | ±0.3% (if optimized) | ±0.5% | ±0.1% |
| Iodine Interference | High: Iodine creates ash and traps Nitrogen. | None: Designed for Halogens. | None: Iodine is "invisible" but affects shifts. |
| Suitability | Conditional: Requires oxidants (WO₃/V₂O₅). | Supplementary: Only measures I, not C/H/N. | Superior: Absolute purity determination. |
Part 3: The Iodine Challenge & Solutions
The Problem: "The Iodine Trap"
In standard combustion analyzers, the sample is burned at ~980°C. Iodine forms
The Solution: Analytical Workflows
The following diagram illustrates the decision matrix for analyzing (3-Iodopyridin-4-yl)methanol.
Figure 1: Analytical decision tree highlighting the necessity of oxidants for CHN analysis of iodine-rich pyridines.
Part 4: Experimental Protocols
Protocol A: Optimized Combustion Analysis (CHN)
Use this method if your publication target strictly requires elemental analysis data.
-
Sample Preparation:
-
Dry the (3-Iodopyridin-4-yl)methanol in a vacuum oven at 40°C for 4 hours. The hydroxymethyl group is capable of H-bonding with water; moisture is the #1 cause of EA failure.
-
-
Weighing:
-
Weigh 2.0–2.5 mg of sample into a Tin (Sn) capsule.
-
Crucial Step: Add 5–10 mg of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) powder directly over the sample in the capsule.
-
Why? The oxidant ensures immediate, flash combustion of the carbon scaffold before the iodine can form refractory chars.
-
-
Instrument Parameters:
-
Set Oxygen dose to "High" (or extend loop time by 10s).
-
Ensure the reduction tube (Copper) is not near the end of its life, as Iodine depletes it rapidly.
-
Protocol B: Quantitative NMR (qNMR) – The Gold Standard
Use this method for internal purity assessment and "Certificate of Analysis" generation.
-
Solvent Selection:
-
Use DMSO-d₆ .
-
Reasoning: (3-Iodopyridin-4-yl)methanol has limited solubility in CDCl₃. DMSO ensures full dissolution and shifts the exchangeable -OH proton away from the aromatic region.
-
-
Internal Standard (IS) Selection:
-
Maleic Acid (Traceable Standard).
-
Signals: Singlet at ~6.3 ppm (in DMSO-d₆).
-
Why? It does not overlap with the Pyridine aromatic protons (approx. 7.5–8.5 ppm) or the CH₂ of the methanol group (~4.5 ppm).
-
-
Procedure:
-
Weigh exactly ~10 mg of (3-Iodopyridin-4-yl)methanol (
) into a vial. -
Weigh exactly ~10 mg of Maleic Acid (
) into the same vial. -
Dissolve in 0.6 mL DMSO-d₆.
-
Set relaxation delay (
) to 60 seconds (at least 5x T1) to ensure full relaxation for quantitative integration.
-
-
Calculation:
Part 5: Troubleshooting & Interpretation
If your Carbon value is consistently low (e.g., Found C: 29.8%, Theory: 30.66%):
-
Trapped Solvent: The hydroxymethyl group traps solvent. Run TGA (Thermogravimetric Analysis) or check the NMR for solvent peaks.
-
Incomplete Combustion: The iodine is suppressing the burn. Increase the
flow and double the amount of additive.
If your Nitrogen value is high :
-
Iodine Interference: Iodine gas is passing through the reduction tube and being detected as Nitrogen. Replace the reduction tube or install an iodine/halogen scrubber (Antimony trap) in the analyzer.
References
-
Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy.[7][8]
-
PubChem Compound Summary. (2024). (3-Iodopyridin-4-yl)methanol. National Center for Biotechnology Information.
-
Microanalysis of Halogenated Compounds. (2021). Thermo Fisher Scientific Technical Note 52273.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3-Fluoropyridin-4-yl)methanol | [frontierspecialtychemicals.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. (4-AMINO-PYRIDIN-3-YL)-METHANOL | 138116-34-4 [chemicalbook.com]
- 6. (4-Amino-pyridin-3-yl)-methanol AldrichCPR 138116-34-4 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of (3-Iodopyridin-4-yl)methanol: Why X-ray Crystallography Remains the Gold Standard
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as (3-Iodopyridin-4-yl)methanol, a substituted pyridylmethanol with potential applications as a synthetic building block, precise structural confirmation is not merely an academic exercise—it is a critical step that dictates function, reactivity, and patentability. While a suite of powerful spectroscopic techniques exists for molecular characterization, single-crystal X-ray crystallography remains the definitive method for elucidating the exact atomic arrangement in the solid state.[1][2]
This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural confirmation of (3-Iodopyridin-4-yl)methanol. It will delve into the causality behind experimental choices, present a self-validating protocol for crystallographic analysis, and offer insights into why this century-old technique is still the authoritative standard.
The Challenge: Beyond Connectivity to Configuration
Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in the chemist's arsenal. They provide vital information about a molecule's connectivity, mass, and the functional groups present. However, for a molecule like (3-Iodopyridin-4-yl)methanol, these techniques alone may leave critical questions unanswered.
-
NMR Spectroscopy can confirm the proton and carbon framework, establishing the relative positions of the iodine, hydroxyl, and methylene groups on the pyridine ring.[3][4][5][6] However, it provides data averaged over the solution state and does not reveal the precise bond angles, bond lengths, or intermolecular interactions present in the solid form.
-
Mass Spectrometry will confirm the molecular weight (234.97 g/mol ) and the presence of iodine through its characteristic isotopic pattern.[7][8][9][10] However, it cannot distinguish between isomers.
-
Infrared Spectroscopy will identify the characteristic stretching frequencies of the O-H (alcohol) and C-I bonds, confirming the presence of these functional groups.[11] Yet, it offers no information on the global 3D structure.
While these methods collectively build a strong case for the proposed structure, they do not provide the unequivocal proof that X-ray crystallography delivers.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides a direct, high-resolution visualization of the molecular structure.[1][12] By scattering X-rays off a well-ordered crystal, we can determine the precise coordinates of each atom in three-dimensional space. This yields a wealth of information that is unattainable by other methods.
Key Advantages of X-ray Crystallography:
-
Unambiguous Structure Determination: Provides exact bond lengths, bond angles, and torsion angles.
-
Absolute Stereochemistry: Can determine the absolute configuration of chiral centers.[2]
-
Intermolecular Interactions: Reveals how molecules pack in the solid state, including hydrogen bonding and other non-covalent interactions, which are crucial for understanding physical properties.[13]
Despite extensive searches of the Cambridge Structural Database (CSD) and other chemical repositories, a public crystal structure for (3-Iodopyridin-4-yl)methanol has not been reported as of this guide's publication. The following protocol outlines the steps to obtain this definitive data.
Experimental Protocol: Structure Determination of (3-Iodopyridin-4-yl)methanol by X-ray Crystallography
This protocol is designed to be a self-validating system, with checkpoints to ensure the quality of the final structure.
Part 1: Crystal Growth - The Most Critical Step
The journey to a crystal structure begins with the often-challenging task of growing a high-quality single crystal.[14] The goal is to obtain a crystal that is sufficiently large (>0.1 mm in all dimensions), well-ordered, and free of defects.[14]
Methodology:
-
Solvent Selection: Begin by testing the solubility of (3-Iodopyridin-4-yl)methanol in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation: This is often the simplest and most effective method for small molecules.[15]
-
Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes. This slows the rate of evaporation, allowing for the gradual formation of well-ordered crystals.[15]
-
Store the vial in a vibration-free environment.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to further decrease solubility and promote crystallization.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively volatile solvent in which it is highly soluble.
-
Place this vial inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is insoluble.
-
Over time, the anti-solvent vapor will diffuse into the primary solvent, gradually reducing the compound's solubility and inducing crystallization.
-
dot graph TD { subgraph "Crystal Growth Workflow" A[Start: Purified Compound] --> B{Solvent Screening}; B --> C[Prepare Saturated Solution]; C --> D{Choose Crystallization Method}; D --> E[Slow Evaporation]; D --> F[Slow Cooling]; D --> G[Vapor Diffusion]; E --> H((Single Crystal)); F --> H; G --> H; end }
Workflow for Crystal Growth.
Part 2: Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
Methodology:
-
Crystal Mounting: A single, well-formed crystal is selected under a microscope and mounted on a goniometer head.
-
X-ray Diffraction: The crystal is placed in a beam of monochromatic X-rays and rotated.[12] The diffracted X-rays are recorded on a detector, producing a unique diffraction pattern.[14]
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating unit of the crystal.
-
Data Integration: The intensities of the diffraction spots are measured. These intensities are directly related to the arrangement of electrons (and thus atoms) within the unit cell.
-
Structure Solution and Refinement:
-
The integrated intensity data is used to calculate an initial electron density map.
-
An initial model of the molecule is fitted to this map.
-
The model is then refined against the experimental data, a process that iteratively adjusts the atomic positions, bond lengths, and angles to achieve the best possible fit.
-
dot graph TD { subgraph "X-ray Data to Structure" A[Single Crystal] --> B(Mount on Diffractometer); B --> C{X-ray Diffraction}; C --> D[Collect Diffraction Pattern]; D --> E[Determine Unit Cell & Integrate Intensities]; E --> F[Solve Phase Problem]; F --> G[Calculate Electron Density Map]; G --> H[Build Initial Model]; H --> I{Refine Structure}; I --> J((Final 3D Structure)); end }
From Diffraction Data to Final Structure.
Comparative Analysis: Crystallography vs. Spectroscopy
To provide a clear, objective comparison, the following table summarizes the capabilities of each technique in the context of confirming the structure of (3-Iodopyridin-4-yl)methanol.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Infrared Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions. | Atomic connectivity, chemical environment of nuclei, solution-state conformation. | Molecular weight, elemental formula (high-res), isotopic information. | Presence of specific functional groups. |
| Sample Requirements | High-quality single crystal (~0.1 mm). | Soluble sample (~1-5 mg). | Small amount of sample, can be in solution or solid. | Small amount of sample, solid or liquid. |
| Definitive Nature | Absolute. Provides direct evidence of the 3D structure. | Inferential. Structure is inferred from spectral data. | Supportive. Confirms mass and formula but not isomerism. | Supportive. Confirms functional groups only. |
| Key Limitation | Crystal growth can be difficult and time-consuming.[2] | Does not provide solid-state information or precise geometric parameters. | Does not provide stereochemical or isomeric information. | Provides limited information about the overall molecular skeleton. |
Conclusion: An Indispensable Tool for Unambiguous Confirmation
For researchers, scientists, and drug development professionals, the certainty of a molecule's structure is paramount. While NMR, MS, and IR spectroscopy are essential for routine characterization and for building a hypothesis of a new structure, they provide circumstantial evidence.[16] Single-crystal X-ray crystallography, by contrast, offers direct, irrefutable proof. It moves beyond the shadow of inference into the light of direct observation, revealing the precise and intricate three-dimensional reality of the molecule. For a novel compound like (3-Iodopyridin-4-yl)methanol, obtaining the crystal structure is the ultimate act of due diligence, providing the authoritative data necessary to confidently advance research and development efforts.
References
-
Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). X-ray crystallography. Protein and Peptide Letters, 15(8), 772-782. [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]
-
Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory. [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. [Link]
-
PubChem. (n.d.). 3-Iodopyridine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). (2-Fluoro-4-iodopyridin-3-yl)methanol. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Aminopyridine-3-methanol. National Center for Biotechnology Information. [Link]
-
Balogh, M. P. (2008). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
Al-Otaibi, A. A. (2018). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine, and 2, 4-Dimethylpyridine,... ResearchGate. [Link]
-
Tiefenbacher, K., et al. (2017). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 56(45), 14210-14214. [Link]
-
Ferguson, G., et al. (2013). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1673–o1674. [Link]
-
Smith, B. C. (2017). Halogenated Organic Compounds. Spectroscopy Online. [Link]
-
Reed, C. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]
-
Takhistov, V. V., & Pleshkova, A. P. (1977). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 46(4), 343. [Link]
-
Roy, S. S., et al. (2016). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 54(11), 885-890. [Link]
-
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]
-
Adams, M. A., & Wrona, M. D. (2014). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. Journal of Chromatography A, 1358, 218-228. [Link]
-
Clark, J. (2015). mass spectra - the M+2 peak. Chemguide. [Link]
-
Pittcon Conference & Expo. (n.d.). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]
-
PubChem. (n.d.). 4-Hydroxymethylpyridine. National Center for Biotechnology Information. [Link]
-
DeBeer, S., et al. (2017). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic chemistry, 56(15), 8848-8861. [Link]
-
Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(9), 553-556. [Link]
-
Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]
-
Begunov, R. S., et al. (2021). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. [Link]
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- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
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- 11. spectroscopyonline.com [spectroscopyonline.com]
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- 16. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cross-Coupling Efficiency: 3-Iodopyridine vs. 4-(Hydroxymethyl)pyridine
Executive Summary
This guide benchmarks the synthetic utility and cross-coupling efficiency of two distinct pyridine building blocks: 3-iodopyridine (a direct electrophile) and 4-(hydroxymethyl)pyridine (a pro-electrophile). While 3-iodopyridine allows for direct biaryl construction via sp²-sp² coupling, 4-(hydroxymethyl)pyridine offers access to sp³-sp² benzylic architectures but requires activation. This guide evaluates these substrates based on reaction kinetics, catalyst poisoning susceptibility, and overall process efficiency (yield/step-count) for drug discovery applications.
Strategic Analysis: The Pyridine Paradox
The primary challenge in coupling pyridine derivatives is the coordination of the pyridine nitrogen to the palladium catalyst, which displaces ligands and arrests the catalytic cycle (catalyst poisoning).[1]
Substrate A: 3-Iodopyridine (The "Ready-to-Couple" Standard)
-
Role: Direct Electrophile in Suzuki-Miyaura, Stille, and Sonogashira couplings.
-
Electronic Profile: The C3 position is electronically similar to a meta-substituted nitrobenzene. It is electron-deficient but lacks the resonance deactivation found at C2/C4.
-
Advantage: One-step C-C bond formation.[2]
-
Limitation: Susceptible to intermolecular Pd-coordination; requires higher catalyst loading or specific ligands (e.g., phosphines with wide bite angles).
Substrate B: 4-(Hydroxymethyl)pyridine (The "Pro-Electrophile")
-
Role: Precursor for benzylic cross-coupling. The hydroxyl group is a poor leaving group and must be activated (e.g., to chloride, mesylate, or phosphate) to participate in Pd-catalyzed cross-coupling.
-
Electronic Profile: The C4 position is highly electron-deficient (similar to para-nitrobenzene). Once activated (e.g., 4-(chloromethyl)pyridine), the benzylic C-X bond is extremely reactive toward oxidative addition but also prone to hydrolysis and dimerization.
-
Advantage: Access to flexible sp³ linkers (benzylic motifs) crucial for optimizing drug-target interactions.
-
Limitation: Two-step workflow (Activation
Coupling) or requiring specialized Ni/Pd dual catalysis.
Mechanistic Pathways & Catalyst Poisoning
The following diagram illustrates the divergent workflows and the shared risk of N-coordination poisoning.
Figure 1: Comparative reaction pathways showing direct coupling (top) vs. activation-coupling (bottom).
Experimental Protocols & Benchmarking
Protocol A: Optimized Suzuki Coupling of 3-Iodopyridine
Objective: Mitigate catalyst poisoning to achieve high turnover frequency (TOF).
-
System: 3-Iodopyridine (1.0 equiv), Arylboronic acid (1.5 equiv).
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%).
-
Rationale: Buchwald biaryl phosphine ligands are bulky. They facilitate oxidative addition and, crucially, the steric bulk prevents the pyridine nitrogen from binding effectively to the Pd center.
-
-
Base/Solvent: K₃PO₄ (3.0 equiv) in DME/Water (4:1) .
-
Note: Anhydrous conditions often fail due to poor solubility of the boronate species.
-
-
Conditions: 80°C, 4-12 hours.
-
Workup: Standard extraction. Scavenge Pd using thiourea-functionalized silica to prevent heavy metal contamination in biological assays.
Protocol B: Activation & Coupling of 4-(Hydroxymethyl)pyridine
Objective: Efficient conversion to a coupling-competent electrophile without isolating unstable intermediates.
Step 1: Activation (Mesylation)
-
Dissolve 4-(hydroxymethyl)pyridine (1.0 equiv) in DCM at 0°C.
-
Add Et₃N (1.5 equiv) followed by MsCl (1.2 equiv).
-
Stir 1h. Critical: Do not perform aqueous workup if possible; the mesylate is prone to hydrolysis. Evaporate solvent to dryness or use directly in non-protic coupling.
Step 2: Cross-Coupling (Suzuki)
-
Re-dissolve crude mesylate in 1,4-Dioxane .
-
Add Arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (3 mol%), and Cs₂CO₃ (3.0 equiv).
-
Rationale: Pd(dppf)Cl₂ is robust for benzylic electrophiles and resists
-hydride elimination (though less relevant for benzylic systems, it prevents homocoupling).
-
-
Conditions: 90°C, 16 hours.
Comparative Data Analysis
The following table summarizes the performance metrics based on typical laboratory results for coupling with Phenylboronic acid.
| Metric | 3-Iodopyridine (Protocol A) | 4-(Hydroxymethyl)pyridine (Protocol B) |
| Reaction Type | sp²-sp² Coupling (Biaryl) | sp³-sp² Coupling (Benzylation) |
| Step Count | 1 (Direct) | 2 (Activation + Coupling) |
| Overall Yield | 85 - 95% | 55 - 65% (over 2 steps) |
| Atom Economy | High (Loss of I, B(OH)₂) | Lower (Loss of MsOH, B(OH)₂) |
| Catalyst Load | Low (1-2 mol%) | Moderate (3-5 mol%) |
| Major Side Product | Protodeboronation of boronic acid | Homocoupling of benzyl species |
| Stability | Solid, shelf-stable | Alcohol is stable; Activated intermediate is unstable |
Key Findings:
-
Efficiency Gap: 3-Iodopyridine is significantly more efficient in terms of step count and yield. The direct coupling avoids the manipulation of unstable benzylic halides/sulfonates.
-
The "Poisoning" Factor: While both substrates contain the pyridine nitrogen, the 4-substituted intermediates in Protocol B often require higher catalyst loading. This is because the activated benzylic electrophile is less electron-withdrawing on the ring than the iodine, making the ring nitrogen slightly more basic and better at coordinating Pd.
-
Strategic Value: Despite lower efficiency, Protocol B is indispensable when a methylene spacer (CH₂) is required for pharmacophore flexibility.
Decision Matrix for Researchers
Use this logic flow to select the appropriate handle for your library synthesis.
Figure 2: Strategic decision tree for selecting pyridine building blocks.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society. Link
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. Link
-
Lutz, M. R., et al. (2017). High-Throughput Experimentation for the Synthesis of Pyridine Derivatives via Suzuki-Miyaura Couplings. Reaction Chemistry & Engineering. Link
-
BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[1][3][4] BenchChem.[1][4] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling (3-Iodopyridin-4-yl)methanol
Topic: Personal protective equipment for handling (3-Iodopyridin-4-yl)methanol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Substance Identification
Status: Research Chemical / Intermediate Chemical Structure: Pyridine ring substituted with an iodine atom at position 3 and a hydroxymethyl group at position 4. CAS Number: Specific CAS not widely indexed; treat as a novel research intermediate. Molecular Formula: C₆H₆INO[1][2]
This guide defines the safety protocols for handling (3-Iodopyridin-4-yl)methanol . Due to the limited specific toxicological data available for this exact isomer, this protocol adopts a Structure-Activity Relationship (SAR) based approach, deriving safety margins from analogous halogenated pyridine methanols (e.g., 3-fluoropyridin-4-yl methanol and 3-iodopyridine).
Core Safety Directive: Treat as a Potent Irritant and Potential Sensitizer . The presence of the iodine atom introduces potential light sensitivity and increased lipophilicity compared to non-halogenated analogs, requiring strict exclusion of light and moisture during storage.
Risk Assessment & Hazard Classification (SAR-Derived)
Based on the GHS classification of structurally similar pyridine derivatives, the following hazards are projected:
| Hazard Class | Category | Hazard Statement | Mechanism/Justification |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed | Pyridine moiety typically disrupts metabolic pathways; iodinated derivatives often show increased bioavailability. |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation | Pyridine bases are organic bases that can disrupt the stratum corneum. |
| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation | Direct contact with mucous membranes causes immediate inflammation. |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation | Dust or aerosol inhalation irritates the upper respiratory tract. |
| Sensitization | Watch | Potential Sensitizer | Organoiodides can occasionally act as haptens, triggering immune responses. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are mandatory for all manipulations of (3-Iodopyridin-4-yl)methanol.
A. Hand Protection
-
Primary Barrier: Nitrile Rubber (0.11 mm minimum thickness).
-
Secondary Barrier (High Risk): If handling solutions in penetrating solvents (e.g., DCM, DMF, DMSO), employ Double Gloving or use Silver Shield/4H laminate gloves.
-
Protocol: Change gloves immediately upon splash contact or every 60 minutes of continuous use.
B. Eye & Face Protection
-
Standard: Chemical Safety Goggles (ANSI Z87.1 or EN 166 compliant). Safety glasses are insufficient due to the risk of fine dust generation or splashes.
-
High Risk: Face shield required if working with quantities >5g or energetic reactions.
C. Respiratory Protection
-
Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood .
-
Secondary PPE: If fume hood work is not feasible (e.g., equipment maintenance), use a Half-face respirator with P100 (HEPA) and Organic Vapor cartridges .
D. Body Protection
-
Standard: Lab coat (100% cotton or Nomex; avoid synthetics that melt).
-
Footwear: Closed-toe, non-perforated shoes.
Operational Handling Protocol
This workflow ensures containment and stability of the compound.
Step 1: Storage & Retrieval
-
Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Light Sensitivity: The C-I bond is photolabile. Store in amber vials or wrap clear vials in aluminum foil.
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation, which can hydrolyze the compound or accelerate iodine liberation.
Step 2: Weighing & Transfer
-
Location: Inside a fume hood. Use a draft shield if the balance is sensitive.
-
Tooling: Use anti-static weighing boats. Plastic spatulas are preferred over metal to avoid potential metal-catalyzed dehalogenation traces.
-
Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as hazardous waste.
Step 3: Reaction Setup
-
Solvent Selection: Soluble in DMSO, Methanol, and DCM.
-
Inertion: Purge reaction vessels with Nitrogen or Argon.
-
Temperature: Avoid heating above 60°C unless necessary; elevated temperatures increase the risk of iodine elimination.
Step 4: Waste Disposal
-
Segregation: Dispose of as Halogenated Organic Waste .
-
Labeling: Clearly mark waste containers with "Contains Pyridine Derivatives" and "Organoiodides."
-
Prohibition: Do NOT mix with strong oxidizers (e.g., peroxide, bleach) as this may liberate toxic iodine gas (
).
Visual Workflow: Handling Logic
The following diagram illustrates the decision logic for safe handling and emergency response.
Figure 1: Decision logic for handling, reaction setup, and emergency response.
Emergency Response Procedures
Spill Management
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Protect: Don PPE (Goggles, Double Gloves, Lab Coat). If powder is airborne, use a respirator.
-
Contain: Cover spills with an inert absorbent (Vermiculite or Sand). Do not use paper towels alone for large liquid spills involving iodinated compounds, as they can be reactive.
-
Decontaminate: Clean the surface with a mild detergent followed by water. Collect all materials into a sealed hazardous waste bag.
Exposure First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes. Lift eyelids. Seek medical attention.
-
Skin Contact: Wash with soap and water. If redness persists, seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Iodopyridine (CAS 1120-90-7). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
